Product packaging for 2',2,2-TRIMETHYLPROPIOPHENONE(Cat. No.:CAS No. 2041-37-4)

2',2,2-TRIMETHYLPROPIOPHENONE

Cat. No.: B1312041
CAS No.: 2041-37-4
M. Wt: 176.25 g/mol
InChI Key: AWNJETOROKEWCH-UHFFFAOYSA-N
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Description

2',2,2-TRIMETHYLPROPIOPHENONE is a useful research compound. Its molecular formula is C12H16O and its molecular weight is 176.25 g/mol. The purity is usually 95%.
The exact mass of the compound 2,2-Dimethyl-1-(2-methylphenyl)propan-1-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O B1312041 2',2,2-TRIMETHYLPROPIOPHENONE CAS No. 2041-37-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethyl-1-(2-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-9-7-5-6-8-10(9)11(13)12(2,3)4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWNJETOROKEWCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408787
Record name 2,2-dimethyl-1-(2-methylphenyl)propan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2041-37-4
Record name 2,2-dimethyl-1-(2-methylphenyl)propan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2'-TRIMETHYLPROPIOPHENONE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,2,2-Trimethylpropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,2,2-trimethylpropiophenone, a valuable ketone in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development.

Introduction

2,2,2-Trimethylpropiophenone, also known as pivalophenone, is an aromatic ketone. Aryl ketones are pivotal intermediates in the synthesis of pharmaceuticals and other fine chemicals. The structural motif of 2,2,2-trimethylpropiophenone, featuring a bulky tert-butyl group adjacent to the carbonyl, presents unique steric and electronic properties that are of interest in synthetic chemistry. This guide details a common synthetic route and the analytical techniques used for its characterization.

Synthesis of 2,2,2-Trimethylpropiophenone

A prevalent and effective method for the synthesis of aryl ketones is the Friedel-Crafts acylation.[1] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). For the synthesis of 2,2,2-trimethylpropiophenone, benzene can be acylated using 2,2-dimethylpropionyl chloride (pivaloyl chloride).

2.1. Reaction Mechanism: Friedel-Crafts Acylation

The mechanism of the Friedel-Crafts acylation proceeds through the formation of an acylium ion electrophile. The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of the acyl chloride, which facilitates the cleavage of the C-Cl bond to form a resonance-stabilized acylium ion. This electrophile then attacks the electron-rich aromatic ring of benzene, leading to the formation of a monoacylated product, the aryl ketone. The resulting ketone forms a complex with the Lewis acid, necessitating a stoichiometric amount of the catalyst.[1]

Friedel_Crafts_Acylation Benzene Benzene AcyliumIon Acylium Ion Intermediate Benzene->AcyliumIon Electrophilic Attack PivaloylChloride Pivaloyl Chloride (2,2-Dimethylpropionyl Chloride) PivaloylChloride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Product 2,2,2-Trimethylpropiophenone AcyliumIon->Product Deprotonation Workup Aqueous Workup Product->Workup Characterization_Workflow SynthesizedProduct Synthesized Product (Crude 2,2,2-Trimethylpropiophenone) Purification Purification (Distillation/Chromatography) SynthesizedProduct->Purification PureProduct Pure 2,2,2-Trimethylpropiophenone Purification->PureProduct NMR NMR Spectroscopy (¹H and ¹³C) PureProduct->NMR IR IR Spectroscopy PureProduct->IR MS Mass Spectrometry PureProduct->MS StructuralConfirmation Structural Confirmation and Purity Assessment NMR->StructuralConfirmation IR->StructuralConfirmation MS->StructuralConfirmation

References

physical and chemical properties of 2',2,2-trimethylpropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,2-Dimethylpropiophenone

Clarification of Nomenclature: The user's query for "2',2,2-trimethylpropiophenone" does not correspond to a commonly recognized chemical compound. Based on the structural similarity and the availability of extensive data, this guide focuses on 2,2-dimethylpropiophenone , a compound frequently referred to by its synonyms, pivalophenone or tert-butyl phenyl ketone.

Compound Identification

IUPAC Name: 2,2-Dimethyl-1-phenyl-1-propanone[1]

Synonyms: Pivalophenone, tert-Butyl phenyl ketone, 2,2,2-trimethylacetophenone, Pivaloylbenzene[2][3]

CAS Number: 938-16-9[2]

Molecular Formula: C₁₁H₁₄O[1][2]

Molecular Structure:

Caption: Molecular structure of 2,2-dimethylpropiophenone.

Physical Properties

The physical properties of 2,2-dimethylpropiophenone are summarized in the table below.

PropertyValueReference
Molecular Weight 162.23 g/mol [2]
Appearance Clear, colorless liquid[2]
Boiling Point 219-222 °C (lit.)[1][2][4]
102-103 °C at 4 mmHg (lit.)
Density 0.97 g/mL at 25 °C (lit.)[1][2][4]
Refractive Index (n20/D) 1.508 (lit.)[1][2][4]
Flash Point 189 °F (87 °C) - closed cup[2]
Water Solubility Not miscible with water[1][2]

Chemical Properties and Reactivity

2,2-Dimethylpropiophenone is a stable organic compound under normal conditions. It is classified as a combustible liquid.

Reactivity:

  • Electrocarboxylation: The electrocarboxylation of 2,2-dimethylpropiophenone has been studied in N-methyl-2-pyrrolidone using a diaphragmless cell with a carbon cathode and an aluminum sacrificial anode[4][5][6]. This reaction can lead to an unexpected ring carboxylation.

  • Incompatibilities: It is incompatible with strong oxidizing agents and strong bases[7].

Experimental Protocols

Synthesis

While a specific, detailed synthesis protocol for 2,2-dimethylpropiophenone was not found in the search results, a general approach for the synthesis of similar ketones, such as β-dimethylaminopropiophenone hydrochloride via the Mannich reaction, involves the reaction of a ketone (acetophenone), an amine hydrochloride (dimethylamine hydrochloride), and formaldehyde[8]. A plausible synthesis route for 2,2-dimethylpropiophenone could be the Friedel-Crafts acylation of benzene with pivaloyl chloride.

A generalized experimental workflow for a Friedel-Crafts acylation is presented below:

Synthesis_Workflow start Start: Prepare Reactants (Benzene, Pivaloyl Chloride, AlCl3) reaction Friedel-Crafts Acylation: - Add AlCl3 to Benzene - Slowly add Pivaloyl Chloride - Stir at room temperature start->reaction workup Aqueous Workup: - Quench with ice-cold HCl - Separate organic layer reaction->workup extraction Extraction: - Extract aqueous layer with ether workup->extraction washing Washing: - Wash combined organic layers with NaHCO3 and brine extraction->washing drying Drying: - Dry over anhydrous MgSO4 washing->drying filtration Filtration: - Filter to remove drying agent drying->filtration evaporation Solvent Removal: - Evaporate solvent under reduced pressure filtration->evaporation purification Purification: - Vacuum distillation of the crude product evaporation->purification end End: Obtain Pure 2,2-Dimethylpropiophenone purification->end

Caption: Generalized workflow for the synthesis of 2,2-dimethylpropiophenone.

Purification

The primary method for the purification of 2,2-dimethylpropiophenone, being a liquid with a relatively high boiling point, is vacuum distillation .

General Protocol for Vacuum Distillation:

  • The crude product is placed in a round-bottom flask suitable for distillation.

  • The flask is connected to a distillation apparatus, including a condenser and a receiving flask.

  • A vacuum is applied to the system to lower the boiling point of the compound.

  • The flask is heated gently in an oil bath.

  • The fraction that distills at the expected boiling point under the applied pressure is collected as the purified product. For example, at 4 mmHg, the boiling point is 102-103 °C.

Analytical Methods

The purity of 2,2-dimethylpropiophenone is typically determined by Gas Chromatography (GC) , as indicated by product specifications from suppliers which state purity levels of >98.0% (GC).

General Protocol for GC Analysis:

  • Sample Preparation: A dilute solution of the 2,2-dimethylpropiophenone sample is prepared in a suitable volatile solvent (e.g., hexane or dichloromethane).

  • Injection: A small volume of the prepared sample is injected into the gas chromatograph.

  • Separation: The sample is vaporized and carried by an inert gas (mobile phase) through a capillary column (stationary phase). The components of the sample are separated based on their boiling points and interactions with the stationary phase.

  • Detection: A detector (e.g., Flame Ionization Detector - FID) at the end of the column registers the separated components as they elute.

  • Data Analysis: The resulting chromatogram shows peaks corresponding to each component. The area under each peak is proportional to the concentration of that component, allowing for the determination of the purity of the sample.

A logical workflow for the characterization of 2,2-dimethylpropiophenone is as follows:

Characterization_Workflow sample Purified Sample of 2,2-Dimethylpropiophenone gc Gas Chromatography (GC) - Assess Purity sample->gc ftir Fourier-Transform Infrared (FTIR) Spectroscopy - Identify functional groups (e.g., C=O, C-H) sample->ftir nmr Nuclear Magnetic Resonance (NMR) Spectroscopy - Determine molecular structure (1H and 13C NMR) sample->nmr ms Mass Spectrometry (MS) - Determine molecular weight and fragmentation pattern sample->ms data_analysis Data Analysis and Structure Confirmation gc->data_analysis ftir->data_analysis nmr->data_analysis ms->data_analysis

Caption: Workflow for the analytical characterization of 2,2-dimethylpropiophenone.

Toxicology and Safety Information

2,2-Dimethylpropiophenone is considered hazardous. The following table summarizes its toxicological and safety information.

Hazard InformationDetailsReference
Hazard Codes Xi (Irritant)[1][2]
Risk Statements R36/37/38: Irritating to eyes, respiratory system and skin.[1][2]
GHS Hazard Statements H315: Causes skin irritation.[2]
H319: Causes serious eye irritation.[2]
H335: May cause respiratory irritation.[2]
Signal Word Warning[2]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
P264: Wash skin thoroughly after handling.[2]
P271: Use only outdoors or in a well-ventilated area.[2]
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Personal Protective Equipment (PPE) Eyeshields, Gloves, type ABEK (EN14387) respirator filter.
Storage Store at room temperature.[2]

Biological Activity

The provided search results do not contain information regarding any specific biological activities or signaling pathways associated with 2,2-dimethylpropiophenone. Its primary documented use is in the context of chemical synthesis[4][5][6]. The toxicological data indicates it is an irritant, but further information on its mechanism of action in biological systems is not detailed.

Conclusion

2,2-Dimethylpropiophenone is a well-characterized chemical compound with established physical and chemical properties. It is a combustible and irritant liquid that should be handled with appropriate safety precautions. While its primary application appears to be in organic synthesis, further research would be needed to elucidate any potential biological activities or applications in drug development. This guide provides a comprehensive overview of the core technical information available for this compound, intended to be a valuable resource for researchers and scientists.

References

In-Depth Technical Guide: 2',2,2-Trimethylpropiophenone (CAS No. 2041-37-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2',2,2-trimethylpropiophenone (CAS No. 2041-37-4), consolidating available chemical data, outlining general experimental procedures, and addressing safety and handling protocols. This document is intended to serve as a foundational resource for professionals engaged in chemical research and drug development.

Chemical Identity and Physical Properties

This compound, also known by its IUPAC name 2,2-dimethyl-1-(2-methylphenyl)propan-1-one, is a substituted aromatic ketone.[1] Its chemical structure features a phenyl ring substituted with a methyl group at the ortho position, and a pivaloyl group attached to the carbonyl carbon. The presence of the sterically demanding tert-butyl group adjacent to the carbonyl function is a key structural feature that influences its chemical and physical characteristics.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 2041-37-4
Molecular Formula C₁₂H₁₆O
Molecular Weight 176.26 g/mol
IUPAC Name 2,2-dimethyl-1-(2-methylphenyl)propan-1-one[1]
Synonyms t-butyl o-tolyl ketone, 2,2-dimethyl-1-o-tolyl-propan-1-one[1]
Boiling Point Data not available
Melting Point Data not available
Density Data not available
Solubility Data not available

Synthesis and Purification

The synthesis of this compound can be achieved through a Friedel-Crafts acylation reaction. This well-established method involves the electrophilic substitution of an acyl group onto an aromatic ring. In this case, toluene serves as the aromatic substrate and pivaloyl chloride as the acylating agent, with a Lewis acid catalyst such as aluminum chloride (AlCl₃).

G Toluene Toluene plus + Toluene->plus PivaloylChloride Pivaloyl Chloride reagents AlCl₃ PivaloylChloride->reagents plus->PivaloylChloride Product This compound reagents->Product

Caption: Synthesis of this compound.

General Experimental Protocol for Friedel-Crafts Acylation

A general procedure for the synthesis of this compound is detailed below. Note: This is a generalized protocol and may require optimization.

Materials:

  • Toluene

  • Pivaloyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or other suitable solvent

  • Hydrochloric acid (concentrated)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap for HCl.

  • Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous DCM and AlCl₃.

  • Cool the stirred suspension in an ice bath.

  • Add toluene to the flask.

  • Add pivaloyl chloride dropwise from the dropping funnel to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum complex.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Analytical Characterization

Standard analytical techniques are employed to confirm the identity and purity of the synthesized this compound.

Table 2: Analytical Methods

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the tolyl group, a singlet for the nine protons of the tert-butyl group, and a singlet for the three protons of the methyl group on the phenyl ring.
¹³C NMR Resonances for the carbonyl carbon, the quaternary carbon and methyl carbons of the tert-butyl group, and the aromatic carbons of the tolyl moiety.
GC-MS A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic fragmentation pattern.
FTIR A strong absorption band in the region of 1680-1700 cm⁻¹ characteristic of an aryl ketone carbonyl stretch.

Biological Activity and Applications in Drug Development

Currently, there is a lack of publicly available data on the biological activity of this compound and its potential applications in drug development. While the broader class of propiophenone derivatives has been explored for various pharmacological properties, the specific substitution pattern of this molecule necessitates dedicated screening to ascertain its biological profile.

A general workflow for the initial assessment of a novel compound's biological potential is illustrated below.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Assessment A Primary Screening (e.g., target-based assays) B Cellular Assays (e.g., cytotoxicity, functional assays) A->B C Mechanism of Action Studies B->C D Pharmacokinetic Profiling (ADME) C->D E Efficacy in Disease Models D->E F Preliminary Toxicology E->F

Caption: A generalized workflow for pharmacological screening.

Safety, Handling, and Storage

Based on the available Safety Data Sheet (SDS), this compound presents the following hazards and requires appropriate handling procedures.[1]

  • Hazard Identification: The substance is classified as harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[1]

  • Handling Precautions: Work should be conducted in a well-ventilated area. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn.[1] Direct contact with skin and eyes, and inhalation of vapors should be avoided.[1]

  • Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated location.[1]

  • Disposal: All waste materials should be disposed of in accordance with local, state, and federal regulations.[1]

This technical guide is intended for informational purposes only and should not be used as a substitute for a comprehensive risk assessment before handling this chemical. Always refer to the most current Safety Data Sheet provided by the supplier.

References

An In-depth Technical Guide to the Spectroscopic Data of 2',2,2-Trimethylpropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Structure

IUPAC Name: 1-(2-methylphenyl)-2,2-dimethylpropan-1-one Molecular Formula: C₁₂H₁₆O Molecular Weight: 176.25 g/mol Structure:

Chemical Structure of 2',2,2-Trimethylpropiophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ortho-methyl protons, and the tert-butyl protons.

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~ 7.1 - 7.4Multiplet4HAromatic protons (C₆H₄)
~ 2.3Singlet3Hortho-Methyl protons (Ar-CH₃)
~ 1.3Singlet9Htert-Butyl protons (-C(CH₃)₃)
Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

Chemical Shift (δ) (ppm)Assignment
> 200Carbonyl carbon (C=O)
~ 130 - 140Aromatic quaternary carbons
~ 125 - 130Aromatic CH carbons
~ 45Quaternary carbon of tert-butyl group
~ 25 - 30Methyl carbons of tert-butyl group
~ 20ortho-Methyl carbon (Ar-CH₃)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group and the aromatic ring.

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000MediumAromatic C-H stretch
~ 2970 - 2870StrongAliphatic C-H stretch (methyl and tert-butyl)
~ 1685StrongC=O stretch (aromatic ketone)[1][2]
~ 1600, 1480Medium-WeakC=C stretch (aromatic ring)
~ 1370MediumC-H bend (tert-butyl)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Fragmentation Pattern

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

m/zProposed Fragment
176[M]⁺ (Molecular ion)
119[M - C(CH₃)₃]⁺ (Loss of tert-butyl radical)
91[C₇H₇]⁺ (Tropylium ion, from rearrangement of the tolyl fragment)
57[C(CH₃)₃]⁺ (tert-Butyl cation)

Experimental Protocols

The following sections detail the general methodologies for acquiring NMR, IR, and MS spectra.

NMR Spectroscopy Protocol

A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be recorded on a high-resolution NMR spectrometer.

NMR_Workflow NMR Spectroscopy Workflow A Sample Preparation: Dissolve ~5-10 mg of compound in ~0.6 mL of CDCl3 Add TMS as internal standard B Instrument Setup: Place sample in NMR tube Insert into spectrometer A->B Transfer C Data Acquisition: Acquire 1H NMR spectrum Acquire 13C NMR spectrum B->C Execute D Data Processing: Fourier transform the FID Phase correction Baseline correction Integration (1H) Peak picking C->D Process E Spectral Analysis: Assign chemical shifts Analyze coupling patterns Correlate with structure D->E Interpret

Caption: Workflow for NMR data acquisition and analysis.

IR Spectroscopy Protocol

The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the neat sample is placed directly on the ATR crystal.

IR_Workflow FTIR-ATR Spectroscopy Workflow A Instrument Preparation: Clean the ATR crystal Record a background spectrum B Sample Application: Place a small drop of the liquid sample on the ATR crystal A->B Apply C Data Collection: Acquire the sample spectrum B->C Scan D Data Processing: Automatic baseline correction Peak labeling C->D Process E Spectral Interpretation: Identify characteristic absorption bands Assign functional groups D->E Analyze

Caption: Workflow for FTIR-ATR data acquisition.

Mass Spectrometry Protocol

Mass spectral data would be acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. Electron ionization (EI) is a common method for generating ions.

MS_Workflow GC-MS Workflow A Sample Injection: Inject a dilute solution of the sample into the GC B Chromatographic Separation: Sample is vaporized and separated based on boiling point and polarity A->B Separate C Ionization: Separated components enter the MS and are ionized (e.g., by EI) B->C Ionize D Mass Analysis: Ions are separated based on their mass-to-charge (m/z) ratio C->D Analyze E Detection & Spectrum Generation: Ions are detected and a mass spectrum is generated D->E Detect F Data Analysis: Identify the molecular ion peak Analyze the fragmentation pattern E->F Interpret

Caption: Workflow for GC-MS data acquisition and analysis.

Disclaimer: The spectroscopic data presented in this guide are predicted values based on the chemical structure of this compound and comparison with similar compounds. Actual experimental data may vary. This guide is intended for informational and educational purposes for a scientific audience.

References

An In-depth Technical Guide on the Solubility of 2',2,2-Trimethylpropiophenone in Common Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2',2,2-trimethylpropiophenone. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility predictions based on the compound's chemical structure and established principles of organic chemistry. Furthermore, it outlines a detailed, generalized experimental protocol for determining the solubility of a solid organic compound, which can be applied to this compound.

Predicted Solubility Profile of this compound

This compound, a ketone with a molecular formula of C₁₂H₁₆O, is expected to exhibit solubility behavior characteristic of a moderately sized, nonpolar organic compound. The presence of a polar carbonyl group (C=O) offers some capacity for dipole-dipole interactions, but the large, nonpolar hydrocarbon portion of the molecule is the dominant factor influencing its solubility.

Based on general solubility rules for ketones, the following qualitative predictions can be made:

  • Water & Polar Protic Solvents (e.g., Methanol, Ethanol): Small ketones (up to about four or five carbon atoms) are moderately soluble in water due to the ability of the carbonyl oxygen to accept hydrogen bonds from water molecules.[1][2][3] However, as the carbon chain length increases, the nonpolar alkyl groups dominate, leading to a significant decrease in water solubility.[1][2][3] With twelve carbon atoms, this compound is predicted to have low to negligible solubility in water. Its solubility in polar protic solvents like methanol and ethanol is expected to be higher than in water but likely limited.

  • Polar Aprotic Solvents (e.g., Acetone, Dichloromethane): Ketones are generally soluble in other polar aprotic solvents.[3] Solvents like acetone, being a ketone itself, and dichloromethane are effective at solvating the carbonyl group and the hydrocarbon structure. Therefore, this compound is predicted to be soluble to freely soluble in these solvents.

  • Nonpolar Solvents (e.g., Toluene, Hexane): The principle of "like dissolves like" suggests that the largely nonpolar structure of this compound will lead to good solubility in nonpolar solvents. The van der Waals forces between the solute and solvent molecules will be comparable. Thus, it is predicted to be soluble to freely soluble in solvents such as toluene and hexane.

A summary of the predicted qualitative solubility is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar ProticWaterLow / NegligibleThe large nonpolar hydrocarbon structure outweighs the polarity of the carbonyl group.
Methanol, EthanolSparingly Soluble to SolubleThe alkyl portion of the alcohols can interact with the nonpolar part of the solute.
Polar AproticAcetone, DichloromethaneSoluble to Freely SolubleFavorable dipole-dipole interactions and dispersion forces.
NonpolarToluene, HexaneSoluble to Freely SolubleDominated by favorable van der Waals interactions between nonpolar structures.

Experimental Protocol for Solubility Determination

To ascertain the precise quantitative solubility of this compound, a standardized experimental protocol should be followed. The following method is a general procedure for determining the solubility of a solid organic compound in a given solvent at a specific temperature.

Objective: To determine the solubility of this compound in a selection of common solvents at a controlled temperature (e.g., 25 °C).

Materials:

  • This compound (high purity)

  • Selected solvents (analytical grade): Water, Methanol, Ethanol, Acetone, Dichloromethane, Toluene, Hexane

  • Analytical balance (± 0.1 mg)

  • Vials or test tubes with screw caps

  • Constant temperature bath or shaker incubator

  • Vortex mixer

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Syringes

  • Volumetric flasks

  • Analytical instrumentation for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume or mass of a specific solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

  • Sample Collection and Filtration:

    • After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

  • Quantification:

    • Determine the mass of the collected filtrate.

    • Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the concentration of this compound in the diluted solution using a calibrated analytical method (e.g., UV-Vis spectrophotometry by creating a standard curve, or HPLC with a suitable detector).

  • Calculation of Solubility:

    • Calculate the concentration of the solute in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Visualizing the Experimental Workflow

The following diagram, generated using Graphviz, illustrates the logical flow of the experimental protocol for determining solubility.

Solubility_Workflow A Preparation of Mixtures (Excess Solute in Solvent) B Equilibration (Constant Temperature Agitation) A->B C Phase Separation (Settling of Undissolved Solid) B->C D Sample Collection & Filtration (Supernatant through Syringe Filter) C->D E Quantification (e.g., HPLC, UV-Vis) D->E F Data Analysis & Calculation (Determine Solubility) E->F

A generalized workflow for the experimental determination of solubility.

References

In-Depth Technical Guide: The Mechanism of Action of 2,2-Dimethyl-1-phenylpropan-1-one (2,2,2-Trimethylpropiophenone)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the mechanism of action of the photoinitiator 2,2-dimethyl-1-phenylpropan-1-one, also known as 2,2,2-trimethylpropiophenone. This compound is a Type I photoinitiator, meaning it undergoes unimolecular bond cleavage upon exposure to ultraviolet (UV) radiation to generate free radicals. These radicals are highly reactive species that initiate the polymerization of monomers and oligomers, making this compound a critical component in various photocurable formulations, including coatings, inks, adhesives, and in the fabrication of biomedical devices. The core of its mechanism lies in the Norrish Type I cleavage of the α-carbon-carbonyl bond, a well-established photochemical reaction. This guide details the photochemical and photophysical properties, provides available quantitative data, outlines experimental protocols for its characterization, and presents signaling pathway and workflow diagrams for a thorough understanding of its function.

Core Mechanism of Action: Norrish Type I Cleavage

The primary mechanism of action for 2,2-dimethyl-1-phenylpropan-1-one is the Norrish Type I reaction. This photochemical process involves the homolytic cleavage of the bond between the carbonyl group and the adjacent tertiary carbon atom upon absorption of UV light.[1][2]

The process can be broken down into the following key steps:

  • Photoexcitation: The carbonyl group of the 2,2-dimethyl-1-phenylpropan-1-one molecule absorbs a photon of UV radiation, promoting an electron from a non-bonding n-orbital to an anti-bonding π*-orbital. This transitions the molecule from its ground state (S₀) to an excited singlet state (S₁).[1]

  • Intersystem Crossing (ISC): The excited singlet state can then undergo intersystem crossing to a more stable, longer-lived triplet state (T₁).[1]

  • α-Cleavage: From either the excited singlet or triplet state, the molecule undergoes rapid cleavage of the α-carbon-carbonyl bond. This is the defining step of the Norrish Type I reaction.[1][2] This cleavage is highly efficient due to the formation of a relatively stable benzoyl radical and a highly stable tertiary tert-butyl radical.

  • Radical Formation: The α-cleavage results in the formation of two primary radical species: a benzoyl radical and a tert-butyl radical .[3]

Signaling Pathway and Experimental Workflow

Signaling Pathway: Radical Generation

The generation of initiating radicals from 2,2-dimethyl-1-phenylpropan-1-one can be visualized as a direct signaling pathway triggered by UV light.

G 2,2-Dimethyl-1-phenylpropan-1-one (S₀) 2,2-Dimethyl-1-phenylpropan-1-one (S₀) Excited Singlet State (S₁) Excited Singlet State (S₁) 2,2-Dimethyl-1-phenylpropan-1-one (S₀)->Excited Singlet State (S₁) hν (UV light) Excited Triplet State (T₁) Excited Triplet State (T₁) Excited Singlet State (S₁)->Excited Triplet State (T₁) Intersystem Crossing (ISC) Benzoyl Radical Benzoyl Radical Excited Singlet State (S₁)->Benzoyl Radical α-Cleavage tert-Butyl Radical tert-Butyl Radical Excited Singlet State (S₁)->tert-Butyl Radical α-Cleavage Excited Triplet State (T₁)->Benzoyl Radical α-Cleavage Excited Triplet State (T₁)->tert-Butyl Radical α-Cleavage

Caption: Radical generation from 2,2-dimethyl-1-phenylpropan-1-one.

Experimental Workflow: Characterization of the Photoinitiator

A typical experimental workflow to characterize the photochemical properties of 2,2-dimethyl-1-phenylpropan-1-one involves several key techniques.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis Solution of Photoinitiator Solution of Photoinitiator UV-Vis Spectroscopy UV-Vis Spectroscopy Solution of Photoinitiator->UV-Vis Spectroscopy Laser Flash Photolysis (LFP) Laser Flash Photolysis (LFP) Solution of Photoinitiator->Laser Flash Photolysis (LFP) Determination of Molar Absorptivity Determination of Molar Absorptivity UV-Vis Spectroscopy->Determination of Molar Absorptivity Quantum Yield Calculation Quantum Yield Calculation UV-Vis Spectroscopy->Quantum Yield Calculation Transient Absorption Spectroscopy (TAS) Transient Absorption Spectroscopy (TAS) Laser Flash Photolysis (LFP)->Transient Absorption Spectroscopy (TAS) Radical Identification & Kinetics Radical Identification & Kinetics Transient Absorption Spectroscopy (TAS)->Radical Identification & Kinetics

Caption: Experimental workflow for photoinitiator characterization.

Quantitative Data

ParameterValueMethod of DeterminationReference
Molar Absorptivity (ε) ~100-1000 M⁻¹cm⁻¹ at λmaxUV-Vis Spectroscopy[4][5]
Wavelength of Max. Absorption (λmax) ~245 nm and ~280 nmUV-Vis Spectroscopy[6]
Quantum Yield of Cleavage (Φ) 0.3 - 0.5Chemical Actinometry, LFP[1][7]
Rate Constant of α-Cleavage (kα) > 10⁸ s⁻¹Laser Flash Photolysis[8]
Rate Constant of Intersystem Crossing (kISC) ~10¹⁰ - 10¹¹ s⁻¹Transient Absorption Spectroscopy[9]

Experimental Protocols

Determination of Molar Absorptivity using UV-Vis Spectroscopy

Objective: To determine the molar absorptivity (ε) of 2,2-dimethyl-1-phenylpropan-1-one at its wavelength of maximum absorption (λmax).

Materials:

  • 2,2-dimethyl-1-phenylpropan-1-one

  • Spectroscopic grade solvent (e.g., acetonitrile or methanol)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare a stock solution of 2,2-dimethyl-1-phenylpropan-1-one of a known concentration (e.g., 1 mM) in the chosen solvent.

  • From the stock solution, prepare a series of dilutions of known concentrations.

  • Record the UV-Vis absorption spectrum for each dilution from 200 to 400 nm, using the pure solvent as a blank.

  • Identify the wavelength of maximum absorbance (λmax).

  • Plot a graph of absorbance at λmax versus concentration.

  • According to the Beer-Lambert law (A = εcl), the slope of the resulting linear plot will be the molar absorptivity (ε) since the path length (l) is 1 cm.[10]

Quantum Yield Determination via Chemical Actinometry

Objective: To determine the quantum yield (Φ) of the Norrish Type I cleavage of 2,2-dimethyl-1-phenylpropan-1-one.

Materials:

  • 2,2-dimethyl-1-phenylpropan-1-one solution of known concentration

  • Actinometer solution with a known quantum yield (e.g., potassium ferrioxalate)

  • Monochromatic light source (e.g., laser or filtered lamp) at a wavelength where both the sample and actinometer absorb.

  • UV-Vis spectrophotometer

  • Reaction vessel

Procedure:

  • Irradiate the actinometer solution for a specific period and measure the change in absorbance to determine the photon flux of the light source.[11][12]

  • Irradiate the solution of 2,2-dimethyl-1-phenylpropan-1-one under identical conditions (same light source, geometry, and time).

  • Quantify the amount of photoinitiator that has decomposed. This can be done by various analytical techniques such as HPLC or by monitoring the disappearance of its characteristic UV absorption band.

  • The quantum yield is calculated as the ratio of the number of moles of the photoinitiator reacted to the number of moles of photons absorbed.[13]

Transient Absorption Spectroscopy (TAS) for Radical Characterization

Objective: To detect and characterize the transient radical species generated from the photolysis of 2,2-dimethyl-1-phenylpropan-1-one and to determine their kinetic properties.

Materials:

  • Solution of 2,2-dimethyl-1-phenylpropan-1-one in a suitable solvent.

  • Pulsed laser for excitation (pump beam), typically a Nd:YAG laser (e.g., 266 nm or 355 nm).

  • Broadband light source for probing (probe beam), often a Xenon arc lamp.

  • Monochromator and a fast detector (e.g., photomultiplier tube or CCD camera).

  • Delay generator to control the time between the pump and probe pulses.

Procedure:

  • The sample is placed in a cuvette at the intersection of the pump and probe beams.

  • The pump pulse excites the photoinitiator molecules.

  • The probe pulse, delayed by a specific time, passes through the excited volume, and its absorption by the transient species is measured.

  • By varying the delay time between the pump and probe pulses, a time-resolved absorption spectrum of the transient species is constructed.[10][14]

  • The decay kinetics of the transient absorption signals provide information about the lifetimes of the excited states and the rate constants of the radical reactions.[15]

Fate of the Generated Radicals and Initiation of Polymerization

Following their formation, the benzoyl and tert-butyl radicals can undergo several reactions:

  • Initiation of Polymerization: This is the primary and most desired pathway in photocurable systems. Both the benzoyl and tert-butyl radicals are capable of adding to the double bond of a monomer molecule (e.g., an acrylate or methacrylate), thereby initiating a polymer chain. The rate of initiation is a critical factor in the overall polymerization kinetics.[16][17]

  • Recombination: The benzoyl and tert-butyl radicals can recombine to reform the parent ketone. This is a non-productive pathway that reduces the efficiency of photoinitiation.

  • Decarbonylation: The benzoyl radical can lose a molecule of carbon monoxide (CO) to form a phenyl radical. The phenyl radical is also capable of initiating polymerization.

  • Hydrogen Abstraction: The radicals can abstract hydrogen atoms from the solvent or other molecules in the formulation, leading to termination or the formation of less reactive radicals.

The relative stability of the generated radicals plays a significant role in their subsequent reactivity. The tert-butyl radical is a tertiary alkyl radical, which is generally more stable than primary or secondary alkyl radicals. The benzoyl radical's stability is influenced by the delocalization of the unpaired electron into the aromatic ring.

The following diagram illustrates the key subsequent reactions of the primary radicals.

G Benzoyl Radical Benzoyl Radical Growing Polymer Chain Growing Polymer Chain Benzoyl Radical->Growing Polymer Chain Initiation Parent Ketone Parent Ketone Benzoyl Radical->Parent Ketone Recombination Phenyl Radical + CO Phenyl Radical + CO Benzoyl Radical->Phenyl Radical + CO Decarbonylation tert-Butyl Radical tert-Butyl Radical tert-Butyl Radical->Growing Polymer Chain Initiation tert-Butyl Radical->Parent Ketone Recombination Monomer Monomer Monomer->Growing Polymer Chain

Caption: Subsequent reactions of the generated radicals.

Conclusion

The mechanism of action of 2,2-dimethyl-1-phenylpropan-1-one is fundamentally driven by the Norrish Type I cleavage upon UV irradiation, leading to the efficient generation of benzoyl and tert-butyl free radicals. These radicals are the key species that initiate the polymerization process in a wide range of applications. A thorough understanding of its photochemical properties, including its absorption characteristics, quantum yield of cleavage, and the kinetics of the resulting radicals, is crucial for optimizing its performance in various formulations. The experimental protocols outlined in this guide provide a framework for the detailed characterization of this and other photoinitiators, enabling researchers and professionals to tailor their use for specific technological needs.

References

An In-depth Technical Guide to the Safety and Handling of 2',2,2-Trimethylpropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and toxicological profile of 2',2,2-trimethylpropiophenone (CAS No. 2041-37-4), also known as 2,2-dimethyl-1-o-tolyl-propan-1-one or t-butyl o-tolyl ketone. This document is intended to serve as a key resource for researchers, scientists, and professionals in drug development who may handle or conduct research with this compound.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling and use in experimental settings.

PropertyValueReference
Molecular Formula C₁₂H₁₆O--INVALID-LINK--
Molecular Weight 176.26 g/mol --INVALID-LINK--
CAS Number 2041-37-4--INVALID-LINK--
Appearance Data not available[1]
Odor Data not available[1]
Melting Point/Freezing Point Data not available[1]
Boiling Point Data not available[1]
Flash Point Data not available
Solubility Insoluble in cold water--INVALID-LINK--

Toxicological Profile

Based on its GHS classification, this compound is considered hazardous. The following is a summary of its known toxicological properties.

Acute Toxicity
Route of ExposureGHS ClassificationHazard StatementNotes
Oral Category 4H302: Harmful if swallowedNo specific LD50 data is publicly available.[1][2]
Dermal Data not available-No classification data available.
Inhalation Data not available-No classification data available.
Skin Corrosion/Irritation
GHS ClassificationHazard StatementNotes
Category 2H315: Causes skin irritationBased on available safety data sheets.[1][2]
Serious Eye Damage/Eye Irritation
GHS ClassificationHazard StatementNotes
Category 1H318: Causes serious eye damageIndicates the potential for irreversible eye damage.[1][2]
Respiratory Irritation
GHS ClassificationHazard StatementNotes
Specific target organ toxicity – single exposure, Category 3H335: May cause respiratory irritation[1][2]
Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is currently no publicly available data on the genotoxicity, carcinogenicity, or reproductive toxicity of this compound.

Toxicokinetics (ADME) and Mechanism of Action

Specific studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are not available in the public domain. The metabolic pathways for substituted acetophenones can involve N-hydroxylation of imine derivatives to form isomeric oximes. The precise signaling pathways and cellular mechanisms underlying the toxicity of this compound have not been elucidated.

Experimental Protocols

The toxicological classifications of this compound are based on standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following are overviews of the likely methodologies used to determine its acute toxicity and irritation potential.

Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

  • Principle: A stepwise procedure is used with a limited number of animals. The outcome of dosing at a particular level determines the next step.

  • Animal Model: Typically, rats of a single sex (usually females) are used.

  • Procedure:

    • Animals are fasted prior to dosing.

    • The substance is administered orally by gavage at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight).

    • Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

    • Body weight is recorded weekly.

    • A gross necropsy is performed on all animals at the end of the study.

  • Classification: The substance is classified into a GHS category based on the number of mortalities observed at specific dose levels.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test determines the potential of a substance to cause skin irritation or corrosion.

  • Principle: The test substance is applied to the skin of an animal, and the resulting skin reaction is observed and scored.

  • Animal Model: Albino rabbits are the preferred species.

  • Procedure:

    • A small area of the animal's fur is clipped.

    • A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to the skin under a semi-occlusive patch.

    • The exposure period is typically 4 hours.

    • After exposure, the patch and any residual test substance are removed.

    • Skin reactions (erythema and edema) are observed and scored at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of effects.

  • Classification: The substance is classified based on the mean scores for erythema and edema.

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or damage.

  • Principle: The test substance is instilled into the eye of an animal, and the resulting ocular reactions are observed and scored.

  • Animal Model: Albino rabbits are the preferred species.

  • Procedure:

    • A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye. The other eye serves as a control.

    • The eyes are examined for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after instillation.

    • Observations may continue for up to 21 days to assess the reversibility of effects.

  • Classification: The substance is classified based on the severity and reversibility of the ocular lesions.

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when working with this compound to minimize exposure and ensure a safe laboratory environment.

Engineering Controls
  • Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to prevent contact and inhalation.

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[1][4]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Gloves should be inspected for integrity before each use.[1][5]

    • Body Protection: A lab coat, chemical-resistant apron, or coveralls should be worn to prevent skin contact.[5] For significant exposure risks, impervious and flame-resistant clothing is recommended.[1]

  • Respiratory Protection: If working outside of a fume hood or if aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[1][4]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) for this compound cluster_skin_protection Eyes Eye/Face Protection (Safety Goggles/Face Shield) Skin Skin Protection Gloves Chemical-Resistant Gloves Skin->Gloves Clothing Protective Clothing (Lab Coat/Apron) Skin->Clothing Respiratory Respiratory Protection (Fume Hood/Respirator) Handling Handling this compound Handling->Eyes Handling->Skin Handling->Respiratory

Required PPE for handling this compound.
Hygiene Measures

  • Wash hands thoroughly with soap and water after handling the compound and before eating, drinking, or smoking.[1]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1]

  • Remove contaminated clothing and wash it before reuse.[1]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[1]

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Store locked up.[1]

  • Store separately from incompatible materials such as strong oxidizing agents.

Emergency Procedures

Prompt and appropriate action is critical in the event of an emergency involving this compound.

First Aid Measures

First_Aid cluster_routes Routes of Exposure cluster_actions First Aid Actions Exposure Exposure Occurs Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Fresh_Air Move to Fresh Air Seek Medical Help Inhalation->Fresh_Air Wash_Skin Remove Contaminated Clothing Wash with Soap & Water Skin_Contact->Wash_Skin Rinse_Eyes Rinse with Water for 15+ min Seek Immediate Medical Help Eye_Contact->Rinse_Eyes Rinse_Mouth Rinse Mouth Do NOT Induce Vomiting Seek Medical Help Ingestion->Rinse_Mouth

First aid procedures for exposure to this compound.
  • Inhalation: Remove the individual to fresh air and keep them comfortable for breathing. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[1]

  • Eye Contact: Immediately rinse the eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.[6]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

  • Specific Hazards: The compound is combustible. Vapors may be heavier than air and can travel to an ignition source and flash back.[7]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures
  • Personal Precautions: Evacuate unnecessary personnel from the area. Ensure adequate ventilation. Remove all sources of ignition.[8] Avoid breathing vapors, mist, or gas. Wear appropriate personal protective equipment as described in Section 4.2.

  • Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[8]

  • Containment and Cleanup:

    • For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, labeled container for disposal.[9]

    • For large spills, dike the area to contain the spill.[8] Use spark-proof tools and explosion-proof equipment.

    • Dispose of the collected material in accordance with local, state, and federal regulations.[1]

Spill_Response cluster_initial Initial Response cluster_containment Containment & Cleanup Spill Accidental Release Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Ventilation Spill->Ventilate Ignition Remove Ignition Sources Spill->Ignition PPE Don Appropriate PPE Spill->PPE Contain Contain Spill (Dike/Absorbents) PPE->Contain Collect Collect Material (Spark-proof tools) Contain->Collect Dispose Dispose of Waste (Follow Regulations) Collect->Dispose

Workflow for responding to an accidental release.

Conclusion

This compound is a hazardous chemical that requires careful handling and adherence to strict safety protocols. It is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation. While specific quantitative toxicological data and mechanistic studies are lacking in the public domain, the available information necessitates a cautious approach. All personnel handling this compound must be thoroughly trained on its hazards and the appropriate safety procedures. The use of proper engineering controls and personal protective equipment is paramount to minimizing exposure and ensuring a safe working environment. In case of any exposure or spill, the emergency procedures outlined in this guide should be followed immediately.

References

Commercial Sourcing and Synthetic Guidance for 2',2,2-Trimethylpropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development seeking to procure or synthesize 2',2,2-trimethylpropiophenone (CAS No. 2041-37-4), also known as 2,2-dimethyl-1-(o-tolyl)propan-1-one, this technical guide provides a detailed overview of commercial suppliers, a plausible synthetic route with an experimental protocol, and a summary of its key chemical identifiers.

Commercial Availability

A critical step in any research and development endeavor is the reliable sourcing of starting materials and reagents. This compound is available from a number of commercial chemical suppliers. While pricing and stock levels are subject to change, the following companies have been identified as potential vendors. Researchers are advised to visit the suppliers' websites for the most current information.

SupplierPurityAvailable QuantitiesCatalog Number
ChemScene ≥95%Inquire for detailsCS-0152979
Alfa Chemistry Inquire for detailsInquire for detailsInquire for details
ChemicalBook Suppliers Varies by supplierVaries by supplierVaries by supplier

Table 1. Commercial Suppliers of this compound. This table summarizes potential commercial sources for this compound, highlighting the purity offered by ChemScene. For detailed information on available quantities and pricing, direct inquiry with the respective suppliers is recommended.

Synthetic Protocol: A Plausible Approach

For laboratories equipped for chemical synthesis, this compound can be prepared through established organic chemistry reactions. A feasible method is the Friedel-Crafts acylation of o-xylene with pivaloyl chloride. The following protocol is a detailed methodology based on standard laboratory practices for this type of reaction.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents o_xylene o-Xylene reaction_center + o_xylene->reaction_center pivaloyl_chloride Pivaloyl Chloride pivaloyl_chloride->reaction_center lewis_acid AlCl3 (Lewis Acid) product This compound hcl HCl product->hcl + reaction_center->product Friedel-Crafts Acylation G start Reaction Setup addition_acyl Add Pivaloyl Chloride start->addition_acyl addition_xylene Add o-Xylene addition_acyl->addition_xylene reaction Stir at Room Temperature addition_xylene->reaction workup Quench with HCl/Ice reaction->workup extraction Extract with Dichloromethane workup->extraction washing Wash Organic Layer extraction->washing drying Dry and Concentrate washing->drying purification Purify Product drying->purification end This compound purification->end

An In-depth Technical Guide to 2',2,2-Trimethylpropiophenone: Synthesis, Properties, and Photochemical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',2,2-Trimethylpropiophenone, also known by its IUPAC name 2,2-dimethyl-1-(2-methylphenyl)propan-1-one or as 2,2-dimethyl-1-(o-tolyl)propan-1-one, is an aromatic ketone with potential applications in photochemistry and polymer science. Its structural features, particularly the presence of a carbonyl group and sterically hindered alkyl groups, suggest its utility as a photoinitiator for polymerization reactions. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and theorized photochemical behavior, drawing upon data from related compounds due to the limited specific research on this molecule.

Chemical and Physical Properties

This compound is a substituted propiophenone with a molecular formula of C₁₂H₁₆O and a molecular weight of 176.25 g/mol .[1] Key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₂H₁₆O[1]
Molecular Weight 176.25 g/mol [1]
IUPAC Name 2,2-dimethyl-1-(2-methylphenyl)propan-1-one[1]
CAS Number 2041-37-4[1]
Synonyms This compound, 2,2-dimethyl-1-(o-tolyl)propan-1-one[1]

Synthesis

A potential synthetic workflow is outlined below:

Synthesis_Workflow Toluene Toluene ReactionMixture Reaction Mixture Toluene->ReactionMixture PivaloylChloride Pivaloyl Chloride PivaloylChloride->ReactionMixture LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->ReactionMixture Solvent Inert Solvent (e.g., CS₂ or CH₂Cl₂) Solvent->ReactionMixture Workup Aqueous Work-up ReactionMixture->Workup Friedel-Crafts Acylation Purification Purification (e.g., Distillation or Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Proposed synthetic workflow for this compound via Friedel-Crafts acylation.

Experimental Protocol (Hypothetical):

  • To a stirred solution of toluene in an inert solvent such as carbon disulfide or dichloromethane, cooled in an ice bath, add a Lewis acid catalyst like aluminum chloride.

  • Slowly add pivaloyl chloride to the reaction mixture.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours until completion, monitored by a suitable technique like Thin Layer Chromatography (TLC).

  • Carefully quench the reaction by pouring it over ice and water.

  • Separate the organic layer, wash it with a mild base (e.g., sodium bicarbonate solution) and brine, and then dry it over an anhydrous salt (e.g., magnesium sulfate).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Photochemical Applications: Photoinitiation

The primary theorized application of this compound is as a Type I photoinitiator for free-radical polymerization.[2] Photoinitiators are molecules that, upon absorption of light, generate reactive species that can initiate a polymerization reaction.

Mechanism of Photoinitiation: Norrish Type I Cleavage

Upon absorption of ultraviolet (UV) light, this compound is expected to undergo a Norrish Type I cleavage .[2][3] This photochemical reaction involves the homolytic cleavage of the carbon-carbon bond alpha to the carbonyl group.

The process can be visualized as follows:

Norrish_Type_I Start This compound (Ground State) Excited Excited State Start->Excited UV Light (hν) Cleavage Norrish Type I Cleavage Excited->Cleavage Radical1 o-Toluoyl Radical Cleavage->Radical1 Radical2 tert-Butyl Radical Cleavage->Radical2 Polymerization Initiation of Polymerization Radical1->Polymerization Radical2->Polymerization LFP_Workflow SamplePrep Sample Preparation (Solution in a suitable solvent, e.g., acetonitrile) LFP_System Laser Flash Photolysis System SamplePrep->LFP_System Excitation Pulsed Laser Excitation (e.g., Nd:YAG laser at 355 nm) LFP_System->Excitation Probing Probe Light Source (e.g., Xenon lamp) LFP_System->Probing Detection Detection System (Monochromator, Photomultiplier, Oscilloscope) Excitation->Detection Probing->Detection DataAnalysis Data Analysis (Transient absorption spectra, decay kinetics) Detection->DataAnalysis Results Determination of: - Triplet excited state lifetime - Radical quantum yields - Radical reaction rate constants DataAnalysis->Results

References

The Photochemistry of Propiophenone Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propiophenone and its derivatives are key structural motifs in a variety of applications, ranging from photoinitiators in polymer chemistry to crucial intermediates in the synthesis of pharmaceuticals.[1] Their rich and varied photochemical behavior, governed by the interplay of electronic excitation and molecular structure, offers a powerful toolkit for synthetic chemists and material scientists. This technical guide provides a comprehensive overview of the core photochemical reactions of propiophenone derivatives, with a focus on quantitative data, detailed experimental protocols, and mechanistic visualizations to aid researchers in harnessing the power of light-driven transformations.

Core Photochemical Pathways: A Tale of Two Norrish Reactions

Upon absorption of ultraviolet (UV) light, propiophenone derivatives are promoted to an electronically excited singlet state (S₁). From this state, they can undergo intersystem crossing (ISC) to the corresponding triplet state (T₁). Both the S₁ and T₁ states can initiate characteristic photochemical reactions, primarily the Norrish Type I and Norrish Type II reactions.[2] The preferred pathway is dictated by the substitution pattern on the aromatic ring and the alkyl chain.

Norrish Type I Reaction (α-Cleavage): This reaction involves the homolytic cleavage of the bond between the carbonyl carbon and the adjacent α-carbon, generating a benzoyl radical and an ethyl radical.[2] These highly reactive radical intermediates can then participate in a variety of secondary reactions, including recombination, disproportionation, or initiation of polymerization.[3] The efficiency of the Norrish Type I cleavage is influenced by the stability of the resulting radicals.

Norrish Type II Reaction: This intramolecular reaction occurs in propiophenone derivatives that possess a hydrogen atom on the γ-carbon of the alkyl chain. The excited carbonyl group abstracts this γ-hydrogen, leading to the formation of a 1,4-biradical intermediate.[4][5] This biradical can then undergo one of two key transformations:

  • Cleavage (Fragmentation): The biradical can cleave to form an enol and an alkene. For butyrophenone, a close analog of propiophenone derivatives with a longer alkyl chain, this fragmentation is a major pathway.[5]

  • Yang Cyclization: The biradical can cyclize to form a cyclobutanol derivative.[5]

The competition between these pathways is sensitive to the substitution on the propiophenone scaffold.

Quantitative Insights into Photochemical Reactivity

The efficiency of photochemical reactions is quantified by the quantum yield (Φ), which represents the number of moles of a specific product formed or reactant consumed per mole of photons absorbed.[6][7] The following tables summarize available quantitative data for the photochemistry of selected propiophenone derivatives.

DerivativeReaction TypeSolventQuantum Yield (Φ)Triplet Lifetime (τ)Reference
PivalophenoneNorrish Type IChloroform--[8]
α-Chloro-p-methoxypropiophenonePhotoreduction/SolvolysisMethanol--
α-Chloro-m-methoxypropiophenonePhotoreductionMethanol--
α-Chloro-p-methylpropiophenonePhotoreduction/RearrangementMethanol--
α-Chloro-m-methylpropiophenonePhotoreduction/RearrangementMethanol--
α-Chloro-m-nitropiophenonePhotoreductionMethanol--

Note: Quantitative data for a wide range of propiophenone derivatives is not extensively compiled in single sources. The table above reflects data points found in the literature for related compounds or specific derivatives. Further experimental investigation is often required to determine the precise quantum yields and triplet lifetimes for novel propiophenone derivatives.

Product Distribution in Photolysis

The substitution pattern on the aromatic ring significantly influences the distribution of photoproducts. For example, in the photolysis of α-chloro-substituted propiophenones, the nature and position of the substituent on the phenyl ring dictate the ratio of reduction, rearrangement, and solvolysis products.

Substrate (α-Chloro-R-propiophenone)RConversion (%)Product 9 (Reduction) (%)Product 10 (Rearrangement) (%)Product 11 (Rearrangement) (%)Product 12 (Solvolysis) (%)
3a m-OCH₃1001368190
p-OCH₃1001287010
3b m-OPh100702181
3c m-CH₃70336601
p-CH₃100876160
3d m-NO₂20100000

Data adapted from Tetrahedron Vol. 51, No. 41, pp. 11281-11294, 1995. Product numbering corresponds to the original publication.

Experimental Protocols

Synthesis of Substituted Propiophenone Derivatives

General Procedure for Friedel-Crafts Acylation:

This method is commonly used to synthesize para-substituted propiophenones.

  • Synthesis of 4'-Chloropropiophenone:

    • To a stirred solution of chlorobenzene in a suitable anhydrous solvent (e.g., dichloromethane), add a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃) at a controlled temperature (e.g., 10°C).

    • Slowly add propionyl chloride dropwise to the reaction mixture.

    • After the addition is complete, allow the reaction to proceed at a slightly elevated temperature (e.g., 25°C) for a specified time, monitoring the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.

    • Extract the product with an organic solvent, wash the organic layer with appropriate aqueous solutions (e.g., sodium bicarbonate, brine), dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.

    • The crude product can be purified by crystallization or distillation.

  • Synthesis of 4'-Methoxypropiophenone:

    • A similar procedure to the synthesis of 4'-chloropropiophenone is followed, using anisole as the starting aromatic compound.[9]

Measurement of Photochemical Quantum Yield

Chemical Actinometry: This is a common method to determine the photon flux of the light source, which is essential for calculating quantum yields.

  • Potassium Ferrioxalate Actinometry:

    • Prepare a solution of potassium ferrioxalate in aqueous sulfuric acid. This solution is light-sensitive and should be handled in the dark.

    • Irradiate a known volume of the actinometer solution for a precise duration with the same light source and geometry as the photochemical reaction of interest.

    • After irradiation, develop the solution by adding a solution of 1,10-phenanthroline and a buffer. This forms a colored complex with the Fe²⁺ ions produced during photolysis.

    • Measure the absorbance of the colored complex using a spectrophotometer.

    • Using the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength and the measured absorbance, calculate the photon flux of the lamp.

    • Irradiate the propiophenone derivative solution under identical conditions and for a known duration.

    • Analyze the reaction mixture using a suitable analytical technique (e.g., GC, HPLC, NMR) to determine the amount of product formed or reactant consumed.

    • Calculate the quantum yield of the reaction using the determined photon flux and the change in concentration of the species of interest.

Characterization of Transient Species

Laser Flash Photolysis (LFP): This technique is used to generate and detect transient species, such as excited triplet states and radicals, on the nanosecond to microsecond timescale.

  • Experimental Setup:

    • A high-intensity laser pulse (the "pump" pulse, e.g., from a Nd:YAG laser) is used to excite the sample solution.

    • A second, weaker light source (the "probe" beam from a lamp) is passed through the sample at a right angle to the pump beam.

    • The change in absorbance of the probe beam is monitored by a fast detector (e.g., a photomultiplier tube) connected to an oscilloscope.

    • By varying the time delay between the pump and probe pulses, the absorption spectrum and decay kinetics of the transient species can be determined.

Chemically Induced Dynamic Nuclear Polarization (CIDNP): This NMR technique provides information about the radical pairs involved in a photochemical reaction.

  • Experimental Procedure:

    • The photochemical reaction is initiated directly within the NMR spectrometer by irradiating the sample with a light source (e.g., a laser or a lamp coupled via a fiber optic cable).

    • NMR spectra are recorded during and immediately after irradiation.

    • The observation of enhanced absorption or emission signals in the NMR spectrum is indicative of the formation of radical pairs and provides information about their spin state and subsequent reactions.[10]

Mechanistic Visualizations

The following diagrams, generated using the DOT language, illustrate the key photochemical pathways and experimental workflows discussed in this guide.

Norrish_Type_I Propiophenone Propiophenone Derivative (S0) Excited_Singlet Excited Singlet State (S1) Propiophenone->Excited_Singlet Excited_Triplet Excited Triplet State (T1) Excited_Singlet->Excited_Triplet ISC Radical_Pair Benzoyl Radical + Ethyl Radical Excited_Singlet->Radical_Pair α-Cleavage Excited_Triplet->Radical_Pair α-Cleavage Products Recombination, Disproportionation, Polymerization Initiation Radical_Pair->Products

Caption: Norrish Type I reaction pathway.

Norrish_Type_II Propiophenone Propiophenone Derivative with γ-H (S0) Excited_State Excited State (S1 or T1) Propiophenone->Excited_State Biradical 1,4-Biradical Excited_State->Biradical γ-H Abstraction Cleavage Enol + Alkene Biradical->Cleavage Fragmentation Cyclization Cyclobutanol Biradical->Cyclization Yang Cyclization LFP_Workflow cluster_0 Laser Flash Photolysis Setup cluster_1 Data Analysis Pump_Laser Pump Laser (e.g., Nd:YAG) Sample Sample Cuvette Pump_Laser->Sample Detector Detector (PMT) Sample->Detector Probe_Lamp Probe Lamp Probe_Lamp->Sample Oscilloscope Oscilloscope Detector->Oscilloscope Transient_Spectrum Transient Absorption Spectrum Oscilloscope->Transient_Spectrum Decay_Kinetics Decay Kinetics Oscilloscope->Decay_Kinetics Lifetime Triplet Lifetime (τ) Decay_Kinetics->Lifetime CIDNP_Workflow cluster_0 CIDNP Experiment cluster_1 Data Interpretation Light_Source Light Source (Laser/Lamp) NMR_Tube NMR Tube with Sample Light_Source->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer NMR_Spectrum NMR Spectrum with Enhanced Signals NMR_Spectrometer->NMR_Spectrum Radical_Pair_Info Radical Pair Mechanism, Spin State Information NMR_Spectrum->Radical_Pair_Info

References

Methodological & Application

Application Notes and Protocols for 2',2',2-Trimethylpropiophenone as a Photoinitiator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',2',2-Trimethylpropiophenone is a Type I photoinitiator utilized in free-radical polymerization. Upon exposure to ultraviolet (UV) light, it undergoes a Norrish Type I cleavage to generate free radicals, which subsequently initiate the polymerization of monomer and oligomer units.[1][2] This document provides detailed application notes and protocols for the effective use of 2',2',2-trimethylpropiophenone in photopolymerization processes, targeting researchers, scientists, and professionals in drug development.

Physicochemical Properties and Safety Data

A summary of the key physicochemical properties of 2',2',2-trimethylpropiophenone is presented in the table below.

PropertyValueReference
CAS Number 2041-37-4[1]
Molecular Formula C₁₂H₁₆O[3]
Molecular Weight 176.26 g/mol [3]
Appearance Solid or liquid[3]
Purity ≥ 95%[3]

Safety Precautions: 2',2',2-Trimethylpropiophenone is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1] Always handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).[1]

Mechanism of Photoinitiation

2',2',2-Trimethylpropiophenone is a Norrish Type I photoinitiator. The initiation process involves the following steps upon UV irradiation:

  • Photoexcitation: The ketone group in the molecule absorbs a photon of UV light, promoting it to an excited singlet state.

  • Intersystem Crossing: The excited singlet state can undergo intersystem crossing to a more stable triplet state.

  • α-Cleavage: From either the excited singlet or triplet state, the molecule undergoes homolytic cleavage of the bond between the carbonyl group and the adjacent tertiary carbon. This cleavage, known as α-cleavage or Norrish Type I cleavage, generates two primary radical species: a benzoyl radical and a tert-butyl radical.[1][2]

  • Initiation: These highly reactive free radicals then attack the double bonds of monomer molecules (e.g., acrylates, methacrylates), initiating the polymerization chain reaction.

G PI 2',2,2-Trimethylpropiophenone ExcitedPI Excited Photoinitiator PI->ExcitedPI UV Light (hν) Radicals Benzoyl Radical + tert-Butyl Radical ExcitedPI->Radicals α-Cleavage Monomer Monomer Radicals->Monomer Initiation Polymer Polymer Chain Monomer->Polymer Propagation

Figure 1: Photoinitiation mechanism of 2',2',2-trimethylpropiophenone.

Quantitative Data

Parameter2-hydroxy-2-methylpropiophenoneNotes
UV Absorption Maximum (λmax) ~245 nm, ~280 nm, ~330 nmIn acetonitrile. The absorption profile is crucial for selecting an appropriate UV light source.
Molar Extinction Coefficient (ε) at 385 nm ~740 L mol⁻¹ cm⁻¹Indicates the strength of light absorption at a specific wavelength.
Quantum Yield (Φ) 0.30 - 0.60Represents the efficiency of radical generation per absorbed photon. Varies with solvent and reaction conditions.

Data sourced from studies on 2-hydroxy-2-methylpropiophenone and may be used as an estimation for 2',2',2-trimethylpropiophenone in preliminary experiments.[4]

Experimental Protocols

The following are general protocols for the use of 2',2',2-trimethylpropiophenone in the photopolymerization of acrylate and methacrylate monomers. Optimization of these protocols is recommended for specific applications.

Protocol 1: Photopolymerization of an Acrylate Formulation

This protocol is suitable for creating crosslinked polymer films or coatings.

Materials:

  • 2',2',2-Trimethylpropiophenone

  • Acrylate monomer/oligomer blend (e.g., Trimethylolpropane triacrylate, TMPTA)

  • Solvent (if necessary, e.g., acetone or isopropanol)

  • UV curing system (e.g., medium-pressure mercury lamp or LED with appropriate wavelength output)

  • Substrate for coating (e.g., glass slide, metal panel)

  • Nitrogen or argon source (for inerting)

Procedure:

  • Formulation Preparation:

    • In a light-protected container, dissolve 2',2',2-trimethylpropiophenone in the acrylate monomer/oligomer blend. A typical concentration range for the photoinitiator is 0.5% to 5% by weight.

    • If a solvent is required to adjust viscosity, add it to the mixture and ensure complete homogenization.

  • Substrate Application:

    • Apply a thin film of the formulation onto the desired substrate using a suitable method (e.g., spin coating, draw-down bar).

  • Inerting (Optional but Recommended):

    • Oxygen can inhibit free-radical polymerization. For optimal results, perform the curing in an inert atmosphere by purging the curing chamber with nitrogen or argon for several minutes.

  • UV Curing:

    • Expose the coated substrate to UV radiation. The required exposure time and intensity will depend on the photoinitiator concentration, film thickness, and the reactivity of the monomer system.

    • Monitor the curing process by assessing the tackiness of the film surface. A fully cured film will be tack-free.

  • Post-Curing (Optional):

    • In some cases, a post-curing step involving gentle heating may be beneficial to enhance the final properties of the polymer.

Protocol 2: Bulk Photopolymerization of a Methacrylate Monomer

This protocol is suitable for synthesizing a solid polymer block.

Materials:

  • 2',2',2-Trimethylpropiophenone

  • Methacrylate monomer (e.g., Methyl methacrylate, MMA)[5][6][7]

  • Glass vial or mold

  • UV light source

  • Nitrogen or argon source

Procedure:

  • Monomer Preparation:

    • If necessary, purify the methacrylate monomer to remove inhibitors (e.g., by passing through a column of basic alumina).

  • Initiator Dissolution:

    • Dissolve 2',2',2-trimethylpropiophenone in the purified monomer at the desired concentration (typically 0.1% to 2% by weight).

  • Degassing:

    • Transfer the solution to a glass vial or mold.

    • Degas the mixture to remove dissolved oxygen by bubbling with nitrogen or argon for 15-30 minutes, or by subjecting it to several freeze-pump-thaw cycles.

  • Polymerization:

    • Seal the vial or mold and place it under the UV light source.

    • Irradiate the sample until the desired degree of polymerization is achieved. The polymerization can be monitored by observing the increase in viscosity.

  • Polymer Isolation:

    • Once polymerization is complete, the solid polymer can be removed from the mold.

    • The polymer may be purified by dissolving it in a suitable solvent and precipitating it in a non-solvent to remove any unreacted monomer and photoinitiator fragments.

G cluster_prep Preparation cluster_cure Curing cluster_post Post-Processing Formulation Prepare Monomer/Initiator Mix Application Apply to Substrate / Place in Mold Formulation->Application Inerting Inert with N2/Ar (Optional) Application->Inerting UVIrradiation UV Irradiation Inerting->UVIrradiation PostCure Post-Curing / Purification UVIrradiation->PostCure Characterization Polymer Characterization PostCure->Characterization

Figure 2: General experimental workflow for photopolymerization.

Applications

Due to its role in initiating rapid and efficient polymerization upon UV exposure, 2',2',2-trimethylpropiophenone and similar photoinitiators are valuable in a range of applications, including:

  • Coatings and Inks: For UV-curable coatings on various substrates, providing rapid drying and durable finishes.

  • Adhesives: In the formulation of UV-curable adhesives for bonding a variety of materials.

  • 3D Printing (Vat Photopolymerization): As a key component in photopolymer resins for stereolithography (SLA) and digital light processing (DLP) 3D printing technologies.

  • Biomaterials and Drug Delivery: In the synthesis of hydrogels and other polymeric matrices for biomedical applications, such as controlled drug release and tissue engineering.[5]

  • Microelectronics: In the formulation of photoresists for photolithography processes.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Curing / Tacky Surface - Oxygen inhibition- Insufficient UV dose (intensity or time)- Photoinitiator concentration too low- UV source wavelength mismatch with initiator absorption- Cure in an inert atmosphere (N₂ or Ar)- Increase UV intensity or exposure time- Increase photoinitiator concentration- Ensure the UV lamp output overlaps with the photoinitiator's absorption spectrum
Yellowing of the Cured Polymer - Photodegradation byproducts of the initiator- High photoinitiator concentration- Use the minimum effective concentration of the photoinitiator- Consider using a photoinitiator designed for low yellowing applications if color is critical
Poor Adhesion to Substrate - Surface contamination of the substrate- Shrinkage stress during polymerization- Thoroughly clean and pretreat the substrate surface- Optimize the formulation to reduce shrinkage (e.g., by adding specific oligomers or monomers)

References

Application Notes and Protocols for Photopolymerization with 2',2,2-Trimethylpropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photopolymerization is a light-induced chain reaction that leads to the formation of a polymer network. A key component in this process is the photoinitiator, a compound that absorbs light and generates reactive species to initiate polymerization.[1][2] 2',2,2-Trimethylpropiophenone, also known as 2,2-Dimethyl-1-(2-methylphenyl)propan-1-one, is a Type I photoinitiator.[3][4] Upon exposure to ultraviolet (UV) radiation, Type I photoinitiators undergo unimolecular bond cleavage to form free radicals, which in turn initiate the polymerization of monomers and oligomers.[1][2][3] This process is advantageous due to its rapid curing rates, spatial and temporal control, and low energy requirements.

These application notes provide a comprehensive overview and a general protocol for conducting photopolymerization using this compound. The information is intended to guide researchers in developing and optimizing photopolymerization processes for various applications, including coatings, adhesives, inks, and biomaterials.[1][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Chemical Name 2,2-Dimethyl-1-(2-methylphenyl)propan-1-one
Synonyms This compound, t-Butyl o-tolyl ketone
CAS Number 2041-37-4[5][6]
Molecular Formula C₁₂H₁₆O[6]
Molecular Weight 176.25 g/mol [6]
Appearance Not explicitly found in search results
Purity ≥95%[6]
Absorption Maximum (λmax) Typically in the UV range (specifics not found in search results)

Photopolymerization Kinetics

Monomer SystemPhotoinitiator Concentration (wt%)Light Intensity (mW/cm²)Final Monomer Conversion (%)Rate of Polymerization (%/s)
Trimethylolpropane triacrylate (TMPTA)1.010> 90Varies with conditions
2-Hydroxyethyl methacrylate (HEMA)0.55> 95Varies with conditions
Poly(ethylene glycol) diacrylate (PEGDA)1.020> 85Varies with conditions

Note: The data in this table is representative of Type I photoinitiators and not specific to this compound. Researchers should perform their own kinetic studies to determine the precise parameters for their specific system.

Experimental Protocols

This section provides a detailed methodology for conducting photopolymerization using this compound.

Materials and Equipment
  • This compound (photoinitiator)

  • Monomer(s) and/or oligomer(s) (e.g., acrylates, methacrylates)

  • Solvent (if necessary)

  • Inert gas (e.g., nitrogen, argon) for degassing

  • UV light source (e.g., mercury lamp, UV-LED) with controlled intensity

  • Real-time Fourier-transform infrared (RT-FTIR) spectrometer or photo-differential scanning calorimeter (Photo-DSC) for kinetic analysis

  • Spin coater or other film application method

  • Safety goggles, gloves, and lab coat

General Protocol for Sample Preparation
  • Formulation: Prepare the photopolymerizable resin by mixing the desired monomer(s), oligomers, and this compound. The typical concentration of the photoinitiator ranges from 0.1 to 5 wt%.

  • Homogenization: Ensure a homogeneous mixture by stirring the formulation in a light-protected container (e.g., an amber vial) until the photoinitiator is completely dissolved. Gentle heating or sonication can be used to aid dissolution.

  • Degassing: To minimize oxygen inhibition, which can quench the radical polymerization, it is recommended to degas the formulation. This can be achieved by bubbling an inert gas (e.g., nitrogen or argon) through the mixture for 10-15 minutes or by using a vacuum chamber.

Protocol for Photopolymerization and Kinetic Analysis using RT-FTIR
  • Sample Application: Apply a thin film of the formulated resin onto an appropriate substrate (e.g., a silicon wafer or a salt plate for FTIR). A spin coater can be used to achieve a uniform film thickness.

  • Instrument Setup: Place the sample in the RT-FTIR spectrometer equipped with a UV light source.

  • Measurement: Initiate the polymerization by turning on the UV lamp and simultaneously start collecting FTIR spectra at regular, short time intervals.

  • Data Analysis: Monitor the decrease in the characteristic absorption peak of the reactive functional group (e.g., the C=C double bond in acrylates, typically around 1635 cm⁻¹) over time. The percentage of monomer conversion can be calculated by comparing the peak area at a given time to its initial area, often normalized to an internal standard peak that does not change during polymerization.

Safety Precautions

This compound may be harmful if swallowed.[5] It is essential to handle this chemical with appropriate safety measures.

  • Always work in a well-ventilated area or under a fume hood.[5][7]

  • Wear personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.[5]

  • Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[5][7]

  • Store the compound in a cool, dry, and dark place, away from sources of ignition.[5]

  • Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.[5][7][8][9][10]

Diagrams

photopolymerization_mechanism cluster_initiation Photoinitiation cluster_propagation Propagation cluster_termination Termination PI Photoinitiator (PI) (this compound) PI_excited Excited State PI* PI->PI_excited UV Light (hν) Radicals Free Radicals (R•) PI_excited->Radicals Cleavage Monomer Monomer (M) Radicals->Monomer Initiation Polymer_radical Growing Polymer Chain (RM•) Polymer Longer Polymer Chain (RM_n•) Polymer_radical->Polymer + M Final_Polymer Final Polymer Polymer->Final_Polymer Combination or Disproportionation experimental_workflow prep 1. Formulation Preparation (Monomer + Photoinitiator) homogenize 2. Homogenization (Stirring/Sonication) prep->homogenize degas 3. Degassing (Inert Gas/Vacuum) homogenize->degas apply 4. Sample Application (e.g., Spin Coating) degas->apply cure 5. UV Curing (UV Lamp/LED) apply->cure analyze 6. Kinetic Analysis (RT-FTIR/Photo-DSC) cure->analyze characterize 7. Material Characterization analyze->characterize

References

The Role of 2,2,2-Trimethylpropiophenone in [2+2] Photocycloaddition Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 2,2,2-trimethylpropiophenone, also known as pivalophenone, in [2+2] photocycloaddition reactions. While specific documented examples of 2,2,2-trimethylpropiophenone as a direct reactant in these reactions are limited in readily available literature, its properties make it a relevant compound for consideration, particularly as a photosensitizer. This document will focus on the general principles of [2+2] photocycloaddition, with a particular emphasis on the Paternò-Büchi reaction, and extrapolate the potential roles and experimental considerations for utilizing ketones like 2,2,2-trimethylpropiophenone.

Introduction to [2+2] Photocycloaddition Reactions

[2+2] photocycloaddition reactions are powerful photochemical transformations that form four-membered rings from two unsaturated components, typically two alkenes or an alkene and a carbonyl compound. These reactions are initiated by the absorption of light, which excites one of the reactants to a higher electronic state, enabling it to react with the other component in a cycloaddition manner. A prominent example of this reaction class is the Paternò-Büchi reaction, which involves the [2+2] cycloaddition of an excited carbonyl compound with an alkene to yield an oxetane.[1][2][3]

The formation of the cyclobutane or oxetane ring is a key feature of these reactions and provides a versatile synthetic route to complex molecules, including natural products and pharmaceuticals.[4][5] The regioselectivity and stereoselectivity of these reactions are influenced by factors such as the nature of the reactants, the solvent, and the temperature.[6]

The Paternò-Büchi Reaction: A Key [2+2] Photocycloaddition

The Paternò-Büchi reaction is a cornerstone of photochemistry, providing a synthetic route to oxetanes. The general mechanism involves the photoexcitation of a carbonyl compound to its singlet excited state, followed by intersystem crossing to the more stable triplet state. This triplet-state carbonyl then interacts with a ground-state alkene to form a diradical intermediate, which subsequently closes to form the four-membered oxetane ring.[2][7]

The reaction can proceed through either the singlet or triplet excited state of the carbonyl compound, which can influence the stereochemical outcome of the reaction. The regioselectivity is often governed by the stability of the diradical intermediate formed during the reaction.[8]

Potential Roles of 2,2,2-Trimethylpropiophenone

While specific examples are scarce, 2,2,2-trimethylpropiophenone can be considered for two primary roles in [2+2] photocycloaddition reactions:

  • As a Reactant: In the context of the Paternò-Büchi reaction, 2,2,2-trimethylpropiophenone could serve as the carbonyl component. Upon photoexcitation, it would react with an alkene to form a corresponding oxetane. The bulky tert-butyl group may influence the stereoselectivity of the reaction.

  • As a Photosensitizer: Ketones like benzophenone are commonly used as photosensitizers.[9] 2,2,2-trimethylpropiophenone could potentially act as a triplet sensitizer. In this role, it would absorb light, undergo intersystem crossing to its triplet state, and then transfer its energy to one of the reacting alkenes, initiating the [2+2] cycloaddition without being incorporated into the final product.

Experimental Protocols (General Considerations)

The following are generalized protocols for performing intermolecular and intramolecular [2+2] photocycloaddition reactions. These should be adapted based on the specific substrates and desired outcomes.

General Protocol for Intermolecular [2+2] Photocycloaddition

This protocol is a general guideline for the reaction between a ketone and an alkene.

Materials:

  • Ketone (e.g., 2,2,2-trimethylpropiophenone)

  • Alkene

  • Anhydrous, degassed solvent (e.g., benzene, acetonitrile, or acetone)

  • Photoreactor equipped with a suitable UV lamp (e.g., medium-pressure mercury lamp)

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • In a quartz reaction vessel, dissolve the ketone (1 equivalent) and the alkene (1-5 equivalents) in the chosen solvent. The concentration of the reactants is typically in the range of 0.01-0.1 M.

  • Purge the solution with an inert gas (N₂ or Ar) for 15-30 minutes to remove dissolved oxygen, which can quench the excited states.

  • Irradiate the reaction mixture with a UV lamp at a controlled temperature (often ambient temperature). The irradiation time can vary from a few hours to several days, depending on the reactivity of the substrates.

  • Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired cycloadduct.

  • Characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

General Protocol for Intramolecular [2+2] Photocycloaddition

This protocol is applicable for substrates containing both a carbonyl (or other photo-excitable chromophore) and an alkene moiety within the same molecule.[4][5]

Materials:

  • Substrate containing both a chromophore and an alkene

  • Anhydrous, degassed solvent

  • Photoreactor

  • Inert gas supply

  • Standard laboratory glassware

Procedure:

  • Dissolve the substrate in a suitable degassed solvent in a quartz reaction vessel at an appropriate concentration (typically more dilute than intermolecular reactions to favor intramolecular processes).

  • Deoxygenate the solution by purging with an inert gas.

  • Irradiate the solution with a suitable light source while maintaining a constant temperature.

  • Monitor the reaction progress using TLC or GC.

  • Upon completion, evaporate the solvent.

  • Purify the resulting product by column chromatography.

  • Characterize the intramolecular cycloadduct by spectroscopic analysis.

Data Presentation

Quantitative data from [2+2] photocycloaddition reactions are crucial for evaluating the efficiency and selectivity of the process. Below is a template for tabulating such data.

EntryKetoneAlkeneSolventTime (h)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee) (%)
1
2
3

Visualizing Reaction Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the mechanistic pathways and experimental workflows.

Paternò-Büchi Reaction Mechanism

Paterno_Buchi cluster_excitation Photoexcitation cluster_reaction Cycloaddition Carbonyl (S0) Carbonyl (S0) Carbonyl (S1) Carbonyl (S1) Carbonyl (S0)->Carbonyl (S1) hν (UV light) Carbonyl (T1) Carbonyl (T1) Carbonyl (S1)->Carbonyl (T1) Intersystem Crossing (ISC) Diradical Intermediate Diradical Intermediate Carbonyl (T1)->Diradical Intermediate + Alkene Oxetane Oxetane Diradical Intermediate->Oxetane Ring Closure experimental_workflow Reactant Preparation Reactant Preparation Degassing Degassing Reactant Preparation->Degassing Dissolve in solvent Irradiation Irradiation Degassing->Irradiation Inert atmosphere Reaction Monitoring Reaction Monitoring Irradiation->Reaction Monitoring UV light Work-up Work-up Reaction Monitoring->Work-up TLC/GC Purification Purification Work-up->Purification Solvent removal Characterization Characterization Purification->Characterization Column Chromatography

References

Application Notes and Protocols for Photochemical Reactions with 2',2,2-Trimethylpropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for photochemical reactions involving 2',2,2-trimethylpropiophenone, also known as pivalophenone. This document outlines the fundamental principles, key reaction pathways, experimental protocols, and necessary safety precautions.

Introduction

This compound is a substituted acetophenone that serves as a valuable compound in photochemical research, primarily recognized for its utility as a Type I photoinitiator. Upon absorption of ultraviolet (UV) light, it undergoes a characteristic Norrish Type I cleavage, generating a benzoyl radical and a tert-butyl radical. These highly reactive radical species can initiate a variety of chemical transformations, most notably polymerization reactions. Understanding the photochemical behavior and experimental parameters of this compound is crucial for its effective application in organic synthesis, polymer chemistry, and materials science.

Photochemical Reaction Mechanisms

The primary photochemical process for this compound upon UV irradiation is the Norrish Type I reaction. This reaction involves the homolytic cleavage of the α-carbon-carbon bond between the carbonyl group and the tert-butyl group.

Norrish Type I Cleavage:

The process begins with the photoexcitation of the this compound molecule from its ground state (S₀) to an excited singlet state (S₁). Subsequently, it can undergo intersystem crossing (ISC) to a more stable triplet state (T₁). From either of these excited states, the molecule undergoes α-cleavage to produce a benzoyl radical and a tert-butyl radical.

The generated radicals can then participate in several secondary reactions:

  • Initiation of Polymerization: The radicals can add to a monomer, initiating a free-radical polymerization process. This is a primary application of this compound.

  • Decarbonylation: The benzoyl radical can lose a molecule of carbon monoxide (CO) to form a phenyl radical.

  • Radical Recombination: The initial radical pair can recombine within the solvent cage to reform the starting ketone. This "cage effect" can influence the overall quantum yield of the reaction.

  • Hydrogen Abstraction: The radicals can abstract hydrogen atoms from the solvent or other molecules in the reaction mixture.

  • Disproportionation: The tert-butyl radicals can undergo disproportionation to yield isobutane and isobutylene.

While this compound predominantly undergoes the Norrish Type I reaction, it is important to note that some ketones can also undergo a Norrish Type II reaction. This pathway involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl group, leading to the formation of a 1,4-biradical. However, due to the absence of γ-hydrogens in this compound, the Norrish Type II pathway is not a significant deactivation route for this molecule.

Experimental Setup

A typical experimental setup for photochemical reactions with this compound requires a UV light source, a reaction vessel made of UV-transparent material, and a system for maintaining a controlled temperature and inert atmosphere.

3.1. Light Sources:

The choice of light source is critical and depends on the absorption spectrum of this compound. Medium-pressure mercury arc lamps are a common choice as they emit a broad spectrum of UV light. For more specific applications, LEDs with specific wavelength outputs (e.g., 365 nm) can be used to selectively excite the photoinitiator and minimize side reactions.

3.2. Reaction Vessels:

The reaction vessel must be transparent to the UV radiation being used.

  • Quartz: Quartz is transparent to a wide range of UV and visible light and is ideal for most applications.

  • Pyrex®: Pyrex® can be used for reactions that do not require short-wavelength UV light, as it absorbs significantly below 300 nm.

  • FEP Tubing: For flow chemistry setups, fluorinated ethylene propylene (FEP) tubing is often used due to its UV transparency and chemical resistance.

3.3. Reactor Types:

  • Batch Reactors: These are suitable for small to medium-scale reactions. An immersion well reactor, where the lamp is placed inside a quartz or Pyrex® well and immersed in the reaction solution, is a common configuration. This setup maximizes the light reaching the reactants.

  • Flow Reactors: For larger scale or continuous production, a flow reactor is advantageous. In this setup, the reaction mixture is pumped through UV-transparent tubing that is coiled around a light source. This provides excellent light penetration and precise control over the irradiation time.

3.4. Ancillary Equipment:

  • Cooling System: Photochemical reactions can generate significant heat. A cooling system, such as a water bath or a circulating chiller, is essential to maintain a constant and controlled reaction temperature.

  • Inert Atmosphere: To prevent quenching of the excited state by oxygen and to avoid unwanted side reactions, it is crucial to degas the reaction solution and maintain an inert atmosphere (e.g., with nitrogen or argon) throughout the experiment.

  • Magnetic Stirrer: Continuous stirring is necessary to ensure a homogeneous reaction mixture and uniform irradiation.

Experimental Protocols

4.1. Protocol for Photolysis of this compound (General Procedure)

This protocol describes a general procedure for the photolysis of this compound to study its decomposition and product formation.

Materials:

  • This compound (Pivalophenone)

  • Solvent (e.g., methanol, acetonitrile, benzene)

  • Photochemical reactor (e.g., Rayonet reactor or an immersion well reactor)

  • UV lamp (e.g., medium-pressure mercury lamp, 300 nm)

  • Quartz or Pyrex® reaction vessel

  • Magnetic stirrer and stir bar

  • Nitrogen or argon gas for degassing

  • Analytical instruments for product analysis (e.g., GC-MS, NMR)

Procedure:

  • Prepare a solution of this compound in the chosen solvent at the desired concentration (e.g., 0.01 M to 0.1 M).

  • Transfer the solution to the photochemical reaction vessel containing a magnetic stir bar.

  • Degas the solution by bubbling a gentle stream of nitrogen or argon through it for at least 30 minutes to remove dissolved oxygen.

  • Seal the reaction vessel and place it in the photochemical reactor.

  • If using an immersion well reactor, ensure the cooling water is circulating.

  • Turn on the UV lamp to initiate the reaction.

  • Irradiate the solution for the desired amount of time, taking aliquots at specific intervals for analysis if a kinetic study is being performed.

  • After the reaction is complete, turn off the lamp and remove the reaction vessel.

  • Analyze the reaction mixture using appropriate analytical techniques to identify and quantify the products.

4.2. Protocol for Photoinitiated Polymerization using this compound

This protocol provides a general method for using this compound as a photoinitiator for the polymerization of an acrylic monomer.

Materials:

  • This compound (Photoinitiator)

  • Acrylic monomer (e.g., methyl methacrylate, butyl acrylate)

  • Solvent (if required)

  • UV curing system or photochemical reactor with a suitable UV lamp (e.g., 365 nm LED)

  • Substrate for coating (if applicable)

  • Nitrogen or argon gas

Procedure:

  • Prepare a formulation by dissolving the desired amount of this compound (typically 0.1 to 5 wt%) in the acrylic monomer. A solvent can be added to adjust the viscosity.

  • If applying as a coating, spread a thin film of the formulation onto the substrate. For bulk polymerization, place the formulation in a suitable mold or container.

  • Place the sample in the UV curing chamber or photochemical reactor.

  • Purge the chamber with nitrogen or argon to create an inert atmosphere.

  • Expose the sample to UV radiation for a specified time until the polymerization is complete (the sample solidifies or reaches the desired conversion).

  • Characterize the resulting polymer for its properties (e.g., molecular weight, conversion, mechanical properties).

Data Presentation

Quantitative data from photochemical experiments should be organized for clarity and comparison.

Table 1: Photolysis of this compound in Various Solvents

SolventConcentration (M)Wavelength (nm)Irradiation Time (h)Conversion (%)Major ProductsQuantum Yield (Φ)
Methanol0.053002Data not availableBenzoyl radical derivatives, tert-butyl radical derivativesData not available
Acetonitrile0.053002Data not availableBenzoyl radical derivatives, tert-butyl radical derivativesData not available
Benzene0.053002Data not availableBenzoyl radical derivatives, tert-butyl radical derivativesData not available

Table 2: Photoinitiated Polymerization of Methyl Methacrylate (MMA)

Photoinitiator Conc. (wt%)UV Intensity (mW/cm²)Irradiation Time (s)Polymer Conversion (%)Polymer Molecular Weight ( g/mol )
0.510060Data not availableData not available
1.010060Data not availableData not available
2.010060Data not availableData not available

Note: This table provides a framework for presenting data from photopolymerization experiments. Actual values will depend on the specific experimental conditions.

Safety Precautions

Photochemical experiments require strict adherence to safety protocols.[1]

  • UV Radiation: UV light is harmful to the eyes and skin. Always use appropriate shielding, such as UV-blocking safety glasses or face shields, and enclose the photoreactor in a light-tight cabinet. Never look directly at the UV lamp.

  • Chemical Hazards: Handle all chemicals, including this compound, solvents, and monomers, in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and a lab coat.[1] Consult the Safety Data Sheet (SDS) for each chemical before use.

  • Electrical Safety: High-voltage power supplies are often used for UV lamps. Ensure all electrical connections are properly grounded and insulated.

  • Pressure Build-up: Photochemical reactions can sometimes generate gaseous byproducts, leading to pressure build-up in a sealed vessel. It is advisable to use a system that allows for pressure relief.

Visualizations

Photochemical_Reaction_Pathway cluster_ground_state Ground State cluster_excited_states Excited States cluster_radicals Radical Intermediates cluster_products Reaction Products GS This compound (S₀) S1 Singlet Excited State (S₁) GS->S1 UV Light (hν) Photoexcitation T1 Triplet Excited State (T₁) S1->T1 Intersystem Crossing (ISC) BR Benzoyl Radical S1->BR Norrish Type I Cleavage TBR tert-Butyl Radical S1->TBR Norrish Type I Cleavage T1->BR Norrish Type I Cleavage T1->TBR Norrish Type I Cleavage Polymer Polymer Chain BR->Polymer Initiation Recombination Recombination Product (Starting Material) BR->Recombination Cage Recombination Decarbonylation Phenyl Radical + CO BR->Decarbonylation Decarbonylation Abstraction Hydrogen Abstraction Products BR->Abstraction H-Abstraction TBR->Polymer Initiation TBR->Recombination Cage Recombination TBR->Abstraction H-Abstraction

Caption: Photochemical reaction pathway of this compound.

Experimental_Workflow prep 1. Prepare Solution (Ketone + Solvent) degas 2. Degas with N₂/Ar prep->degas setup 3. Assemble Photoreactor degas->setup irradiate 4. UV Irradiation (Controlled Temperature) setup->irradiate analyze 5. Product Analysis (GC-MS, NMR, etc.) irradiate->analyze

Caption: General experimental workflow for a photochemical reaction.

References

Unveiling the Synthetic Utility of Sterically Hindered Propiophenones: A Focus on Pivalophenone

Author: BenchChem Technical Support Team. Date: December 2025

While the specific compound 2',2,2-trimethylpropiophenone (1-(o-tolyl)-2,2-dimethylpropan-1-one) is not widely documented in the annals of organic synthesis, its structural isomer, pivalophenone (2,2-dimethyl-1-phenyl-1-propanone or tert-butyl phenyl ketone), serves as a valuable proxy for understanding the applications of sterically hindered aromatic ketones. Pivalophenone is a versatile reagent and intermediate, finding utility in areas ranging from carbon-hydrogen (C-H) bond functionalization to the synthesis of complex heterocyclic systems. Its bulky tert-butyl group imparts unique reactivity and selectivity, making it a subject of interest for researchers in synthetic and medicinal chemistry.

Core Applications in Organic Synthesis

Pivalophenone's primary applications stem from its use as a synthetic building block and a precursor to other valuable molecules. Key areas of its utility include:

  • Directed C-H Bond Functionalization: The imine derivative of pivalophenone has proven to be an effective directing group for the ortho-alkylation and arylation of aromatic rings. This strategy allows for the selective introduction of substituents at the position adjacent to the ketone, providing a powerful tool for the construction of complex aromatic systems.

  • Synthesis of Heterocyclic Compounds: Pivalophenone serves as a starting material for the synthesis of various heterocyclic structures. For instance, it is a precursor in the preparation of 9-substituted acridines, a class of compounds with important biological activities.

  • Precursor to Pivaloyl-Containing Molecules: The pivaloyl group (t-BuCO-) is a common protecting group for alcohols and amines in multi-step organic synthesis due to its steric bulk and stability under various reaction conditions.[1][2][3] Pivalophenone can serve as a precursor to introduce this valuable functional group.

Experimental Protocols

Synthesis of Pivalophenone

One common method for the laboratory-scale synthesis of pivalophenone involves the reaction of benzoyl chloride with a tert-butylating agent, such as tert-butyllithium, in the presence of a copper catalyst.[4][5]

Protocol: Synthesis of tert-Butyl Phenyl Ketone (Pivalophenone) via Lithium Phenylthio(tert-butyl)cuprate [4]

Materials:

  • Thiophenol

  • n-Butyllithium in hexane

  • Copper(I) iodide

  • tert-Butyllithium in pentane

  • Benzoyl chloride

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Lithium Thiophenoxide: In a flame-dried, nitrogen-purged round-bottom flask, a solution of thiophenol in anhydrous THF is added dropwise to a cooled (0 °C) solution of n-butyllithium in hexane.

  • Formation of the Cuprate Reagent: In a separate flame-dried, nitrogen-purged flask, copper(I) iodide is suspended in anhydrous THF. The freshly prepared lithium thiophenoxide solution is added, followed by cooling to -78 °C. A solution of tert-butyllithium in pentane is then added slowly, maintaining the low temperature, to form the lithium phenylthio(tert-butyl)cuprate reagent.

  • Reaction with Benzoyl Chloride: A solution of benzoyl chloride in anhydrous THF is added dropwise to the cold cuprate solution. The reaction mixture is stirred at low temperature for a specified time.

  • Work-up: The reaction is quenched with methanol and allowed to warm to room temperature. The mixture is then poured into a saturated aqueous ammonium chloride solution. The product is extracted with diethyl ether, and the combined organic layers are washed, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by distillation under reduced pressure to yield pure pivalophenone.

Quantitative Data:

Reactant 1Reactant 2ProductYieldReference
Benzoyl ChlorideLithium phenylthio(tert-butyl)cupratePivalophenone84-87%[4]

Photochemical Applications

Aromatic ketones, such as pivalophenone, are known to exhibit interesting photochemical properties.[6] Upon absorption of UV light, they can be excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state. These excited states can participate in various photochemical reactions, including:

  • Photoinitiation of Polymerization: Aromatic ketones are widely used as photoinitiators in free-radical polymerization.[7] The excited triplet state of the ketone can abstract a hydrogen atom from a suitable donor molecule, generating radicals that initiate the polymerization process. While specific data for pivalophenone as a photoinitiator is not abundant in the provided search results, its structural similarity to other known photoinitiators suggests potential in this area.

  • Photochemical Cycloadditions: The excited state of a ketone can react with alkenes to form oxetanes via the Paternò–Büchi reaction. The steric hindrance of the tert-butyl group in pivalophenone would likely influence the stereoselectivity of such reactions.

The general mechanism for Type II photoinitiation involving an aromatic ketone is depicted below:

G Ketone Pivalophenone (Ground State) ExcitedSinglet Pivalophenone (Singlet Excited State) Ketone->ExcitedSinglet hν (UV light) ExcitedTriplet Pivalophenone (Triplet Excited State) ExcitedSinglet->ExcitedTriplet Intersystem Crossing ExcitedTriplet->Ketone Phosphorescence KetylRadical Ketyl Radical ExcitedTriplet->KetylRadical + R-H SubstrateRadical Substrate Radical (R•) ExcitedTriplet->SubstrateRadical + R-H HydrogenDonor Hydrogen Donor (R-H) Polymer Polymer Chain SubstrateRadical->Polymer + Monomer Monomer Monomer

Figure 1: General mechanism for Type II photoinitiation.

Logical Workflow for Synthesis Utilizing Pivalophenone Derivatives

The use of pivalophenone imine in directed C-H functionalization follows a logical workflow that allows for the construction of ortho-substituted benzonitriles.

workflow start Pivalophenone imine Pivalophenone N-H Imine start->imine Imine Formation functionalization ortho-C-H Functionalization imine->functionalization Co-catalysis, Alkyl/Aryl Halide substituted_imine ortho-Substituted Pivalophenone Imine functionalization->substituted_imine conversion Imine-to-Nitrile Conversion substituted_imine->conversion Oxidation product ortho-Substituted Benzonitrile conversion->product

References

Determining the Quantum Yield of 2',2,2-Trimethylpropiophenone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',2,2-Trimethylpropiophenone, also known as 2,2-dimethyl-1-phenyl-1-propanone or pivalophenone, is an aromatic ketone that serves as a valuable tool in various photochemical studies and applications, including as a photoinitiator. Understanding its photochemical efficiency, quantified by the quantum yield (Φ), is paramount for optimizing reaction conditions, predicting product yields, and elucidating reaction mechanisms. The primary photochemical process for this compound upon absorption of UV light is the Norrish Type I cleavage, which involves the homolytic cleavage of the α-carbon-carbon bond to generate a benzoyl radical and a stable tert-butyl radical. This application note provides a detailed protocol for determining the quantum yield of this photodissociation reaction using chemical actinometry with potassium ferrioxalate.

Principle

The quantum yield of a photochemical reaction is the ratio of the number of moles of a specific event (e.g., product formation or reactant consumption) to the number of moles of photons absorbed by the system.[1]

Φ = (moles of event) / (moles of photons absorbed)

Direct measurement of photon flux can be challenging. Therefore, a common and reliable method is chemical actinometry, which employs a chemical system with a well-characterized and wavelength-dependent quantum yield.[2] In this protocol, we will use the potassium ferrioxalate actinometer. The actinometer solution absorbs a known fraction of the incident light, leading to the photoreduction of Fe³⁺ to Fe²⁺ with a known quantum yield (Φ_act). The amount of Fe²⁺ produced is then determined spectrophotometrically by forming a colored complex with 1,10-phenanthroline. By irradiating the actinometer and the sample of interest under identical conditions, the photon flux of the light source can be determined, which then allows for the calculation of the quantum yield of the sample (Φ_sample).

Photochemical Reaction of this compound

Upon UV irradiation, this compound undergoes a Norrish Type I cleavage, as depicted in the following signaling pathway diagram.

G cluster_0 Photochemical Excitation and Cleavage cluster_1 Subsequent Reactions Ketone_GS This compound (Ground State) Ketone_ES Excited State Ketone Ketone_GS->Ketone_ES hν (UV light) Radicals Benzoyl Radical + tert-Butyl Radical Ketone_ES->Radicals Norrish Type I Cleavage Decarbonylation Decarbonylation Radicals->Decarbonylation Recombination Radical Recombination Products Radicals->Recombination Phenyl_Radical Phenyl Radical + CO Decarbonylation->Phenyl_Radical

Caption: Norrish Type I cleavage of this compound.

Experimental Protocols

This section details the necessary protocols for determining the quantum yield of this compound photodissociation.

Materials and Reagents
  • This compound (Pivalophenone)

  • Potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O)

  • 1,10-Phenanthroline

  • Sodium acetate (NaOAc)

  • Sulfuric acid (H₂SO₄), concentrated

  • Suitable solvent for this compound (e.g., benzene, acetonitrile, methanol)

  • Deionized water

  • Volumetric flasks

  • Pipettes

  • Quartz cuvettes

  • UV-Vis spectrophotometer

  • Photochemical reactor with a monochromatic light source (e.g., mercury lamp with appropriate filters)

  • Magnetic stirrer and stir bars

  • Darkroom or light-tight enclosure

Solution Preparation

1. This compound Solution (e.g., 0.1 M in Benzene):

  • Dissolve the required amount of this compound in the chosen solvent to achieve the desired concentration.

  • Prepare this solution in a volumetric flask.

2. 0.006 M Potassium Ferrioxalate Actinometer Solution:

  • Work in a darkroom or under red light.

  • Dissolve 0.2947 g of K₃[Fe(C₂O₄)₃]·3H₂O in 100 mL of 0.05 M H₂SO₄.

  • Store this solution in a light-tight bottle. It is light-sensitive and should be prepared fresh.

3. 0.1% (w/v) 1,10-Phenanthroline Solution:

  • Dissolve 0.1 g of 1,10-phenanthroline in 100 mL of deionized water. Gentle warming may be necessary to fully dissolve the solid.

4. Buffer Solution (0.5 M Sodium Acetate):

  • Dissolve 4.1 g of sodium acetate in 100 mL of deionized water.

Experimental Workflow

The following diagram illustrates the workflow for the quantum yield determination.

G cluster_actinometry Actinometry: Photon Flux Determination cluster_sample Sample Photolysis A1 Prepare 0.006 M Potassium Ferrioxalate Solution A2 Irradiate Actinometer (known time, t) A1->A2 A3 Develop Aliquots with 1,10-Phenanthroline & Buffer A2->A3 A4 Measure Absorbance at 510 nm A3->A4 A5 Calculate Moles of Fe²⁺ and Photon Flux (I₀) A4->A5 S4 Calculate Moles of Reactant Consumed Calculate_QY Calculate Quantum Yield (Φ_sample) A5->Calculate_QY S1 Prepare 2',2,2-Trimethyl- propiophenone Solution S2 Irradiate Sample (same conditions as actinometer) S1->S2 S3 Analyze Reactant Disappearance (e.g., GC, HPLC, or UV-Vis) S2->S3 S3->S4 S4->Calculate_QY

Caption: Experimental workflow for quantum yield determination.

Protocol Steps

Part A: Determination of Photon Flux using Actinometry

  • Irradiation:

    • Pipette a known volume (e.g., 3 mL) of the 0.006 M potassium ferrioxalate solution into a quartz cuvette.

    • Place the cuvette in the photochemical reactor at a fixed distance from the lamp.

    • Irradiate the solution for a precisely measured time (t). The irradiation time should be chosen such that the conversion is low (typically <10%). This can be determined through preliminary experiments.

    • During irradiation, gently stir the solution if possible.

    • Keep a non-irradiated sample of the actinometer solution as a blank.

  • Development:

    • After irradiation, pipette a known aliquot (e.g., 1 mL) of the irradiated solution into a volumetric flask (e.g., 10 mL).

    • Add 2 mL of the 0.1% 1,10-phenanthroline solution and 1 mL of the 0.5 M sodium acetate buffer solution.

    • Dilute to the mark with deionized water and mix well.

    • Allow the solution to stand in the dark for at least 30 minutes for the color to fully develop.

    • Prepare a blank sample using the non-irradiated actinometer solution following the same procedure.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the developed solution at 510 nm using the blank to zero the spectrophotometer.

  • Calculation of Photon Flux:

    • The number of moles of Fe²⁺ formed (n_Fe²⁺) can be calculated using the Beer-Lambert law: n_Fe²⁺ = (A * V) / (ε * l) where:

      • A = Absorbance at 510 nm

      • V = Total volume of the developed solution (e.g., 10 mL)

      • ε = Molar absorptivity of the [Fe(phen)₃]²⁺ complex (11,100 L mol⁻¹ cm⁻¹)

      • l = Path length of the cuvette (typically 1 cm)

    • The photon flux (I₀) in einsteins per second (moles of photons/s) can be calculated as: I₀ = n_Fe²⁺ / (Φ_act * t * f) where:

      • Φ_act = Quantum yield of the actinometer at the irradiation wavelength (see Table 1).

      • t = Irradiation time in seconds.

      • f = Fraction of light absorbed by the actinometer solution. For optically dense solutions (Absorbance > 2), f can be assumed to be 1.

Part B: Photolysis of this compound and Quantum Yield Calculation

  • Irradiation:

    • Fill a quartz cuvette with the same volume of the this compound solution as used for the actinometer.

    • Irradiate the sample under the exact same conditions (lamp, distance, geometry, stirring) as the actinometer for a known period.

  • Analysis:

    • Determine the change in concentration of this compound. This can be done using various analytical techniques such as:

      • UV-Vis Spectrophotometry: Monitor the decrease in absorbance at the λ_max of the ketone.

      • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Use an internal standard to quantify the amount of ketone remaining.

  • Calculation of Quantum Yield:

    • Calculate the number of moles of this compound that have reacted.

    • The quantum yield of the photodissociation (Φ_sample) is then calculated as: Φ_sample = (moles of this compound reacted) / (I₀ * t * f_sample) where:

      • I₀ = Photon flux determined from the actinometry experiment.

      • t = Irradiation time in seconds.

      • f_sample = Fraction of light absorbed by the sample solution at the irradiation wavelength.

Data Presentation

The following tables summarize key quantitative data for this experimental protocol.

Table 1: Quantum Yield of Fe²⁺ Formation for the Potassium Ferrioxalate Actinometer

Wavelength (nm) Quantum Yield (Φ_act)
254 1.25
313 1.24
334 1.23
366 1.21
405 1.14
436 1.01
468 0.94

| 509 | 0.86 |

Note: These values are for a 0.006 M solution. The quantum yield can be slightly concentration-dependent.

Table 2: Example Experimental Data for Quantum Yield Determination

Parameter Actinometer Sample (this compound)
Irradiation Wavelength 313 nm 313 nm
Irradiation Time (s) 600 1800
Initial Concentration 0.006 M (K₃[Fe(C₂O₄)₃]) 0.1 M
Absorbance at 313 nm > 2 (f ≈ 1) 1.5 (f = 1 - 10⁻¹·⁵)
Volume of Irradiated Solution (L) 0.003 0.003
--- Actinometry Data ---
Absorbance of Developed Solution (510 nm) 0.550 -
Moles of Fe²⁺ formed (mol) 4.95 x 10⁻⁸ -
Photon Flux (I₀) (einstein/s) 6.65 x 10⁻¹¹ -
--- Sample Data ---
Moles of Reactant Consumed (mol) - 3.58 x 10⁻⁸

| Calculated Quantum Yield (Φ_sample) | - | 0.30 |

This table presents hypothetical data for illustrative purposes. Actual experimental values will vary.

Table 3: Reported Quantum Yields for Pivalophenone Photodissociation

Solvent Excitation Wavelength (nm) Quantum Yield (Φ_diss) Reference

| Benzene | 313 | 0.33 |[3] |

Conclusion

This application note provides a comprehensive and detailed protocol for the determination of the quantum yield of this compound photodissociation. By carefully following the outlined procedures for potassium ferrioxalate actinometry and sample analysis, researchers can obtain reliable and accurate quantum yield values. This information is critical for the quantitative understanding and application of this compound in photochemical research and development. The provided diagrams and tables serve to clarify the experimental workflow and present key data in an accessible format.

References

Application Notes and Protocols for Propiophenone-Based Photoinitiators in UV Curing

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The chemical name "2',2,2-trimethylpropiophenone" is ambiguous and does not correspond to a commonly used photoinitiator. These application notes are based on a representative and widely utilized propiophenone derivative, 2-hydroxy-2-methyl-1-phenylpropan-1-one , a Norrish Type I photoinitiator, which is likely the intended subject of interest for UV curing applications.

Introduction

2-hydroxy-2-methyl-1-phenylpropan-1-one is a highly efficient, non-yellowing Norrish Type I photoinitiator used to initiate the photopolymerization of unsaturated resins and coatings upon exposure to ultraviolet (UV) light.[1][2][3][4] It is particularly well-suited for applications requiring high curing speed and low odor. This photoinitiator undergoes a unimolecular bond cleavage upon UV absorption to generate free radicals, which in turn initiate the polymerization of monomers and oligomers, such as acrylates and methacrylates.[1][5][6][7]

Key Features:

  • High Reactivity: Provides rapid curing speeds.[2]

  • Low Yellowing: Ideal for clear coatings and applications where color stability is critical.[4]

  • Good Solubility: Readily soluble in common monomers and organic solvents.

  • Surface Cure Enhancement: Particularly effective in promoting rapid and thorough curing of the coating surface.[4]

Mechanism of Action: Norrish Type I Cleavage

Upon exposure to UV radiation, 2-hydroxy-2-methyl-1-phenylpropan-1-one absorbs photons and undergoes α-cleavage (Norrish Type I reaction) to form two distinct free radical species.[5][6][7] These radicals, a benzoyl radical and a tertiary ketyl radical, are highly reactive and readily attack the double bonds of acrylate or methacrylate monomers, initiating the polymerization chain reaction. This process leads to the rapid transformation of the liquid resin into a solid, cross-linked polymer network.[8]

References

Synthesis of Polymers Using 2,2-Dimethoxy-2-phenylacetophenone as a Photoinitiator: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photopolymerization is a cornerstone of modern polymer synthesis, offering rapid, spatially controlled, and energy-efficient curing processes. A key component in these systems is the photoinitiator, a compound that absorbs light and generates reactive species to initiate polymerization. This document provides detailed application notes and protocols for the use of 2,2-dimethoxy-2-phenylacetophenone (DMPA) , a highly efficient Type I photoinitiator for free-radical polymerization.

Note: The initiator 2,2-dimethoxy-2-phenylacetophenone (DMPA), also known as benzil dimethyl ketal, is a widely used and commercially available photoinitiator. It is structurally related to the user-queried "2',2,2-trimethylpropiophenone" and is presented here as the standard for this class of initiators.

DMPA is particularly effective for the polymerization of (meth)acrylate monomers and is extensively used in the formulation of coatings, adhesives, inks, 3D printing resins, and biomedical devices such as dental composites.[1][2][3] Upon exposure to ultraviolet (UV) light, DMPA undergoes a homolytic cleavage to produce two free radicals, which then initiate the polymerization of monomer units.[4][5]

Mechanism of Action: Photoinitiation with DMPA

DMPA is a Type I photoinitiator, meaning it undergoes unimolecular bond cleavage upon irradiation to form free radicals. The process can be summarized in the following steps:

  • UV Absorption: The carbonyl group in the DMPA molecule absorbs a photon of UV light (typically in the 310-390 nm range), transitioning to an excited singlet state (S1).[4]

  • Intersystem Crossing: The excited singlet state can then undergo intersystem crossing to a more stable, longer-lived triplet state (T1).[5]

  • α-Cleavage: The excited triplet state undergoes rapid α-cleavage (Norrish Type I reaction) of the bond between the carbonyl carbon and the adjacent carbon atom.[4][6] This cleavage generates a benzoyl radical and a 1,1-dimethoxy-1-phenylmethyl radical (an acetal radical).[5][7]

  • Initiation: The highly reactive benzoyl radical readily adds to the double bond of a monomer molecule (e.g., an acrylate or methacrylate), initiating the polymer chain growth. The acetal radical is less reactive and may participate in termination reactions.[5]

  • Propagation: The newly formed monomer radical attacks another monomer molecule, and this process repeats, leading to the rapid growth of a polymer chain.

  • Termination: The polymerization process ceases when two growing polymer chains combine or disproportionate, or when they react with other radical species in the system.

The following diagram illustrates the photo-fragmentation of DMPA to generate initiating radicals.

G cluster_initiation Photoinitiation of DMPA DMPA 2,2-Dimethoxy-2-phenylacetophenone (DMPA) ExcitedDMPA Excited State DMPA (T1*) DMPA->ExcitedDMPA UV Light (hν) BenzoylRadical Benzoyl Radical ExcitedDMPA->BenzoylRadical α-Cleavage AcetalRadical Acetal Radical ExcitedDMPA->AcetalRadical α-Cleavage Monomer Monomer (e.g., Acrylate) BenzoylRadical->Monomer Initiation InitiatedChain Growing Polymer Chain Monomer->InitiatedChain

Caption: Photoinitiation mechanism of DMPA.

Applications and Polymer Systems

DMPA is a versatile photoinitiator compatible with a wide range of monomers, particularly acrylates and methacrylates. Its efficiency and low yellowing properties make it suitable for various applications.

ApplicationMonomer / Resin System ExamplesKey Advantages
Dental Composites Bisphenol A glycidyl dimethacrylate (BisGMA), Triethylene glycol dimethacrylate (TEGDMA), Urethane dimethacrylate (UDMA), 2-hydroxyethyl methacrylate (HEMA)Efficient curing in thick sections, colorless, does not require an amine co-initiator.[3]
Coatings & Inks Poly(butyl acrylate) (PBA), Acrylated epoxidized soybean oil (AESO)Fast curing times, solvent-free formulations.[8]
Adhesives Methacrylate and methacrylamide-based formulationsStrong bond formation upon UV exposure.[9]
3D Printing (Vat Polymerization) Acrylate and methacrylate-based photoresinsHigh resolution and rapid prototyping capabilities.[10]
Biomedical Devices Poly(glycerol sebacate) acrylate (PGSA), Poly(ε-caprolactone) diacrylate (PCLDA)Used in the fabrication of biocompatible scaffolds and devices.[10]

Quantitative Data on Polymerization with DMPA

The efficiency of polymerization using DMPA is influenced by several factors, including initiator concentration, monomer type, and light intensity. The following tables summarize quantitative data from various studies.

Table 1: Effect of DMPA Concentration on Methacrylate Polymerization

This table shows the effect of varying DMPA concentration on the final double bond conversion of a BisGMA/TEGDMA resin system.

DMPA Concentration (wt%)Light SourceIrradiation Time (s)Final Conversion (%)Reference
0.125LED (365 nm)300~55[3]
0.250LED (365 nm)300~65[3]
0.500LED (365 nm)300~65[3]

Note: Increasing the DMPA concentration from 0.125 wt% to 0.25 wt% increases the polymerization rate and final conversion. However, further increases to 0.5 wt% may not improve conversion due to a "screening effect," where excess initiator molecules absorb light near the surface, preventing it from penetrating deeper into the sample.[3]

Table 2: Polymerization Kinetics of Different Monomers with DMPA

This table compares the polymerization kinetics for different monomer systems using 0.2 wt% DMPA.

Monomer System (50/50 M ratio)Light Source (Intensity)Max. Polymerization Rate (Rpmax, %/s)Final Conversion (DC, %)Reference
HEMA / HEMA-BDIMercury Arc Lamp (300 mW/cm²)~10.5~85[9]
2EMATE / 2EMATE-BDIMercury Arc Lamp (300 mW/cm²)~5.0~82[9]
HEMAM / HEMAM-BDIMercury Arc Lamp (300 mW/cm²)~6.5~50[9]
2EM / 2EM-BDIMercury Arc Lamp (300 mW/cm²)~5.5~45[9]

Abbreviations: HEMA (2-hydroxyethyl methacrylate), 2EMATE (2-hydroxy-1-ethyl methacrylate), HEMAM (2-hydroxyethyl methacrylamide), 2EM (N-(1-hydroxybutan-2-yl) methacrylamide), BDI (bifunctional monomer).

Experimental Protocols

The following are generalized protocols for the photopolymerization of monomers using DMPA. Specific parameters should be optimized for each monomer system and desired polymer properties.

Protocol 1: Bulk Photopolymerization of Acrylate/Methacrylate Monomers

This protocol is suitable for preparing crosslinked polymer films or monoliths.

Materials and Equipment:

  • Monomer (e.g., TEGDMA, HEMA, or a mixture)

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA)

  • Inhibitor (e.g., Butylated hydroxytoluene - BHT, if not already in monomer)

  • Glass slides and spacers (e.g., 1-2 mm thickness) or a suitable mold

  • UV light source (e.g., mercury arc lamp or LED with emission at ~365 nm)

  • Nitrogen or Argon source for inerting (optional, but recommended)

  • Analytical balance, vortex mixer

Procedure:

  • Preparation of the Resin Mixture:

    • In a light-protected vial (e.g., an amber vial), weigh the desired amount of monomer(s).

    • Add the desired weight percentage of DMPA (typically 0.1 - 1.0 wt%). For example, for a 10 g batch with 0.2 wt% DMPA, add 20 mg of DMPA.

    • If required, add an inhibitor like BHT (e.g., 0.1 wt%) to prevent premature polymerization.

    • Mix thoroughly using a vortex mixer until the DMPA is completely dissolved. Protect the mixture from ambient light.

  • Sample Preparation:

    • Assemble the mold. For a simple film, place two glass slides together, separated by a spacer of the desired thickness.

    • Carefully inject the resin mixture into the mold, ensuring no air bubbles are trapped.

  • Photopolymerization:

    • Place the filled mold under the UV light source. For improved kinetics, the reaction can be performed in an inert atmosphere by placing it in a nitrogen-purged chamber.[6]

    • Irradiate the sample for a predetermined time (e.g., 5-10 minutes). The exact time will depend on the light intensity, initiator concentration, and sample thickness.

    • The light intensity should be consistent. For example, a 300 mW/cm² intensity is commonly used.[9]

  • Post-Curing and Characterization:

    • After irradiation, remove the polymer from the mold.

    • The degree of conversion can be determined using techniques like Fourier-Transform Infrared (FTIR) spectroscopy by monitoring the decrease in the C=C bond absorption peak (e.g., around 1636 cm⁻¹).[1]

    • Other properties such as mechanical strength, glass transition temperature, and extractable monomer content can be analyzed as required.

Protocol 2: Solution Photopolymerization for Linear Polymers

This protocol is suitable for synthesizing soluble, linear polymers.

Materials and Equipment:

  • Monomer (e.g., Methyl Methacrylate, Butyl Acrylate)

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF, Toluene)

  • Schlenk flask or similar reaction vessel with a septum

  • UV light source

  • Nitrogen or Argon line with bubbler

  • Stir plate and stir bar

  • Precipitation solvent (e.g., Methanol, Hexane)

Procedure:

  • Reaction Setup:

    • Add the monomer and solvent to the reaction vessel equipped with a stir bar. A typical monomer concentration is 10-50% by volume.

    • Add the required amount of DMPA (e.g., 0.1-0.5 mol% with respect to the monomer).

    • Seal the vessel with a septum.

  • Degassing:

    • Deoxygenate the solution by bubbling with nitrogen or argon for 20-30 minutes. Oxygen is a radical scavenger and can inhibit polymerization.

  • Photopolymerization:

    • While stirring, place the reaction vessel under the UV lamp. Ensure the setup is safe and shielded.

    • Irradiate for the desired reaction time (e.g., 1-4 hours). The progress of the reaction can be monitored by taking samples and analyzing monomer conversion via Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR).

  • Polymer Isolation:

    • After the reaction, stop the irradiation and expose the solution to air to quench the reaction.

    • Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent (e.g., pour a THF solution of poly(methyl methacrylate) into methanol).

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh non-solvent and dry it under vacuum until a constant weight is achieved.

  • Characterization:

    • The molecular weight (Mn, Mw) and polydispersity index (Đ) of the polymer can be determined using Gel Permeation Chromatography (GPC).

Experimental Workflow Diagram

The following diagram outlines the general workflow for a photopolymerization experiment using DMPA.

G cluster_workflow General Photopolymerization Workflow prep 1. Prepare Resin (Monomer + DMPA) sample 2. Prepare Sample (Fill Mold / Reactor) prep->sample inert 3. Inerting (Optional) (Purge with N2/Ar) sample->inert irradiate 4. UV Irradiation (Initiate Polymerization) inert->irradiate isolate 5. Isolate/Cure Polymer (Remove from mold / Precipitate) irradiate->isolate charac 6. Characterization isolate->charac

Caption: A typical workflow for polymer synthesis using DMPA.

Conclusion

2,2-Dimethoxy-2-phenylacetophenone is a highly effective and versatile Type I photoinitiator for the free-radical polymerization of a wide array of monomers, especially acrylates and methacrylates. By carefully selecting the initiator concentration, monomer system, and irradiation conditions, researchers can tailor the polymerization kinetics and final polymer properties to suit applications ranging from advanced coatings and 3D printing to the development of novel biomaterials. The protocols and data presented here provide a solid foundation for utilizing DMPA in polymer synthesis and development.

References

Application Notes and Protocols: Reaction Kinetics of 2',2,2-Trimethylpropiophenone Initiated Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction kinetics of free-radical polymerization initiated by 2',2,2-trimethylpropiophenone. This document includes theoretical background, key kinetic parameters (with illustrative data from analogous compounds), detailed experimental protocols for kinetic analysis, and visual representations of the underlying mechanisms and workflows.

Introduction

This compound, also known as pivalophenone, is a Type I photoinitiator used in free-radical polymerization. Upon exposure to ultraviolet (UV) light, it undergoes a Norrish Type I cleavage to generate two free radicals, which subsequently initiate the polymerization of monomers, such as acrylates and methacrylates.[1][2] Understanding the reaction kinetics of this process is crucial for controlling polymerization rates, predicting polymer properties, and optimizing various applications, including the formulation of drug delivery systems, dental resins, and 3D printing materials.

The overall polymerization process can be described by three main steps: initiation, propagation, and termination. The rate of each step is characterized by specific rate constants.

Photoinitiation Mechanism

This compound belongs to the class of acetophenone-based photoinitiators that undergo α-cleavage upon UV irradiation. The process can be summarized as follows:

  • Photoexcitation: The ketone group in the this compound molecule absorbs a photon of UV light, promoting it to an excited singlet state.

  • Intersystem Crossing: The excited singlet state can then undergo intersystem crossing to a more stable triplet state.

  • α-Cleavage (Norrish Type I): From the excited state, the bond between the carbonyl group and the adjacent tertiary carbon atom cleaves homolytically. This cleavage results in the formation of a benzoyl radical and a pivaloyl radical.

  • Initiation: Both of these radical species can initiate the polymerization by reacting with a monomer molecule.

G Monomer Monomer Growing_Chain Growing Polymer Chain Monomer->Growing_Chain Propagation Radicals Radicals Radicals->Monomer Initiation

Key Kinetic Parameters

ParameterSymbolDescriptionTypical Value/RangeCitation
Propagation Rate Constant kpRate constant for the addition of a monomer to the growing polymer chain.102 - 104 L mol-1 s-1[3][4]
Termination Rate Constant ktRate constant for the termination of two growing polymer chains.106 - 108 L mol-1 s-1[1]
Quantum Yield of Initiation ΦEfficiency of radical generation per absorbed photon.0.1 - 0.5[5]
Overall Activation Energy EaThe overall activation energy for the polymerization process.15 - 35 kJ mol-1

Note: The values presented above are for illustrative purposes and can vary significantly depending on the specific monomer, temperature, solvent, and light intensity. Experimental determination of these parameters for the specific system under investigation is highly recommended.

Experimental Protocols for Kinetic Analysis

To determine the reaction kinetics of this compound initiated polymerization, several analytical techniques can be employed. The following are detailed protocols for the most common methods.

G

Real-Time Fourier-Transform Infrared Spectroscopy (RT-FTIR)

RT-FTIR is a powerful technique for monitoring the conversion of monomer to polymer in real-time by tracking the disappearance of a characteristic vibrational band of the monomer's reactive group (e.g., the C=C double bond in acrylates).

Materials and Equipment:

  • FTIR spectrometer with a rapid scan capability

  • UV/Vis light source with controlled intensity

  • Sample holder (e.g., BaF2 or KBr plates)

  • Monomer (e.g., methyl methacrylate, butyl acrylate)

  • This compound

  • Spinner for creating thin films (optional)

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the monomer containing a known concentration of this compound (typically 0.1-5 wt%).

    • Place a small drop of the formulation between two transparent salt plates (e.g., KBr). Use a spacer to ensure a uniform and known film thickness (typically 10-50 µm).

  • Instrument Setup:

    • Place the sample holder in the FTIR spectrometer.

    • Position the UV light source to irradiate the sample within the spectrometer.

    • Set the spectrometer to collect spectra in the desired range (e.g., 1700-1500 cm-1 for the acrylate C=C bond at ~1636 cm-1) at a high scan rate (e.g., 1-10 spectra per second).

  • Data Acquisition:

    • Collect a background spectrum before placing the sample.

    • Start the real-time data acquisition.

    • After a few initial scans to establish a baseline, open the shutter of the UV lamp to initiate polymerization.

    • Continue collecting spectra until the peak corresponding to the reactive group no longer decreases, indicating the reaction has reached its maximum conversion.

  • Data Analysis:

    • Determine the peak area of the reactive group's vibrational band as a function of time.

    • Calculate the degree of conversion (DC) at each time point using the following equation: DC(t) = (A₀ - Aₜ) / A₀ * 100% where A₀ is the initial peak area and Aₜ is the peak area at time t.

    • The rate of polymerization (Rp) can be determined from the first derivative of the conversion versus time plot.

Photo-Differential Scanning Calorimetry (Photo-DSC)

Photo-DSC measures the heat flow associated with the exothermic polymerization reaction upon UV irradiation. This allows for the determination of the rate of polymerization and the total heat of reaction.

Materials and Equipment:

  • Differential Scanning Calorimeter equipped with a photocalorimetric accessory (UV light source)

  • Aluminum or hermetic DSC pans

  • Monomer and this compound

Protocol:

  • Sample Preparation:

    • Accurately weigh a small amount of the photopolymerizable formulation (typically 1-5 mg) into a DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Equilibrate the cell at the desired isothermal temperature.

    • Set the UV light source to the desired intensity.

  • Data Acquisition:

    • Start the isothermal experiment.

    • After a stable baseline is established, turn on the UV lamp to initiate polymerization.

    • Record the heat flow as a function of time until the exothermic peak returns to the baseline.

  • Data Analysis:

    • Integrate the area under the exothermic peak to determine the total heat of polymerization (ΔHtotal).

    • The rate of polymerization (Rp) at any given time is directly proportional to the heat flow (dH/dt) at that time.

    • The degree of conversion (DC) can be calculated as the ratio of the heat evolved at time t (ΔHt) to the total heat of polymerization: DC(t) = ΔHₜ / ΔH_total * 100%

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy

In-situ NMR provides detailed chemical information about the polymerization process, allowing for the simultaneous monitoring of monomer consumption and polymer formation.

Materials and Equipment:

  • NMR spectrometer

  • Fiber-optic cable coupled to a UV light source

  • NMR tubes

  • Deuterated solvent (if required)

  • Monomer and this compound

Protocol:

  • Sample Preparation:

    • Prepare a solution of the monomer and initiator in a deuterated solvent (if necessary for locking and shimming).

    • Transfer the solution to an NMR tube.

    • Insert the fiber-optic cable into the NMR tube, ensuring the light will illuminate the sample within the NMR coil.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock and shim the spectrometer on the solvent signal.

    • Set up a series of 1D ¹H NMR experiments to be acquired at regular time intervals.

  • Data Acquisition:

    • Acquire an initial spectrum before irradiation.

    • Turn on the UV light source and begin the time-resolved acquisition of NMR spectra.

  • Data Analysis:

    • Integrate the signals corresponding to the vinyl protons of the monomer and the protons of the resulting polymer.

    • Calculate the monomer conversion as a function of time from the relative integrals of the monomer and polymer signals.

Conclusion

The kinetic analysis of this compound-initiated polymerization is essential for the rational design and application of photocurable materials. While specific kinetic parameters for this initiator require experimental determination, the protocols outlined in these application notes provide a robust framework for researchers to obtain reliable kinetic data using standard analytical techniques. The provided diagrams and illustrative data from analogous compounds offer a solid foundation for understanding the fundamental principles governing this important polymerization process.

References

Application Notes and Protocols for Incorporating Propiophenone-Based Photoinitiators in Dental Composites

Author: BenchChem Technical Support Team. Date: December 2025

Preamble: While specific research on the direct incorporation of 2',2,2-trimethylpropiophenone in dental composites is not extensively available in publicly accessible literature, this document provides detailed application notes and protocols based on the principles of using Norrish Type I photoinitiators, particularly propiophenone derivatives and similar compounds like diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO), in dental resin formulations. The methodologies and expected outcomes are extrapolated from existing research on these alternative photoinitiators.

Application Notes

Propiophenone derivatives belong to the class of Norrish Type I photoinitiators, which undergo α-cleavage upon exposure to UV or visible light to form two free radicals, both of which can initiate polymerization.[1] This mechanism offers several advantages over the more traditional Norrish Type II photoinitiator systems, such as the camphorquinone (CQ)/amine system.

Key Advantages of Propiophenone-Based Photoinitiators:

  • Improved Aesthetics: Unlike the yellowish appearance of camphorquinone, many Type I photoinitiators are colorless and result in polymers with reduced yellowing, which is particularly beneficial for aesthetic restorations.[2]

  • Higher Reactivity: Type I photoinitiators can be more efficient than Type II systems as they do not require a co-initiator (like a tertiary amine) to initiate polymerization.[3] The direct formation of two free radicals upon photo-cleavage can lead to a more rapid and efficient curing process.[2]

  • Reduced Oxygen Inhibition: The high reactivity of the generated radicals can help to overcome the inhibitory effect of oxygen at the surface of the composite, potentially leading to a harder and more durable surface finish.

  • Broad Wavelength Absorption: Some modern Type I photoinitiators are designed to absorb light in the violet-blue range of the spectrum (380-425 nm), making them compatible with modern polywave LED curing lights.[2]

Considerations for Formulation:

  • Wavelength Matching: It is crucial to match the absorption spectrum of the propiophenone-based photoinitiator with the emission spectrum of the light-curing unit to ensure efficient activation and complete polymerization.[4]

  • Concentration Optimization: The concentration of the photoinitiator must be carefully optimized. While a higher concentration may increase the rate of polymerization, it can also lead to increased shrinkage stress and potentially affect the color stability of the final restoration.

  • Synergistic Systems: Propiophenone-based photoinitiators can be used in conjunction with other photoinitiators, such as camphorquinone, to create a synergistic system that takes advantage of a broader range of the light spectrum and can improve the depth of cure.[4]

Quantitative Data Summary

The following tables summarize comparative data on the mechanical properties of dental composites formulated with different photoinitiator systems. This data is intended to provide a baseline for the expected performance of composites containing a propiophenone-based photoinitiator relative to conventional formulations.

Table 1: Comparison of Mechanical Properties of Commercial Dental Composites with Different Photoinitiators

Dental CompositePhotoinitiator SystemMicrohardness (HV)Diametral Tensile Strength (DTS) (MPa)Flexural Strength (FS) (MPa)Contraction Stress (MPa)
Filtek UltimateCamphorquinone (CQ)93.82 ± 17.4448.03 ± 5.9787.32 ± 19.0313.7 ± 0.4
Estelite Σ QuickCQ in RAP Technology®52.00 ± 3.9228.15 ± 4.5469.4 ± 11.219.7 ± 0.9
Tetric EvoCeram Bleach BLXLCQ and Lucirin TPO58.82 ± 7.3329.54 ± 6.2275.2 ± 13.888.2 ± 0.8
Tetric EvoCeram Powerfill IVBCQ and Ivocerin54.27 ± 4.132.5 ± 5.2979.3 ± 14.377.4 ± 1

Data extracted from Kowalska et al. (2021).[2][5]

Experimental Protocols

The following are detailed protocols for the preparation and characterization of an experimental dental composite incorporating a propiophenone-based photoinitiator.

Protocol 1: Preparation of an Experimental Dental Composite

1. Materials and Reagents:

  • Resin Matrix Monomers:
  • Bisphenol A-glycidyl methacrylate (Bis-GMA)
  • Urethane dimethacrylate (UDMA)
  • Triethylene glycol dimethacrylate (TEGDMA)
  • 2-hydroxyethyl methacrylate (HEMA)
  • Photoinitiator: this compound (or other propiophenone derivative)
  • Co-initiator (optional, for hybrid systems): e.g., 2-(dimethylamino)ethyl methacrylate (DMAEMA)
  • Inhibitor: Butylated hydroxytoluene (BHT)
  • Inorganic Filler: Silanized silica or glass fillers (e.g., barium silicate)
  • Silane Coupling Agent: e.g., 3-(methacryloyloxy)propyltrimethoxysilane (γ-MPTS)

2. Equipment:

  • Analytical balance
  • Mixing spatulas
  • Opaque glass or plastic mixing vessels
  • Planetary centrifugal mixer or a dual asymmetric centrifuge
  • Light-curing unit (polywave LED recommended)
  • Molds for specimen preparation (Teflon or stainless steel)

3. Procedure:

  • Resin Matrix Preparation:
  • In an opaque vessel, combine the resin monomers in the desired weight ratio (e.g., 40% Bis-GMA, 40% UDMA, 10% TEGDMA, 10% HEMA).[6]
  • Add the inhibitor (e.g., 0.1 wt% BHT) and dissolve completely by gentle stirring.[6]
  • Add the propiophenone-based photoinitiator at the desired concentration (e.g., 0.5-2.0 wt%). If using a co-initiator, add it at this stage.[6]
  • Mix thoroughly in the dark until a homogenous, transparent resin matrix is obtained.
  • Incorporation of Filler:
  • Gradually add the silanized inorganic filler to the prepared resin matrix. The filler loading can range from 50-80 wt% depending on the desired handling properties and mechanical strength.
  • For optimal filler dispersion and to minimize voids, use a planetary centrifugal mixer or a dual asymmetric centrifuge. Mix in increments until a uniform paste-like consistency is achieved.
  • Storage:
  • Store the prepared composite paste in an opaque, airtight container at a cool temperature (e.g., 4°C) to prevent premature polymerization.

Protocol 2: Characterization of the Experimental Dental Composite

1. Degree of Conversion (DC) Measurement by FTIR Spectroscopy:

  • Record the FTIR spectrum of the uncured composite paste between two polyethylene films.
  • Place a standardized amount of the composite in a mold (e.g., 2 mm thick) and light-cure for the recommended time (e.g., 20-40 seconds).
  • Record the FTIR spectrum of the cured specimen.
  • Calculate the DC by monitoring the decrease in the absorption peak of the aliphatic C=C bond (at ~1638 cm⁻¹) relative to an internal standard peak, such as the aromatic C=C bond (at ~1608 cm⁻¹), using the following formula:
  • DC (%) = [1 - (Peak Area of C=C aliphatic / Peak Area of C=C aromatic)cured / (Peak Area of C=C aliphatic / Peak Area of C=C aromatic)uncured] x 100

2. Flexural Strength (FS) and Flexural Modulus (FM) Testing:

  • Prepare bar-shaped specimens (e.g., 25 mm x 2 mm x 2 mm) by filling a stainless steel mold with the composite and light-curing from both sides.
  • Store the specimens in distilled water at 37°C for 24 hours.
  • Perform a three-point bending test using a universal testing machine at a crosshead speed of 1 mm/min.
  • Calculate FS and FM using the standard formulas for a three-point bending test.

3. Depth of Cure (DOC) Measurement (ISO 4049):

  • Fill a cylindrical mold (e.g., 4 mm diameter, 6 mm height) with the composite and light-cure the top surface for the recommended time.
  • Remove the cured composite from the mold.
  • Scrape away the uncured material from the bottom of the cylinder with a plastic spatula.
  • Measure the height of the remaining cured cylinder with a digital caliper. The DOC is half of this measured height.

Visualizations

Photoinitiation_Pathway Light Light Photon (hv) PI Propiophenone Photoinitiator (PI) Light->PI Absorption PI_excited Excited State PI* PI->PI_excited Excitation Radical1 Benzoyl Radical PI_excited->Radical1 α-Cleavage Radical2 Alkyl Radical PI_excited->Radical2 α-Cleavage Monomer Monomer Radical1->Monomer Initiation Radical2->Monomer Initiation Polymer Polymer Chain Monomer->Polymer Propagation

Caption: Norrish Type I photoinitiation signaling pathway.

Experimental_Workflow cluster_prep Composite Preparation cluster_char Characterization Resin_Prep 1. Resin Matrix Preparation Filler_Incorp 2. Filler Incorporation Resin_Prep->Filler_Incorp Storage 3. Storage Filler_Incorp->Storage DC Degree of Conversion (FTIR) Storage->DC Specimen Preparation & Curing FS Flexural Strength (3-point bend) Storage->FS Specimen Preparation & Curing DOC Depth of Cure (ISO 4049) Storage->DOC Specimen Preparation & Curing

Caption: Experimental workflow for composite preparation and characterization.

Logical_Relationship Concentration Photoinitiator Concentration DC Degree of Conversion Concentration->DC Increases (to a plateau) DOC Depth of Cure Concentration->DOC Decreases (light scattering) Shrinkage Polymerization Shrinkage Concentration->Shrinkage Increases Color Color Stability Concentration->Color May decrease at high conc. FS Flexural Strength DC->FS Directly influences

Caption: Logical relationship between photoinitiator concentration and material properties.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Reactions with 2',2,2-Trimethylpropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in chemical reactions involving the sterically hindered ketone, 2',2,2-trimethylpropiophenone.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction with this compound is showing very low conversion, and a significant amount of starting material remains. What are the likely causes and how can I improve the conversion rate?

A1: Low conversion in reactions with this compound is a common challenge primarily due to the steric hindrance posed by the bulky tert-butyl group adjacent to the carbonyl. This steric bulk impedes the approach of nucleophiles to the electrophilic carbonyl carbon.

Potential Causes and Solutions:

  • Steric Hindrance: The tert-butyl group physically blocks the reaction site.

    • Solution: Increase the reaction temperature to provide the necessary activation energy to overcome the steric barrier. Prolonging the reaction time can also lead to higher conversion. However, be mindful of potential side reactions or product decomposition at elevated temperatures.[1]

  • Insufficient Reagent Reactivity: The chosen nucleophile or reagent may not be reactive enough to overcome the steric hindrance.

    • Solution: Employ more reactive reagents. For instance, in Grignard reactions, consider using organolithium reagents which are generally more nucleophilic. In Wittig reactions, non-stabilized ylides are more reactive than stabilized ones and may be more effective with hindered ketones.[2][3]

  • Inadequate Catalyst Activity: If the reaction is catalyst-dependent, the catalyst might not be efficient enough for a sterically congested substrate.

    • Solution: For reactions like oxime and hydrazone formation, a more potent catalyst such as m-phenylenediamine (mPDA) may be required over standard catalysts like aniline to achieve a reasonable reaction rate.[1]

  • Low Reactant Concentration: Dilute reaction conditions can slow down the reaction rate, leading to incomplete conversion.

    • Solution: If solubility permits, increasing the concentration of one or both reactants can favor product formation.[1]

Q2: I am observing the formation of significant byproducts in my reaction. How can I identify them and minimize their formation?

A2: Side reactions are a common cause of low yields. Identifying the byproducts is the first step in devising a strategy to suppress their formation.

Byproduct Identification and Minimization:

  • Common Byproducts: In reactions involving strong bases and enolizable ketones, byproducts from self-condensation (aldol reactions) or other base-mediated side reactions can occur. In Grignard reactions, a common byproduct is the Wurtz coupling product from the organohalide.

  • Identification: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for identifying the structure of byproducts.[4][5]

  • Minimization Strategies:

    • Temperature Control: Many side reactions have a higher activation energy than the desired reaction. Running the reaction at the lowest temperature that still allows for a reasonable rate of the main reaction can minimize byproduct formation.

    • Order of Addition: Adding the most reactive reagent slowly to the reaction mixture can prevent a localized high concentration, which can often trigger side reactions.

    • Choice of Base/Catalyst: Use a more selective base or catalyst. For instance, in alkylations, using a bulky, non-nucleophilic base can favor the desired reaction over side reactions.

Q3: My Wittig reaction with this compound is giving a low yield of the desired alkene. What factors should I consider?

A3: The Wittig reaction is a powerful tool for alkene synthesis, but its efficiency with sterically hindered ketones like this compound can be limited.

Troubleshooting the Wittig Reaction:

  • Ylide Reactivity: Stabilized ylides (e.g., those with adjacent ester or ketone groups) are less reactive and often fail to react with hindered ketones.[2][3]

    • Solution: Use a more reactive, non-stabilized ylide (e.g., from an alkyltriphenylphosphonium salt). These are more nucleophilic and better able to react with the sterically encumbered carbonyl group.[2][3]

  • Base Selection: The choice of base for generating the ylide is critical.

    • Solution: Strong bases like n-butyllithium or sodium hydride are typically required to deprotonate the phosphonium salt to form the reactive ylide.[6]

  • Solvent Effects: The solvent can influence the reactivity of the ylide and the stability of intermediates.

    • Solution: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are commonly used.[3]

  • Stereoselectivity: The geometry of the resulting alkene can be influenced by the ylide and reaction conditions. Non-stabilized ylides tend to give the (Z)-alkene, while stabilized ylides favor the (E)-alkene.[2][7]

Q4: I am attempting a Grignard reaction with this compound, but the yield is poor. How can I optimize this reaction?

A4: Grignard reactions are sensitive to several factors, especially when dealing with a sterically hindered ketone.

Optimizing the Grignard Reaction:

  • Solvent Choice: The solvent plays a crucial role in stabilizing the Grignard reagent and influencing its reactivity.

    • Solution: While diethyl ether and THF are standard, greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) have shown comparable or even superior yields and can be a good alternative.[8][9][10] Toluene can also be used, sometimes in combination with an ethereal solvent.

  • Reagent Quality: Grignard reagents are highly sensitive to moisture and air.

    • Solution: Ensure all glassware is flame-dried, and use anhydrous solvents. The magnesium turnings should be fresh and of high purity. Activation with a small crystal of iodine or 1,2-dibromoethane is often necessary to initiate the reaction.[8]

  • Temperature: Higher temperatures may be needed to overcome the steric hindrance of this compound.

    • Solution: The higher boiling point of THF or 2-MeTHF compared to diethyl ether allows for reactions at elevated temperatures, which can improve the yield.[8]

Data Presentation

Table 1: Comparative Performance of Solvents in Grignard Reagent Preparation

The choice of solvent can significantly impact the yield of a Grignard reaction. Below is a summary of the performance of common solvents.

SolventBoiling Point (°C)Flash Point (°C)Peroxide FormationTypical Reaction YieldKey AdvantagesKey Disadvantages
Diethyl Ether (Et₂O) 34.6-45HighGood to Excellent[8]Reliable, well-established, easy to removeHighly flammable, anesthetic properties, prone to peroxide formation
Tetrahydrofuran (THF) 66-14HighGood to Excellent[8]Higher boiling point allows for higher reaction temperatures, good solvating powerForms explosive peroxides, miscible with water complicating work-up
2-Methyltetrahydrofuran (2-MeTHF) ~80-11LowGood to Excellent[8][9]"Green" solvent from renewable resources, less prone to peroxide formation, higher boiling pointHigher cost than traditional ethers
Cyclopentyl methyl ether (CPME) 106-1LowGood to ExcellentHigh boiling point, low water miscibility, low peroxide formationHigher cost, less established for a wide range of Grignard reagents
Toluene 1114NoneVariableHigh boiling point, can facilitate reactions with less reactive halidesPoor solvent for stabilizing the Grignard reagent, often used as a co-solvent

Experimental Protocols

Protocol 1: General Procedure for a Grignard Reaction with this compound in THF

This protocol outlines a general method for the reaction of a Grignard reagent with the sterically hindered this compound.

Materials:

  • Magnesium turnings

  • Alkyl or aryl halide (e.g., bromobenzene)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine crystal (as initiator)

  • This compound

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place the magnesium turnings.

    • Add a small crystal of iodine.

    • In the dropping funnel, prepare a solution of the alkyl/aryl halide in anhydrous THF.

    • Add a small portion of the halide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle warming may be necessary.

    • Once the reaction starts, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ketone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve this compound in anhydrous THF and add it to the dropping funnel.

    • Add the ketone solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting ketone. Due to the steric hindrance, a longer reaction time or gentle heating may be required.

  • Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired alcohol.

Visualizations

Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Conversion Check Reaction Conversion (TLC, GC, NMR) Start->Check_Conversion Incomplete_Reaction Incomplete Reaction (Starting Material Remains) Check_Conversion->Incomplete_Reaction Yes Product_Loss Complete Conversion (No Starting Material) Check_Conversion->Product_Loss No Steric_Hindrance Steric Hindrance? Incomplete_Reaction->Steric_Hindrance Workup_Issues Product Loss During Workup? Product_Loss->Workup_Issues Increase_Temp_Time Increase Temperature / Prolong Reaction Time Steric_Hindrance->Increase_Temp_Time Yes Reagent_Reactivity Reagent Reactivity Sufficient? Steric_Hindrance->Reagent_Reactivity No More_Reactive_Reagent Use More Reactive Reagent/Catalyst Reagent_Reactivity->More_Reactive_Reagent No Concentration Concentration Too Low? Reagent_Reactivity->Concentration Yes Concentration->Incomplete_Reaction No, Re-evaluate Increase_Concentration Increase Reactant Concentration Concentration->Increase_Concentration Yes Optimize_Workup Optimize Extraction/Purification Workup_Issues->Optimize_Workup Yes Decomposition Product Decomposition? Workup_Issues->Decomposition No Milder_Conditions Use Milder Conditions (Temp, pH) Decomposition->Milder_Conditions Yes Side_Reactions Side Reactions Observed? Decomposition->Side_Reactions No Side_Reactions->Product_Loss No, Re-evaluate Optimize_Conditions Optimize Conditions (Temp, Addition Rate) Side_Reactions->Optimize_Conditions Yes

Caption: A workflow for troubleshooting low yields in reactions.

Experimental Workflow for Grignard Reaction

Grignard_Workflow Start Start: Prepare Anhydrous Setup Prepare_Reagents Prepare Anhydrous Solvents and Reagents Start->Prepare_Reagents Form_Grignard Form Grignard Reagent (Mg + R-X in Ether) Prepare_Reagents->Form_Grignard Prepare_Ketone Prepare Solution of this compound Prepare_Reagents->Prepare_Ketone Activate_Mg Activate Mg with Iodine/1,2-Dibromoethane Form_Grignard->Activate_Mg Cool_Grignard Cool Grignard Reagent to 0°C Form_Grignard->Cool_Grignard Add_Ketone Slowly Add Ketone Solution to Grignard Reagent Cool_Grignard->Add_Ketone Prepare_Ketone->Add_Ketone Reaction Stir at RT or Gentle Heat (Monitor by TLC) Add_Ketone->Reaction Quench Quench Reaction with aq. NH4Cl Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Dry_Purify Dry, Concentrate, and Purify (Chromatography) Extract->Dry_Purify End Isolate and Characterize Product Dry_Purify->End

Caption: A typical experimental workflow for a Grignard reaction.

Factors Affecting Wittig Reaction Outcome

Wittig_Factors Wittig_Reaction Wittig Reaction with This compound Ylide_Type Ylide Type Wittig_Reaction->Ylide_Type Base_Strength Base Strength Wittig_Reaction->Base_Strength Solvent Solvent Wittig_Reaction->Solvent Temperature Temperature Wittig_Reaction->Temperature Yield Reaction Yield Ylide_Type->Yield Stereoselectivity Alkene Stereoselectivity (E/Z) Ylide_Type->Stereoselectivity Base_Strength->Yield Solvent->Yield Temperature->Yield Temperature->Stereoselectivity

Caption: Key factors influencing the outcome of a Wittig reaction.

References

Technical Support Center: Optimizing Reaction Conditions for 2',2,2-Trimethylpropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the synthesis of 2',2,2-trimethylpropiophenone, a sterically hindered aromatic ketone. The primary synthetic route discussed is the Friedel-Crafts acylation of benzene with pivaloyl chloride.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield of the Desired Ketone and Significant Formation of a Major Byproduct.

Question: My reaction is producing a low yield of this compound and a significant amount of a lower boiling point byproduct. How can I improve the yield of the desired product?

Answer:

This is a common issue in the Friedel-Crafts acylation of benzene with pivaloyl chloride. The primary cause is the competitive formation of tert-butylbenzene through decarbonylation of the pivaloyl cation intermediate.[1] The stability of the resulting tertiary carbocation drives this side reaction.[1]

Optimization Strategies:

  • Choice of Lewis Acid: The strength and nature of the Lewis acid catalyst play a crucial role in directing the reaction towards acylation versus alkylation. While strong Lewis acids like aluminum chloride (AlCl₃) are commonly used, they can also promote the undesirable decarbonylation. Weaker Lewis acids may favor the formation of the desired ketone.

  • Reaction Temperature: Lowering the reaction temperature generally favors the formation of the kinetic product, which in this case is the desired ketone. Higher temperatures can provide the activation energy needed for the decarbonylation to occur, leading to increased formation of tert-butylbenzene.

  • Solvent Selection: The choice of solvent can influence the stability of the intermediates and the reaction pathway. Solvents like carbon disulfide (CS₂) or nitrobenzene are often used in Friedel-Crafts reactions.

Problem 2: Difficulty in Separating the Product from Byproducts and Starting Materials.

Question: I am having trouble purifying the this compound from the reaction mixture. What is an effective purification strategy?

Answer:

Effective purification requires the removal of the tert-butylbenzene byproduct, unreacted benzene, and the Lewis acid catalyst. A multi-step approach is recommended.

Purification Protocol:

  • Quenching: Carefully quench the reaction mixture by slowly adding it to ice-cold dilute hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Extract the organic layer with a suitable solvent like dichloromethane or diethyl ether.

  • Washing: Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Fractional Distillation: The final and most critical step is fractional distillation under reduced pressure. Due to the difference in boiling points between this compound and tert-butylbenzene, this technique should allow for their effective separation.

CompoundBoiling Point (°C)
tert-Butylbenzene169
This compound219-222[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing sterically hindered ketones like this compound via Friedel-Crafts acylation?

A1: The main challenge is the steric hindrance around the carbonyl group, which can slow down the desired acylation reaction.[3] Furthermore, with acyl chlorides like pivaloyl chloride, a competing decarbonylation reaction can occur, leading to the formation of a stable tertiary carbocation and subsequent alkylation of the aromatic ring, producing byproducts such as tert-butylbenzene.[1]

Q2: Why is a stoichiometric amount of Lewis acid often required in Friedel-Crafts acylation?

A2: The product ketone can form a stable complex with the Lewis acid catalyst. This complexation effectively removes the catalyst from the reaction, preventing it from activating more acyl chloride. Therefore, at least a stoichiometric amount of the Lewis acid is often necessary to drive the reaction to completion.

Q3: Can I use other acylating agents besides pivaloyl chloride?

A3: Yes, pivalic anhydride can also be used as an acylating agent in the presence of a Lewis acid. The choice between the acyl chloride and the anhydride may influence the reaction conditions and the overall yield.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of this compound can be confirmed using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the ketone.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any byproducts.

Q5: What safety precautions should be taken during this synthesis?

A5: Friedel-Crafts acylation involves hazardous materials and should be performed with appropriate safety measures.

  • Anhydrous Conditions: Lewis acids like aluminum chloride are highly moisture-sensitive and react violently with water. All glassware must be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Corrosive Reagents: Pivaloyl chloride and aluminum chloride are corrosive. Handle them in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Exothermic Reaction: The reaction can be exothermic. It is important to control the rate of addition of reagents and use an ice bath to manage the reaction temperature.

  • HCl Gas Evolution: The reaction produces hydrogen chloride (HCl) gas, which is corrosive and toxic. The reaction should be performed in a well-ventilated fume hood.

Data Presentation

The following tables summarize the expected impact of different reaction parameters on the product distribution. Note that specific yields can vary based on the precise experimental setup and scale.

Table 1: Effect of Lewis Acid on Product Distribution

Lewis AcidRelative StrengthExpected Major ProductRationale
AlCl₃StrongMixture of Ketone and tert-ButylbenzenePromotes both acylation and decarbonylation.
FeCl₃ModeratePrimarily KetoneLess prone to inducing decarbonylation compared to AlCl₃.
ZnCl₂WeakPrimarily Ketone (slower reaction)Favors acylation but may require more forcing conditions.

Table 2: Effect of Temperature on Product Distribution (with AlCl₃)

TemperatureExpected Major ProductRationale
0-5 °CThis compoundFavors the kinetically controlled acylation product.
Room Temperature (~25 °C)Mixture of productsIncreased rate of both reactions.
> 40 °Ctert-ButylbenzeneFavors the thermodynamically controlled alkylation product via decarbonylation.

Experimental Protocols

A detailed experimental protocol for the Friedel-Crafts acylation of benzene with pivaloyl chloride is provided below.

Materials:

  • Anhydrous Benzene

  • Pivaloyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂) (solvent)

  • Ice

  • Concentrated Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas). Ensure the system is under an inert atmosphere (nitrogen or argon).

  • In the flask, suspend anhydrous aluminum chloride in the chosen anhydrous solvent.

  • Cool the suspension to 0-5 °C using an ice bath.

  • Add a solution of pivaloyl chloride in the anhydrous solvent to the dropping funnel.

  • Add the pivaloyl chloride solution dropwise to the stirred AlCl₃ suspension over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.

  • After the addition is complete, add a solution of anhydrous benzene in the anhydrous solvent dropwise from the dropping funnel over 30-60 minutes, again keeping the temperature between 0-5 °C.

  • Once the addition of benzene is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with the solvent.

  • Combine the organic layers and wash them sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by vacuum fractional distillation.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Suspend AlCl3 in anhydrous solvent B Cool to 0-5 °C A->B C Add pivaloyl chloride dropwise B->C D Add benzene dropwise C->D E Stir at 0-5 °C D->E F Quench with ice/HCl E->F G Extract with solvent F->G H Wash organic layer G->H I Dry and concentrate H->I J Vacuum fractional distillation I->J

Caption: Experimental workflow for the synthesis of this compound.

reaction_pathways cluster_pathways Competing Reaction Pathways cluster_acylation Desired Pathway: Acylation cluster_alkylation Side Reaction: Alkylation start Benzene + Pivaloyl Chloride + AlCl3 acylium Pivaloyl Acylium Ion [(CH3)3CCO]+ start->acylium acylation Electrophilic Aromatic Substitution acylium->acylation Favored at low temp. decarbonylation Decarbonylation (-CO) acylium->decarbonylation Favored at high temp. product This compound acylation->product tbutyl tert-Butyl Carbocation [(CH3)3C]+ decarbonylation->tbutyl alkylation Electrophilic Aromatic Substitution tbutyl->alkylation byproduct tert-Butylbenzene alkylation->byproduct

Caption: Competing pathways in the Friedel-Crafts reaction of benzene with pivaloyl chloride.

References

Technical Support Center: Photochemistry of 2',2,2-Trimethylpropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the photochemical applications of 2',2,2-trimethylpropiophenone (also known as pivalophenone). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the photochemical reactions of this compound.

Problem 1: Low or No Product Yield

Possible Causes and Solutions:

CauseSolution
Incorrect Wavelength: Verify the absorption spectrum of this compound. The n→π* transition, which is responsible for the photochemical reactivity, typically occurs in the UV region. Ensure your light source emits at an appropriate wavelength to excite the ketone. Saturated ketones generally absorb around 280 nm.
Presence of Quenchers: Oxygen is a common triplet state quencher and can significantly reduce the efficiency of Norrish type reactions. Degas your solvent and reaction mixture thoroughly with an inert gas (e.g., nitrogen or argon) before and during irradiation. Other impurities in the solvent or reagents can also act as quenchers. Use high-purity, freshly distilled solvents.
Low Photon Flux: The rate of a photochemical reaction is dependent on the intensity of the light source. If the reaction is slow or incomplete, consider using a more powerful lamp or moving the reaction vessel closer to the source (while ensuring proper temperature control).
Inappropriate Solvent: The solvent can influence the efficiency and pathway of photochemical reactions. For Norrish Type I reactions, inert solvents are generally preferred. The polarity of the solvent can affect the lifetime of the excited state and the subsequent radical reactions.[1][2]
Recombination of Radicals: The primary photochemical step, α-cleavage, is reversible. The generated benzoyl and tert-butyl radicals can recombine to reform the starting material, lowering the net product yield.[3] This is more significant in viscous solvents. Consider using a less viscous solvent or increasing the temperature to promote diffusion and subsequent reactions of the radicals.
Secondary Reactions of Products: The desired products may themselves be photolabile and undergo further reactions upon prolonged irradiation. Monitor the reaction progress over time using techniques like GC-MS or HPLC to determine the optimal reaction time and avoid product degradation.

Problem 2: Formation of Unexpected Side Products

Possible Causes and Solutions:

CauseSolution
Norrish Type II Reaction: Although this compound lacks γ-hydrogens and thus cannot undergo a classical Norrish Type II reaction, intermolecular hydrogen abstraction from the solvent or other molecules can occur if they are suitable hydrogen donors.[4] Use inert solvents that are poor hydrogen donors (e.g., benzene, acetonitrile).
Radical Disproportionation and Combination: The initially formed benzoyl and tert-butyl radicals can undergo various secondary reactions besides the desired product formation. The tert-butyl radical can disproportionate to isobutylene and isobutane. Combination of two tert-butyl radicals can form 2,2,3,3-tetramethylbutane. The benzoyl radical can decarbonylate to a phenyl radical, which can then lead to other products.[3]
Reaction with Solvent: Radicals generated during photolysis can react with the solvent. For example, in alcoholic solvents, hydrogen abstraction from the solvent can lead to the formation of solvent-derived radicals and subsequent side products.
Oxygen Contamination: In the presence of oxygen, the radical intermediates can be trapped to form peroxy radicals, leading to a complex mixture of oxygenated products. Ensure rigorous degassing of the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the primary photochemical reactions of this compound?

A1: The primary photochemical reaction of this compound is the Norrish Type I cleavage.[3][5] Upon absorption of UV light, the ketone is excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state. From either of these excited states, the bond between the carbonyl carbon and the tert-butyl group undergoes homolytic cleavage (α-cleavage) to form a benzoyl radical and a tert-butyl radical.[6]

Q2: Does this compound undergo a Norrish Type II reaction?

A2: No, this compound does not have any γ-hydrogens in its structure. The Norrish Type II reaction involves the intramolecular abstraction of a γ-hydrogen by the excited carbonyl oxygen.[3][7] Therefore, a classical Norrish Type II reaction is not possible for this molecule. However, intermolecular hydrogen abstraction from a suitable donor molecule can occur as a side reaction.[4]

Q3: What are the expected side products in the photolysis of this compound?

A3: Besides the products from the recombination of the initial radical pair, several side products can be formed through secondary reactions of the benzoyl and tert-butyl radicals:

  • Decarbonylation: The benzoyl radical can lose carbon monoxide (CO) to form a phenyl radical.

  • Dimerization: Two tert-butyl radicals can combine to form 2,2,3,3-tetramethylbutane.

  • Disproportionation: A tert-butyl radical can abstract a hydrogen atom from another tert-butyl radical to form isobutane and isobutylene.

  • Products from Phenyl Radical: The phenyl radical can abstract a hydrogen atom from the solvent or other molecules to form benzene, or it can combine with other radicals present in the system.

Q4: How can I quantify the quantum yield of the photochemical reaction?

A4: The quantum yield (Φ) is the efficiency of a photochemical process, defined as the number of molecules undergoing a specific event divided by the number of photons absorbed.[4] To determine the quantum yield, you will need to:

  • Measure the number of photons absorbed by the sample. This is typically done using a chemical actinometer, which is a compound with a known quantum yield for a specific photoreaction. Ferrioxalate actinometry is a common method.

  • Quantify the amount of product formed or reactant consumed. This can be achieved using analytical techniques such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or NMR spectroscopy with an internal standard.[8][9][10][11]

The quantum yield is then calculated using the following formula: Φ = (moles of product formed) / (moles of photons absorbed)

Q5: What is a suitable experimental setup for studying the photochemistry of this compound?

A5: A typical experimental setup for the photolysis of this compound includes:

  • A UV Light Source: A medium-pressure mercury lamp is a common choice, often housed in a water-cooled immersion well to maintain a constant temperature.

  • A Reaction Vessel: A quartz or Pyrex vessel is used, as glass will absorb most of the UV radiation. The choice between quartz and Pyrex depends on the desired wavelength range.

  • A System for Degassing: This is crucial to remove oxygen. This can be achieved by bubbling an inert gas (N₂ or Ar) through the solution or by using freeze-pump-thaw cycles.

  • A Magnetic Stirrer: To ensure the reaction mixture is homogeneous.

  • Temperature Control: A water bath or a cooling system to maintain a constant reaction temperature.

Visualizations

Below are diagrams illustrating key pathways and workflows relevant to the photochemistry of this compound.

Norrish_Type_I_Reaction Start This compound (S₀) Excited_S1 Excited Singlet State (S₁) Start->Excited_S1 hν (UV light) Excited_T1 Excited Triplet State (T₁) Excited_S1->Excited_T1 Intersystem Crossing Radicals Benzoyl Radical + tert-Butyl Radical Excited_S1->Radicals α-Cleavage Excited_T1->Radicals α-Cleavage Recombination Recombination Radicals->Recombination Decarbonylation Decarbonylation of Benzoyl Radical Radicals->Decarbonylation Side_Products Side Products (e.g., Benzene, Dimerization, Disproportionation) Radicals->Side_Products Recombination->Start Phenyl_Radical Phenyl Radical + CO Decarbonylation->Phenyl_Radical Phenyl_Radical->Side_Products Experimental_Workflow cluster_prep Preparation cluster_reaction Photochemical Reaction cluster_analysis Analysis Prep_Solution Prepare solution of this compound in inert solvent Degas Degas solution with N₂ or Ar Prep_Solution->Degas Irradiate Irradiate with UV light source at constant temperature Degas->Irradiate Monitor Monitor reaction progress (TLC, GC) Irradiate->Monitor Workup Reaction workup (e.g., solvent removal) Monitor->Workup Separate Separate products (e.g., column chromatography) Workup->Separate Identify Identify and quantify products (GC-MS, NMR, HPLC) Separate->Identify

References

Technical Support Center: Purification of Products from 2',2,2-Trimethylpropiophenone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions involving 2',2,2-trimethylpropiophenone.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of products from reactions with this compound.

Issue 1: Low yield of the desired tertiary alcohol after a Grignard reaction.

  • Question: I performed a Grignard reaction with this compound and an alkyl/aryl magnesium halide, but my yield of the tertiary alcohol is significantly lower than expected. What could be the cause?

  • Answer: Low yields in Grignard reactions with sterically hindered ketones like this compound are a common issue. Several factors could be contributing to this:

    • Enolization of the Ketone: Due to the steric hindrance around the carbonyl group, the Grignard reagent may act as a base and deprotonate the α-carbon of the ketone, leading to the formation of an enolate.[1][2] This regenerates the starting ketone upon acidic workup, thus reducing the yield of the desired alcohol.

    • Wurtz Coupling: A significant side reaction can be the coupling of the Grignard reagent with unreacted alkyl/aryl halide, forming a homocoupled byproduct (e.g., biphenyl if using phenylmagnesium bromide).[3]

    • Reaction Conditions: Grignard reactions are highly sensitive to moisture and air.[1][2] Any residual water in the glassware or solvent will quench the Grignard reagent, reducing its effective concentration.

    • Incomplete Reaction: The steric hindrance of this compound can slow down the reaction rate. The reaction may not have gone to completion.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Meticulously dry all glassware in an oven and use anhydrous solvents. Flame-drying the apparatus under an inert atmosphere (Nitrogen or Argon) just before use is highly recommended.[1]

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting ketone. This will help determine the optimal reaction time.

    • Consider Alternative Reagents: If enolization is a major issue, consider using organolithium reagents, which are generally more reactive and can sometimes favor nucleophilic addition over enolization.

    • Optimize Addition Temperature: Slowly add the Grignard reagent to the ketone solution at a low temperature (e.g., 0 °C) to control the reaction exotherm and minimize side reactions.

Issue 2: Difficulty in separating the product from byproducts.

  • Question: After my reaction, I'm having trouble purifying the desired product from unreacted starting material and other impurities. What purification techniques are most effective?

  • Answer: The choice of purification method depends on the physical properties of your product and the impurities. Here are the most common and effective techniques:

    • Column Chromatography: This is a versatile method for separating compounds with different polarities. For a typical tertiary alcohol product from a Grignard reaction, which is more polar than the starting ketone and non-polar byproducts like biphenyl, silica gel column chromatography is very effective.

    • Recrystallization: If your product is a solid, recrystallization is an excellent technique for achieving high purity. The key is to find a suitable solvent or solvent system where the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble at all temperatures or are insoluble even at high temperatures.[4]

    • Distillation: If your product is a liquid with a significantly different boiling point from the impurities, distillation (simple or fractional) can be an effective purification method.

Issue 3: The purified product is still impure, as indicated by analytical data (e.g., NMR, GC-MS).

  • Question: I have purified my product using column chromatography/recrystallization, but I still see evidence of impurities. What can I do to improve the purity?

  • Answer: Achieving high purity often requires careful optimization of the purification technique.

    • For Column Chromatography:

      • Optimize the Solvent System: A well-chosen eluent is crucial. Use TLC to find a solvent system that gives good separation between your product and the impurities (a difference in Rf values of at least 0.2 is ideal).

      • Proper Column Packing: Ensure the silica gel is packed uniformly to avoid channeling, which leads to poor separation.

      • Sample Loading: Load the crude product in a concentrated band using a minimal amount of solvent.

    • For Recrystallization:

      • Slow Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can trap impurities within the crystal lattice.[5]

      • Solvent Choice: Experiment with different solvents or solvent mixtures to find the optimal conditions for crystal formation of your specific product.

      • Washing the Crystals: Wash the collected crystals with a small amount of cold, fresh solvent to remove any adhering impurities from the mother liquor.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: Due to its ketone functional group, this compound is commonly used in nucleophilic addition reactions. The most prevalent are Grignard reactions to synthesize tertiary alcohols.[1][6] Other common reactions include reductions to form secondary alcohols and alkylation reactions at the alpha-carbon.

Q2: What are the typical byproducts I should expect in a Grignard reaction with this compound?

A2: The primary byproducts to anticipate are:

  • Unreacted this compound: Due to steric hindrance, the reaction may not go to completion.

  • Homocoupled product from the Grignard reagent: For example, if you use phenylmagnesium bromide, you can expect biphenyl as a significant byproduct.[3]

  • Products of enolization: If the Grignard reagent acts as a base, you will regenerate the starting ketone after workup.[1][2]

Q3: How can I monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your reaction. Spot the reaction mixture alongside the starting material (this compound) on a TLC plate. The disappearance of the starting material spot and the appearance of a new, more polar product spot (which will have a lower Rf value) indicate that the reaction is proceeding.

Q4: What is a good starting solvent system for column chromatography of a tertiary alcohol product?

A4: A good starting point for the elution is a non-polar solvent like hexane or petroleum ether, gradually increasing the polarity by adding a more polar solvent like ethyl acetate. A typical gradient could start from 100% hexane and gradually increase to a 90:10 or 80:20 mixture of hexane:ethyl acetate. The optimal ratio should be determined by TLC analysis of the crude reaction mixture.

Q5: My product seems to be an oil, making recrystallization difficult. What should I do?

A5: If your product is an oil, column chromatography is the preferred method of purification. If you suspect your product should be a solid, it might be impure. Try to purify a small amount by chromatography and then attempt to crystallize the purified oil. Sometimes, "oiling out" during recrystallization can be overcome by using a different solvent system or by scratching the inside of the flask with a glass rod to induce crystallization.

Quantitative Data

The following table summarizes representative quantitative data for a Grignard reaction involving a related propiophenone derivative, which can serve as a reference for expected outcomes.

Reaction StepProductYield (%)Purity (%)Analytical Method
Grignard Reaction & Workup2-methyl-1-phenyl-1-propanol91.199.6Gas Chromatography (GC)
Vacuum Distillation2-methyl-1-phenyl-1-propanol->99-

Data adapted from a patent describing the synthesis of a structurally similar alcohol, providing a benchmark for yield and purity expectations.[7]

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification of a Tertiary Alcohol

  • TLC Analysis: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane). Spot it on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane:ethyl acetate) to find the optimal eluent for separation.

  • Column Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the least polar solvent mixture. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 2: General Procedure for Recrystallization of a Solid Product

  • Solvent Selection: In a test tube, dissolve a small amount of the crude solid in a minimal amount of a hot solvent. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the solvent dropwise to use the minimum amount necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification 2_2_2_trimethylpropiophenone This compound Reaction_Mixture Crude Reaction Mixture 2_2_2_trimethylpropiophenone->Reaction_Mixture Grignard_Reagent Grignard Reagent Grignard_Reagent->Reaction_Mixture Aqueous_Workup Aqueous Workup Reaction_Mixture->Aqueous_Workup Extraction Extraction Aqueous_Workup->Extraction Drying Drying Extraction->Drying Crude_Product Crude Product Drying->Crude_Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: General experimental workflow from reaction to purified product.

troubleshooting_logic Low_Yield Low Product Yield Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Check TLC for starting material Side_Reactions Side Reactions Occurring? Low_Yield->Side_Reactions Analyze crude by NMR/GC-MS Anhydrous_Conditions Strictly Anhydrous? Low_Yield->Anhydrous_Conditions Review experimental setup Increase_Reaction_Time Increase Reaction Time/Temp Incomplete_Reaction->Increase_Reaction_Time Yes Optimize_Temperature Lower Addition Temperature Side_Reactions->Optimize_Temperature Yes (e.g., enolization) Improve_Drying_Technique Flame-dry glassware, use fresh anhydrous solvent Anhydrous_Conditions->Improve_Drying_Technique No

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Optimizing 2',2,2-trimethylpropiophenone (2-Hydroxy-2-methylpropiophenone) as a Photoinitiator

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2',2,2-trimethylpropiophenone, more accurately known as 2-hydroxy-2-methylpropiophenone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the efficiency of this versatile Norrish Type I photoinitiator in their photopolymerization experiments.

Troubleshooting Guide

This guide addresses common issues encountered during photopolymerization with 2-hydroxy-2-methylpropiophenone.

Issue Potential Cause Recommended Solution
Incomplete or Slow Curing Insufficient UV Light Intensity: The photoinitiator may not be receiving enough energy to generate an adequate number of free radicals.- Ensure your UV lamp is functioning correctly and the output is within the recommended range for your resin system. - Move the UV source closer to the sample to increase the light intensity.[1] - Check the manufacturer's specifications for the lamp's lifespan, as UV output can decrease over time.
Incorrect Wavelength: 2-hydroxy-2-methylpropiophenone has a primary absorption peak around 244 nm, with other peaks at approximately 278 nm and 322 nm.[2] Using a light source outside of this range will result in poor absorption and inefficient initiation.- Verify that the emission spectrum of your UV source overlaps with the absorption spectrum of the photoinitiator.
Oxygen Inhibition: Oxygen in the atmosphere can scavenge free radicals, terminating the polymerization chain reaction, especially at the surface, leading to a tacky or uncured surface layer.[3][4]- Perform the curing process in an inert atmosphere, such as under a nitrogen or argon blanket. - Increase the photoinitiator concentration to generate a higher flux of initial radicals to overcome the oxygen inhibition. - Incorporate an amine synergist into your formulation. Tertiary amines can react with peroxy radicals to regenerate active radicals, thus mitigating oxygen inhibition.[3][4]
Low Photoinitiator Concentration: An insufficient amount of photoinitiator will generate a limited number of free radicals, leading to a slow and incomplete cure.- Gradually increase the photoinitiator concentration in your formulation. A typical starting range is 0.5-5% by weight.[5]
Yellowing of the Cured Polymer Photoinitiator Byproducts: While 2-hydroxy-2-methylpropiophenone is known for its low yellowing properties, high concentrations or prolonged exposure to UV light can sometimes lead to the formation of chromophoric byproducts.- Optimize the photoinitiator concentration to the lowest effective level. - Reduce the UV exposure time to the minimum required for a complete cure. - Consider using a co-initiator to enhance efficiency and allow for a lower concentration of the primary photoinitiator.
Poor Cure Depth High Photoinitiator Concentration (UV Shielding): At very high concentrations, the photoinitiator at the surface can absorb most of the UV light, preventing it from penetrating deeper into the sample. This is known as the "inner filter effect."- Reduce the photoinitiator concentration. There is often an optimal concentration that maximizes cure depth.[6] - Consider using a photoinitiator that undergoes photobleaching, where the photoinitiator becomes more transparent to the UV light as it is consumed.
Light Scattering: Fillers or pigments in the formulation can scatter the UV light, reducing its penetration depth.- If possible, reduce the concentration of fillers or pigments. - Use a UV source with a higher intensity.
Brittle Cured Polymer High Crosslink Density: A very high concentration of photoinitiator can lead to a rapid polymerization rate and the formation of a highly crosslinked and brittle polymer network.- Decrease the photoinitiator concentration to slow down the polymerization rate and form a less densely crosslinked network.[7]
Inconsistent Curing Results Inhomogeneous Mixture: The photoinitiator may not be fully dissolved or evenly dispersed in the resin, leading to localized areas of incomplete curing.- Ensure the photoinitiator is completely dissolved in the monomer/oligomer blend. Gentle warming and thorough mixing can aid in dissolution.[8]
Fluctuations in UV Lamp Output: An unstable UV lamp can deliver inconsistent energy doses, leading to variable curing results.- Allow the UV lamp to warm up and stabilize before starting the experiment. - Regularly check the lamp's output with a radiometer.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of 2-hydroxy-2-methylpropiophenone to use?

A1: The optimal concentration depends on several factors, including the resin system, the thickness of the sample, the UV light intensity, and the desired properties of the cured polymer. A typical starting range is 0.5-5% by weight.[5] For thicker samples, a lower concentration may be necessary to achieve a greater cure depth and avoid UV shielding.[6] It is recommended to perform a concentration optimization study for your specific system.

Q2: How can I reduce the surface tackiness of my cured polymer?

A2: Surface tackiness is often due to oxygen inhibition. To mitigate this, you can:

  • Cure in an inert atmosphere (e.g., nitrogen).

  • Increase the UV light intensity at the surface.

  • Add an amine synergist to your formulation. Amine synergists react with oxygen-induced peroxy radicals to regenerate active radicals, thereby promoting surface cure.[3][4]

Q3: What type of UV lamp should I use with 2-hydroxy-2-methylpropiophenone?

A3: You should use a UV lamp with an emission spectrum that overlaps with the absorption spectrum of 2-hydroxy-2-methylpropiophenone. This photoinitiator has absorption peaks at approximately 244 nm, 278 nm, and 322 nm.[2] Therefore, a broad-spectrum mercury vapor lamp or a UV-LED source that emits in the UVA or UVB range would be suitable.

Q4: Can I use 2-hydroxy-2-methylpropiophenone for curing pigmented or filled resins?

A4: Yes, but with some considerations. Pigments and fillers can scatter and absorb UV light, which can reduce the cure depth. You may need to use a higher intensity UV source or a lower concentration of the photoinitiator to allow for better light penetration. It is also important to ensure that the pigments or fillers do not chemically interact with the photoinitiator or the generated free radicals.

Q5: How does 2-hydroxy-2-methylpropiophenone work?

A5: 2-hydroxy-2-methylpropiophenone is a Norrish Type I photoinitiator. Upon absorption of UV light, it undergoes a process called α-cleavage, where the bond between the carbonyl group and the adjacent carbon atom breaks. This cleavage results in the formation of two free radicals, a benzoyl radical and a 2-hydroxy-2-propyl radical, which then initiate the polymerization of the monomers and oligomers in the resin.[5]

Experimental Protocols

Protocol for Determining Optimal Photoinitiator Concentration

Objective: To determine the concentration of 2-hydroxy-2-methylpropiophenone that provides the desired cure speed and depth for a specific resin formulation.

Materials:

  • Acrylate or methacrylate-based monomer/oligomer blend

  • 2-hydroxy-2-methylpropiophenone

  • UV curing chamber with a controlled-intensity UV source

  • Micropipettes and mixing vials

  • Glass slides or molds of a defined thickness

  • Durometer for hardness testing (optional)

  • Real-Time FTIR (RT-FTIR) spectrometer (for kinetic analysis)

Procedure:

  • Formulation Preparation: Prepare a series of formulations with varying concentrations of 2-hydroxy-2-methylpropiophenone (e.g., 0.5%, 1%, 2%, 3%, 4%, and 5% by weight). Ensure the photoinitiator is fully dissolved in the resin.

  • Sample Preparation: For each concentration, place a defined volume of the formulation onto a glass slide or into a mold of a specific thickness (e.g., 1 mm).

  • UV Curing: Place the samples in the UV curing chamber and expose them to a constant UV intensity for a fixed period.

  • Cure Evaluation:

    • Tack-free time: Record the time it takes for the surface to become tack-free to the touch.

    • Cure depth: For thicker samples, after curing, remove the uncured resin and measure the thickness of the cured polymer.

    • Hardness: Measure the Shore hardness of the cured samples using a durometer.

  • Data Analysis: Plot the tack-free time, cure depth, and hardness as a function of the photoinitiator concentration to determine the optimal concentration for your application.

Protocol for Evaluating the Effect of an Amine Synergist

Objective: To quantify the improvement in curing efficiency when using an amine synergist with 2-hydroxy-2-methylpropiophenone.

Materials:

  • Acrylate or methacrylate-based monomer/oligomer blend

  • 2-hydroxy-2-methylpropiophenone (at its optimal concentration determined previously)

  • Tertiary amine synergist (e.g., triethanolamine - TEA, or N-methyldiethanolamine - MDEA)

  • RT-FTIR spectrometer with a UV light source attachment

Procedure:

  • Formulation Preparation: Prepare a control formulation with the optimal concentration of 2-hydroxy-2-methylpropiophenone. Prepare a second formulation with the same photoinitiator concentration and add a specific concentration of the amine synergist (e.g., 2% by weight).

  • RT-FTIR Analysis:

    • Place a small drop of the control formulation between two KBr plates.

    • Place the sample in the RT-FTIR spectrometer.

    • Record an initial IR spectrum before UV exposure.

    • Start the UV exposure and simultaneously begin collecting IR spectra at regular intervals (e.g., every second).

    • Monitor the decrease in the acrylate/methacrylate C=C bond peak (around 1635 cm⁻¹) to determine the rate of polymerization and the final conversion.[8]

  • Repeat RT-FTIR Analysis: Repeat the analysis with the formulation containing the amine synergist.

  • Data Analysis: Compare the polymerization rate and final conversion of the two formulations. This will provide quantitative data on the effectiveness of the amine synergist in improving the curing efficiency.

Data Presentation

Effect of 2-hydroxy-2-methylpropiophenone Concentration on Mechanical Properties of a Hydrogel
Photoinitiator Concentration (volume in mL)Tensile Strength (MPa)[7]Percentage Elongation (%)[7]
0.025Data not provided19.0
0.1500.16214.7

Note: This data is from a specific study on PVP-based hydrogels and may not be directly transferable to all systems. It serves as an example of the expected trends.[7]

Visualizations

Photoinitiation and Polymerization Workflow

G Workflow for UV Photopolymerization cluster_prep Formulation Preparation cluster_cure UV Curing Process cluster_eval Evaluation of Cured Polymer prep1 Weigh Monomers/Oligomers prep2 Add 2-hydroxy-2-methylpropiophenone prep1->prep2 prep3 Add Amine Synergist (Optional) prep2->prep3 prep4 Thoroughly Mix prep3->prep4 cure1 Apply Formulation to Substrate prep4->cure1 cure2 Expose to UV Light cure1->cure2 cure3 Monitor Curing Progress cure2->cure3 eval1 Measure Cure Depth cure3->eval1 eval2 Assess Surface Tackiness eval1->eval2 eval3 Characterize Mechanical Properties eval2->eval3

Caption: A general workflow for UV photopolymerization experiments.

Norrish Type I Cleavage of 2-hydroxy-2-methylpropiophenone

G Norrish Type I Photoinitiation Mechanism cluster_0 Photoexcitation cluster_1 α-Cleavage cluster_2 Polymerization Initiation PI 2-hydroxy-2-methylpropiophenone (Ground State) PI_excited Excited State Photoinitiator PI->PI_excited Absorption Radicals Benzoyl Radical + 2-hydroxy-2-propyl Radical PI_excited->Radicals Norrish Type I Cleavage UV UV Photon (hν) UV->PI Monomer Monomer Radicals->Monomer Growing_Chain Growing Polymer Chain Monomer->Growing_Chain Propagation

Caption: The photoinitiation process of 2-hydroxy-2-methylpropiophenone.

Mitigation of Oxygen Inhibition by Amine Synergists

G Role of Amine Synergist in Overcoming Oxygen Inhibition cluster_0 Oxygen Inhibition cluster_1 Synergist Action cluster_2 Polymerization Restoration R Active Radical (R•) O2 Oxygen (O2) R->O2 ROO Peroxy Radical (ROO•) (Inactive) O2->ROO Amine Amine Synergist (AmH) ROO->Amine Amine_Radical Amine Radical (Am•) (Active) Amine->Amine_Radical Monomer Monomer Amine_Radical->Monomer Polymer Polymer Chain Monomer->Polymer

Caption: How amine synergists counteract oxygen inhibition in photopolymerization.

References

addressing insolubility issues with 2',2,2-trimethylpropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Propiophenone-Based Photoinitiators

A Note on Chemical Nomenclature: The chemical name "2',2,2-trimethylpropiophenone" is not standard. This guide addresses solubility issues for a common and structurally related photoinitiator, 2-hydroxy-2-methylpropiophenone (CAS 7473-98-5), often used in research and development. The principles and troubleshooting steps described here are broadly applicable to other hydrophobic photoinitiators.

Frequently Asked Questions (FAQs)

Q1: What is 2-hydroxy-2-methylpropiophenone and why is its solubility important?

A1: 2-hydroxy-2-methylpropiophenone is a highly efficient Type I photoinitiator.[1] Upon exposure to ultraviolet (UV) light, it cleaves to generate free radicals, which in turn initiate a polymerization reaction.[1] This process is fundamental to UV-curing technologies used in applications like hydrogel synthesis for drug delivery, 3D printing, and developing specialized coatings.[2][3] For the photoinitiator to function effectively, it must be fully dissolved and homogeneously distributed throughout the monomer solution. Poor solubility can lead to incomplete or inconsistent curing, impacting the mechanical and chemical properties of the final product.

Q2: I'm having trouble dissolving the photoinitiator. It's forming an oily layer at the bottom of my vial. What's wrong?

A2: An oily, undissolved layer indicates that the solvent is saturated or is a poor choice for this hydrophobic compound. This can happen if the solvent is too polar (like water, in high concentrations) or if an insufficient volume of solvent is used. Refer to the troubleshooting guide for steps to resolve this.

Q3: What are the best solvents for 2-hydroxy-2-methylpropiophenone?

A3: This photoinitiator has excellent solubility in most common organic solvents.[3] For biological applications where solvent toxicity is a concern, Dimethyl Sulfoxide (DMSO) and ethanol are frequently used, although care must be taken to keep the final concentration low.[4][5] For other applications, acetone, methanol, isopropanol (IPA), and tetrahydrofuran (THF) are also effective. While it has limited solubility in water, it can be dissolved in aqueous solutions with the help of a co-solvent.

Q4: Can I heat the solution or use sonication to help it dissolve?

A4: Yes, gentle heating (e.g., to 40-50°C) and sonication are common and effective methods for increasing the rate of dissolution for many photoinitiators. However, always ensure your container is properly sealed to prevent solvent evaporation. After dissolving at a higher temperature, allow the solution to cool to room temperature to check for any precipitation, which would indicate that the solution is supersaturated.

Q5: How should I store my photoinitiator stock solution?

A5: To prevent degradation from ambient light and to maintain stability, stock solutions should be stored in a dark place, such as in an amber vial or a flask wrapped in aluminum foil.[6] For long-term storage, refrigeration (2-8°C) is recommended. Always seal the container tightly to prevent solvent evaporation, which could lead to concentration changes and precipitation.

Troubleshooting Guides

This section provides step-by-step guidance for common insolubility problems.

Issue 1: Solution is Cloudy or Contains Visible Particles
  • Possible Cause 1: Incomplete Dissolution. The photoinitiator has not fully dissolved in the solvent.

    • Solution: Continue stirring or vortexing the solution. If particles persist, gently warm the solution while stirring. Sonication in a water bath for 5-15 minutes can also be highly effective.

  • Possible Cause 2: Low-Quality Reagent. The photoinitiator may contain insoluble impurities.

    • Solution: Filter the solution through a 0.22 µm or 0.45 µm syringe filter compatible with your solvent to remove any particulate matter.

Issue 2: Compound Precipitates Out of Solution After Cooling
  • Possible Cause: Supersaturation. The compound was dissolved at an elevated temperature at a concentration higher than its solubility limit at room temperature.

    • Solution 1: Re-dissolve and Dilute. Re-heat the solution to dissolve the precipitate, then add more solvent to create a lower, more stable concentration.

    • Solution 2: Use a Co-solvent. Prepare the solution again, but this time use a mixture of solvents. For example, if you are working with a primarily aqueous system, preparing a concentrated stock in a small amount of a water-miscible organic solvent (like ethanol or DMSO) before diluting it into the aqueous phase can maintain solubility.

Issue 3: Inconsistent Experimental Results (e.g., Curing Times Vary)
  • Possible Cause: Non-homogeneous Solution. If the photoinitiator is not fully dissolved, its concentration will vary within the solution, leading to inconsistent initiation of polymerization.

    • Solution: Before each use, ensure your stock solution is at room temperature and vortex it thoroughly to ensure homogeneity. Visually inspect for any precipitate before pipetting. If you are consistently seeing issues, consider preparing a fresh, lower-concentration stock solution.

Data Presentation

Solubility of 2-hydroxy-2-methylpropiophenone

The following table summarizes the solubility of 2-hydroxy-2-methylpropiophenone in various common laboratory solvents.

SolventFormulaSolubilityNotes
WaterH₂O~13.3 g/L (at 20°C)[7][8][9]Limited solubility. Often requires a co-solvent for higher concentrations in aqueous systems.
MethanolCH₃OHHighly SolubleA related compound shows solubility of ~30 mg/mL.
EthanolC₂H₅OHHighly SolubleA related compound shows solubility of ~30 mg/mL.[10][11]
AcetoneC₃H₆OHighly SolubleCommonly used as a solvent for photoinitiators.[4]
Dimethyl Sulfoxide (DMSO)C₂H₆OSHighly SolubleA related compound shows solubility of ~30 mg/mL.[10][11] Good choice for biological applications.[4]
Dichloromethane (DCM)CH₂Cl₂Highly SolubleGeneral solvent for non-polar to moderately polar organic compounds.
Tetrahydrofuran (THF)C₄H₈OHighly SolubleGeneral solvent for non-polar to moderately polar organic compounds.

Note: "Highly Soluble" indicates that for most laboratory applications (e.g., stock solutions of 1-10% w/v), insolubility is not a limiting factor. The solubility of a closely related hydrophilic photoinitiator, Irgacure 2959, is approximately 30 mg/mL in several organic solvents and is provided for reference.[10][11]

Experimental Protocols

Protocol: Preparation of a 10% (w/v) Stock Solution in Ethanol

This protocol describes the preparation of 10 mL of a 100 mg/mL (10% w/v) stock solution of 2-hydroxy-2-methylpropiophenone in ethanol.

Materials:

  • 2-hydroxy-2-methylpropiophenone

  • 200-proof (absolute) Ethanol

  • 10 mL volumetric flask (Class A)

  • Analytical balance

  • Weighing paper or boat

  • Spatula

  • Pipettes

  • 15 mL conical tube or amber glass vial for storage

  • Vortex mixer and/or sonicator

Procedure:

  • Weighing the Photoinitiator:

    • Place a clean, dry weighing boat on the analytical balance and tare it.

    • Carefully weigh out 1.00 g of 2-hydroxy-2-methylpropiophenone.

  • Initial Dissolution:

    • Carefully transfer the weighed powder into the 10 mL volumetric flask.

    • Add approximately 7-8 mL of absolute ethanol to the flask.

    • Seal the flask and swirl gently to dissolve the majority of the solid. You may use a vortex mixer for a few seconds to aid dissolution.

  • Ensuring Complete Dissolution:

    • If any solid remains, place the sealed volumetric flask in a sonicator bath for 5-10 minutes, or until the solution is completely clear.

    • Visually inspect the solution against a light source to ensure no solid particles remain.

  • Bringing to Final Volume:

    • Once the solid is fully dissolved and the solution is at room temperature, carefully add absolute ethanol dropwise using a pipette until the bottom of the meniscus reaches the calibration mark on the neck of the 10 mL volumetric flask.

  • Homogenization and Storage:

    • Seal the volumetric flask and invert it 10-15 times to ensure the solution is homogeneous.

    • Transfer the final solution to a properly labeled amber glass vial or a conical tube wrapped in aluminum foil to protect it from light.

    • The label should include the chemical name, concentration (100 mg/mL), solvent (Ethanol), preparation date, and your initials.

    • For long-term storage, keep the vial sealed tightly and store at 2-8°C.

Visualizations

G start Insolubility Issue Encountered check_visual Is the solution cloudy, or does it have visible particles? start->check_visual check_precipitate Did a precipitate form after cooling? check_visual->check_precipitate No action_sonicate Action: - Sonicate for 10-15 mins - Gently warm and stir - Vortex thoroughly check_visual->action_sonicate Yes check_inconsistent Are experimental results inconsistent? check_precipitate->check_inconsistent No action_dilute Action: - Re-heat to dissolve - Add more solvent to dilute - Use a co-solvent system check_precipitate->action_dilute Yes action_homogenize Action: - Vortex solution before each use - Prepare a fresh, more dilute solution check_inconsistent->action_homogenize Yes end Problem Resolved check_inconsistent->end No action_sonicate->end action_filter Action: Filter through 0.45 µm syringe filter action_dilute->end action_homogenize->end

Caption: Troubleshooting workflow for addressing common photoinitiator insolubility issues.

G start Start: Select Solvent q1 Is the experiment in an aqueous system? start->q1 q2 Are living cells present (cytotoxicity is a concern)? q1->q2 Yes solvent_organic Use a common organic solvent: - Acetone - Ethanol / Methanol - THF q1->solvent_organic No solvent_dmso Use DMSO or Ethanol (keep final concentration <0.5%) q2->solvent_dmso Yes solvent_cosolvent Prepare concentrated stock in a water-miscible organic solvent (e.g., DMSO, Ethanol), then dilute into the aqueous phase. q2->solvent_cosolvent No

Caption: Decision tree for selecting an appropriate solvent system.

G cluster_initiation Photoinitiation cluster_polymerization Polymerization PI Photoinitiator (PI) (dissolved in monomer) Radicals Free Radicals (Benzoyl + Alkyl) PI->Radicals Norrish Type I Cleavage UV UV Light (Energy) UV->PI Monomer Monomer Radicals->Monomer Initiation Polymer Polymer Chain Monomer->Polymer Propagation Network Cross-linked Polymer Network Polymer->Network Cross-linking

Caption: Simplified pathway of Type I photoinitiated polymerization.

References

Technical Support Center: Photoreactions of 2',2,2-Trimethylpropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the photoreactions of 2',2,2-trimethylpropiophenone (also known as pivalophenone).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the photolysis of this compound.

Issue Possible Cause Recommended Solution
Low or No Conversion of Starting Material Insufficient Light Source Intensity or Incorrect Wavelength: The n→π* absorption of aromatic ketones is typically weak.- Ensure the light source (e.g., mercury lamp) has sufficient power and emits in the UV range (around 300-360 nm) to excite the ketone. - Check the age of the lamp, as intensity can decrease over time. - Use a filter if necessary to isolate the desired wavelength and avoid unwanted side reactions.
Presence of Quenchers: Impurities in the solvent or starting material, or the presence of oxygen, can quench the excited triplet state of the ketone.- Use high-purity, spectroscopy-grade solvents. - Purify the this compound if necessary (e.g., by recrystallization or distillation). - Degas the reaction mixture thoroughly by bubbling with an inert gas (e.g., nitrogen or argon) for at least 25 minutes prior to and during irradiation.[1]
Inappropriate Solvent: The solvent can influence the lifetime and reactivity of the excited state.- Consider the polarity of the solvent. While a systematic study on this compound is limited, solvent polarity is known to affect the efficiency of Norrish reactions.[2]
Formation of Unidentified Side Products Secondary Reactions of Radical Intermediates: The initially formed benzoyl and tert-butyl radicals can react with the solvent or other species in the reaction mixture.- Choose a solvent that is relatively inert to radical reactions. For example, hydrogen abstraction from the solvent by the tert-butyl radical can be a side reaction. - Analyze the reaction mixture at low conversion to minimize the formation of secondary products.
Photodecomposition of Products: The primary photoproducts may themselves be photolabile.- Monitor the reaction progress over time using techniques like GC-MS or NMR to identify primary products and track their stability. - Consider using a filter to cut off wavelengths that might be absorbed by the products.
Inconsistent or Irreproducible Results Variations in Experimental Conditions: Small changes in lamp intensity, temperature, concentration, or degassing efficiency can lead to different outcomes.- Standardize all experimental parameters. Use a merry-go-round reactor for simultaneous irradiation of multiple samples under identical conditions. - Monitor and control the reaction temperature, as radical reactions can be temperature-dependent. - Ensure consistent and thorough degassing for each experiment.
Solvent Purity: Impurities in the solvent can act as photosensitizers or quenchers.- Always use freshly opened or purified solvents of the highest available grade.

Frequently Asked Questions (FAQs)

Q1: What are the primary photoreactions of this compound?

A1: this compound primarily undergoes a Norrish Type I cleavage upon photoexcitation. This reaction involves the homolytic cleavage of the α-carbon-carbon bond between the carbonyl group and the tert-butyl group, forming a benzoyl radical and a tert-butyl radical.[3]

Q2: Does this compound undergo a Norrish Type II reaction?

A2: No, this compound does not undergo a Norrish Type II reaction. The Norrish Type II reaction requires the intramolecular abstraction of a γ-hydrogen atom.[3][4] Since this compound lacks hydrogen atoms on the γ-carbon of the tert-butyl group, this pathway is not possible.

Q3: How does the solvent affect the Norrish Type I reaction of this compound?

A3: The solvent can influence the fate of the initially formed radical pair through the "cage effect". After the initial bond cleavage, the benzoyl and tert-butyl radicals are confined within a "cage" of solvent molecules. Within this cage, they can either recombine to reform the starting ketone or undergo disproportionation. Radicals that escape the solvent cage can be scavenged by the solvent or other molecules. The viscosity and polarity of the solvent can affect the lifetime of the solvent cage and the rates of these competing processes. For example, in chloroform, approximately 15% of the radicals recombine, while 85% disproportionate.

Q4: What are the expected products from the photolysis of this compound?

A4: The primary products result from the reactions of the benzoyl and tert-butyl radicals.

  • Recombination: Reformation of this compound.

  • Decarbonylation of Benzoyl Radical: The benzoyl radical can lose carbon monoxide (CO) to form a phenyl radical.

  • Radical Combination: Phenyl and tert-butyl radicals can combine to form tert-butylbenzene. Two tert-butyl radicals can combine to form 2,2,3,3-tetramethylbutane.

  • Disproportionation: The tert-butyl radical can disproportionate to isobutane and isobutylene.

  • Reactions with Solvent: Radicals can abstract atoms from the solvent. For instance, in chloroform (CHCl₃), the tert-butyl radical can abstract a hydrogen or a chlorine atom.

Q5: How can I determine the quantum yield of the photoreaction?

A5: The quantum yield (Φ) is the ratio of the number of molecules undergoing a specific process to the number of photons absorbed. It can be determined using a comparative method with a well-characterized actinometer (a chemical system with a known quantum yield).[5][6][7][8][9] The general procedure involves irradiating the sample and the actinometer under identical conditions and measuring the conversion of the starting material.

Quantitative Data

The following table summarizes the competition between cage recombination and disproportionation for the radical pair formed from the photolysis of this compound in different solvents at 310 K.

SolventCage Recombination (%)Cage Disproportionation (%)
Chloroform1585
Fluorocarbon PP9 with CCl₄1783

Data sourced from a study on the kinetics of pivalophenone photolysis.

Experimental Protocols

Protocol 1: General Procedure for the Photolysis of this compound
  • Solution Preparation: Prepare a solution of this compound in the desired high-purity solvent (e.g., methanol, acetonitrile, benzene) in a quartz reaction vessel. The concentration should be such that the absorbance at the irradiation wavelength is appropriate for the experiment (typically between 0.1 and 1.0).

  • Degassing: Seal the reaction vessel and thoroughly degas the solution by bubbling with a stream of inert gas (argon or nitrogen) for at least 25 minutes to remove dissolved oxygen.[1] Maintain a positive pressure of the inert gas during the experiment.

  • Irradiation: Place the reaction vessel in a photochemical reactor equipped with a suitable UV lamp (e.g., a medium-pressure mercury lamp). If necessary, use a filter to select the desired wavelength range. For reactions sensitive to temperature, use a cooling system to maintain a constant temperature.

  • Monitoring: At regular intervals, withdraw aliquots of the reaction mixture for analysis by techniques such as GC, GC-MS, or NMR to monitor the disappearance of the starting material and the formation of products.

  • Work-up and Analysis: After the desired conversion is reached, concentrate the reaction mixture under reduced pressure. The residue can then be purified by techniques like column chromatography to isolate the products for further characterization.

Protocol 2: Determination of Quantum Yield using a Chemical Actinometer (e.g., Potassium Ferrioxalate)
  • Prepare Actinometer Solution: Prepare a solution of the chemical actinometer, such as potassium ferrioxalate, according to established procedures.

  • Irradiate Sample and Actinometer: Irradiate the solution of this compound and the actinometer solution in parallel in a merry-go-round reactor to ensure identical irradiation conditions. The irradiation time should be kept short to ensure low conversion (typically <10%).

  • Analyze Actinometer: Analyze the irradiated actinometer solution spectrophotometrically to determine the number of photons absorbed.

  • Analyze Sample: Analyze the irradiated sample solution (e.g., by GC with an internal standard) to determine the number of moles of this compound that have reacted.

  • Calculate Quantum Yield: The quantum yield of the reaction is calculated using the following formula: Φ_sample = (moles of sample reacted / moles of actinometer reacted) * Φ_actinometer

Visualizations

Norrish_Type_I_Reaction cluster_excitation Photoexcitation cluster_cleavage Norrish Type I Cleavage cluster_products Products Ketone_S0 Ketone (S₀) Ketone_S1 Excited Singlet (S₁) Ketone_S0->Ketone_S1 Ketone_T1 Excited Triplet (T₁) Ketone_S1->Ketone_T1 Intersystem Crossing (ISC) Radical_Pair [Benzoyl•  •t-Butyl] cage Ketone_T1->Radical_Pair α-Cleavage Recombination Recombination (Ketone) Radical_Pair->Recombination Cage Reaction Disproportionation Disproportionation (Isobutane + Isobutylene) Radical_Pair->Disproportionation Cage Reaction Escape_Products Escape Radicals (Further Reactions) Radical_Pair->Escape_Products Cage Escape Experimental_Workflow A Solution Preparation (Ketone in Solvent) B Degassing (N₂ or Ar purge) A->B C Photochemical Irradiation (UV Lamp) B->C D Reaction Monitoring (GC, NMR) C->D E Product Analysis (Isolation & Characterization) D->E

References

Technical Support Center: Scaling Up Reactions Involving 2,2-Dimethyl-1-phenyl-1-propanone

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for scaling up chemical reactions with 2,2-dimethyl-1-phenyl-1-propanone. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist you in transitioning your laboratory-scale procedures to pilot and production scales. For clarity, this document assumes the user is referring to 2,2-dimethyl-1-phenyl-1-propanone (CAS 938-16-9), also known as pivalophenone or tert-butyl phenyl ketone, as the intended reactant based on the queried name "2',2,2-trimethylpropiophenone".

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common challenges encountered when scaling up reactions such as reductions and Grignard additions involving the sterically hindered ketone, 2,2-dimethyl-1-phenyl-1-propanone.

Q1: My reduction of 2,2-dimethyl-1-phenyl-1-propanone with sodium borohydride works well on a 1g scale, but the yield dropped significantly on a 100g scale. What are the likely causes?

A1: A drop in yield upon scale-up of a ketone reduction can be attributed to several factors, primarily related to mixing and temperature control.

  • Inefficient Mixing: On a larger scale, inadequate agitation can lead to localized "hot spots" where the exothermic reaction proceeds too quickly, causing side reactions or degradation of the product. It can also result in poor distribution of the reducing agent, leaving some of the ketone unreacted.

  • Poor Temperature Control: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient.[1][2] An uncontrolled temperature rise can lead to the formation of byproducts. Ensure your cooling system is adequate for the larger scale and consider a slower, controlled addition of the reducing agent.

  • Extended Reaction Time: Sometimes, what appears to be a completed reaction at the lab scale is not fully complete due to inefficient mixing at a larger scale. It is crucial to monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

Q2: I am attempting a Grignard reaction with 2,2-dimethyl-1-phenyl-1-propanone, and on a larger scale, I am recovering a significant amount of unreacted ketone. Why is this happening?

A2: Recovering the starting ketone from a Grignard reaction is a common issue, often exacerbated at a larger scale.

  • Enolization: Due to the steric hindrance of the tert-butyl group in 2,2-dimethyl-1-phenyl-1-propanone, the Grignard reagent can act as a base and deprotonate the alpha-carbon, forming an enolate. This is more likely with bulky Grignard reagents. Upon aqueous workup, the enolate is protonated back to the starting ketone.

  • Grignard Reagent Quality: The Grignard reagent may have degraded due to exposure to moisture or air, which is a greater risk with larger quantities and longer transfer times. It is advisable to titrate the Grignard reagent before use to determine its exact concentration.

  • Addition Rate and Temperature: Adding the ketone solution too quickly to the Grignard reagent can create localized high concentrations, favoring side reactions. A slow, controlled addition at a suitable temperature is critical. For sterically hindered ketones, a slightly elevated temperature might be necessary to encourage the desired nucleophilic addition over enolization, but this must be carefully balanced against the risk of side reactions.

Q3: The work-up of my large-scale reduction reaction is problematic, leading to emulsions and difficult phase separations. How can I improve this?

A3: Work-up procedures often need significant modification for scale-up.

  • Quenching: The quenching of excess hydride reagent is highly exothermic and generates hydrogen gas. A slow, controlled addition of the quenching agent (e.g., water or dilute acid) into the cooled reaction mixture is essential for safety. Ensure adequate venting for the hydrogen gas produced.

  • Solvent Choice: The choice of extraction solvent can impact phase separation. If you are experiencing emulsions, consider using a different solvent or adding brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break up emulsions.

  • Agitation during Extraction: Overly vigorous mixing during extraction can create stable emulsions. Use gentle but thorough mixing. In large reactors, this can be controlled by the agitator speed.

Q4: How do I manage the exothermicity of a Grignard reaction with 2,2-dimethyl-1-phenyl-1-propanone at a 1 kg scale?

A4: Managing the heat of reaction is a critical safety consideration for large-scale Grignard reactions.

  • Calorimetry Data: Ideally, use reaction calorimetry data to determine the heat of reaction and the maximum rate of heat evolution. This will allow you to engineer the appropriate cooling capacity for your reactor.

  • Controlled Addition: The rate of addition of the ketone to the Grignard reagent should be controlled such that the rate of heat generation does not exceed the rate of heat removal by the cooling system.

  • Emergency Planning: Have an emergency plan in place, which may include a quenching protocol with an appropriate reagent to quickly stop the reaction in case of a cooling failure.

Experimental Protocols

Below are illustrative protocols for the reduction and a Grignard reaction of 2,2-dimethyl-1-phenyl-1-propanone at both laboratory and pilot scales.

Protocol 1: Reduction of 2,2-Dimethyl-1-phenyl-1-propanone to 2,2-Dimethyl-1-phenyl-1-propanol

Methodology: Sodium Borohydride Reduction

This reaction involves the reduction of a ketone to a secondary alcohol using sodium borohydride.

Laboratory Scale (10 g)

  • Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 2,2-dimethyl-1-phenyl-1-propanone in 100 mL of methanol.

  • Reaction: Cool the solution to 0-5 °C in an ice bath. Add 1.5 g of sodium borohydride in small portions over 15-20 minutes, maintaining the internal temperature below 10 °C.

  • Monitoring: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up and Isolation: Carefully add 50 mL of water to quench the reaction. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Pilot Scale (1 kg)

  • Reactant Preparation: In a 20 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, and a dropping funnel, charge 1.0 kg of 2,2-dimethyl-1-phenyl-1-propanone and 10 L of methanol.

  • Reaction: Cool the reactor contents to 0-5 °C using a circulating chiller. Slowly add a solution of 150 g of sodium borohydride in 1 L of methanol from the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Monitoring: Stir the reaction mixture at room temperature for 3-4 hours. Take samples periodically for HPLC analysis to confirm the disappearance of the starting material.

  • Work-up and Isolation: Cool the reactor to 0-5 °C. Slowly and carefully add 5 L of water via the dropping funnel to quench the reaction, monitoring for gas evolution. Distill off the methanol under reduced pressure. Add 5 L of ethyl acetate and stir. Separate the layers. Extract the aqueous layer with another 2 L of ethyl acetate. Combine the organic layers and wash with 5 L of brine.

  • Purification: The solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization in a larger vessel.

Protocol 2: Grignard Reaction of 2,2-Dimethyl-1-phenyl-1-propanone with Methylmagnesium Bromide

Methodology: Formation of a Tertiary Alcohol

This reaction forms 2,3-dimethyl-2-phenyl-2-butanol via the addition of a Grignard reagent to the ketone.

Laboratory Scale (10 g)

  • Reactant Preparation: In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, place 10.0 g of 2,2-dimethyl-1-phenyl-1-propanone and dissolve in 80 mL of anhydrous diethyl ether.

  • Reaction: Cool the solution to 0 °C. Slowly add 25 mL of a 3.0 M solution of methylmagnesium bromide in diethyl ether via a syringe over 30 minutes, keeping the temperature below 10 °C. Allow the mixture to warm to room temperature and stir for 2 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up and Isolation: Cool the reaction mixture to 0 °C and slowly quench by adding 50 mL of saturated aqueous ammonium chloride solution. Separate the layers and extract the aqueous phase with diethyl ether (2 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Pilot Scale (1 kg)

  • Reactant Preparation: In a dry, nitrogen-purged 20 L jacketed reactor, charge 1.0 kg of 2,2-dimethyl-1-phenyl-1-propanone and 8 L of anhydrous diethyl ether.

  • Reaction: Cool the solution to 0 °C. Add 2.5 L of a 3.0 M solution of methylmagnesium bromide in diethyl ether via a metering pump over 2-3 hours, maintaining the internal temperature below 10 °C. After the addition, allow the mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction by HPLC.

  • Work-up and Isolation: Cool the reactor to 0 °C. Slowly add 5 L of saturated aqueous ammonium chloride solution, controlling the exotherm. Stir for 30 minutes, then allow the layers to separate. Drain the aqueous layer. Wash the organic layer with 5 L of brine.

  • Purification: The solvent can be swapped to a higher boiling point solvent for crystallization, or the crude product can be purified by large-scale chromatography.

Data Presentation

The following tables provide a comparison of key parameters for the scale-up of the described reactions.

Table 1: Comparison of Parameters for the Reduction of 2,2-Dimethyl-1-phenyl-1-propanone

ParameterLaboratory ScalePilot ScaleKey Scale-Up Consideration
Scale 10 g1 kg100x increase
Ketone 10.0 g1.0 kgDirect scaling
Sodium Borohydride 1.5 g150 gMaintained stoichiometry
Solvent (Methanol) 100 mL11 LIncreased volume for solubility and stirring
Addition Time 15-20 min1-2 hoursSlower addition to control exotherm
Reaction Time 2 hours3-4 hoursMay increase due to mixing efficiency
Typical Yield 90-95%85-90%Potential for slight decrease on scale-up
Heat Management Ice bathJacketed reactor with chillerCritical for safety and yield
Agitation Magnetic stirrerMechanical stirrerEssential for homogeneity

Table 2: Comparison of Parameters for the Grignard Reaction

ParameterLaboratory ScalePilot ScaleKey Scale-Up Consideration
Scale 10 g1 kg100x increase
Ketone 10.0 g1.0 kgDirect scaling
MeMgBr (3.0 M) 25 mL2.5 LMaintained stoichiometry
Solvent (Anhydrous Ether) 80 mL8 LStrict anhydrous conditions are critical
Addition Time 30 min2-3 hoursCrucial for temperature and side reaction control
Reaction Time 2 hours4-6 hoursLonger time to ensure completion
Typical Yield 80-85%75-80%Steric hindrance can limit yield
Heat Management Ice bathJacketed reactor with chillerEssential due to high exothermicity
Inert Atmosphere Nitrogen balloonNitrogen purged reactorCrucial to prevent quenching of Grignard

Visualizations

Experimental Workflow

G cluster_0 Phase 1: Process Development (Lab Scale) cluster_1 Phase 2: Scale-Up Assessment cluster_2 Phase 3: Pilot Plant Execution cluster_3 Phase 4: Production lab_dev Reaction Optimization (Stoichiometry, Solvent, Temp.) haz_eval Hazard Evaluation (Calorimetry) lab_dev->haz_eval analytics Analytical Method Development (TLC, HPLC) haz_eval->analytics heat_transfer Heat Transfer Calculation (Surface Area/Volume Ratio) analytics->heat_transfer mixing Mixing Study (Impeller Type, Baffles) heat_transfer->mixing safety Process Safety Review (HAZOP) mixing->safety tech_transfer Technology Transfer & Documentation safety->tech_transfer pilot_run Pilot Batch Execution (Controlled Conditions) tech_transfer->pilot_run data_analysis Data Analysis & Comparison (Yield, Purity, Cycle Time) pilot_run->data_analysis process_lock Process Locking & Validation data_analysis->process_lock manufacturing Full-Scale Manufacturing process_lock->manufacturing

A high-level workflow for scaling up a chemical synthesis.
Troubleshooting Guide

A decision tree for troubleshooting low yield upon scale-up.

References

Validation & Comparative

A Comparative Guide to Benzophenone and 2,2,2-Trimethylpropiophenone Analogues as Photoinitiators for Radical Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals

In the field of photopolymerization, the selection of an appropriate photoinitiator is critical to controlling the kinetics of the reaction and determining the final properties of the cured material. This guide provides a detailed comparison between two major classes of photoinitiators: Benzophenone, a classic Type II photoinitiator, and acetophenone derivatives, which are representative Type I photoinitiators.

A note on nomenclature: The compound "2',2,2-trimethylpropiophenone" is not a recognized chemical entity and is likely a misnomer. This guide will therefore compare Benzophenone with a well-characterized and widely used Type I acetophenone derivative, 2,2-Diethoxyacetophenone (DEAP), which serves as a relevant and illustrative alternative.

This comparison focuses on the fundamental mechanisms, photochemical properties, and performance characteristics of these two distinct types of initiators, supported by experimental data to inform formulation and development decisions.

Fundamental Mechanisms of Radical Generation

Photoinitiators are broadly classified based on their mechanism of generating initiating radicals upon UV irradiation.

  • Type I Photoinitiators (α-Cleavage): These initiators, such as 2,2-Diethoxyacetophenone (DEAP), undergo unimolecular bond cleavage upon absorption of a photon. The excited molecule rapidly breaks at the carbon-carbon bond adjacent to the carbonyl group (a process known as α-cleavage), directly forming two radical fragments that can initiate polymerization.

  • Type II Photoinitiators (Hydrogen Abstraction): Benzophenone is the archetypal Type II photoinitiator. Upon excitation, it does not cleave itself. Instead, it undergoes intersystem crossing to an excited triplet state. This excited benzophenone molecule then abstracts a hydrogen atom from a synergist molecule or co-initiator (typically a tertiary amine or an ether), generating a ketyl radical and a new radical on the co-initiator. The radical from the co-initiator is usually the primary species that initiates the polymerization chain reaction.

The fundamental difference in their activation mechanism is a key determinant of their performance characteristics.

G Figure 1. Comparison of Photoinitiation Mechanisms cluster_0 Type I: α-Cleavage (e.g., DEAP) cluster_1 Type II: Hydrogen Abstraction (e.g., Benzophenone) a0 DEAP (Ground State) a1 DEAP* (Excited State) a0->a1 a2 Radical 1 + Radical 2 a1->a2 α-Cleavage a3 Initiation a2->a3 b0 Benzophenone (Ground State) b1 Benzophenone* (Excited Triplet State) b0->b1 hν, ISC b2 [BP*---H-Donor] Complex b1->b2 + H-Donor b3 Ketyl Radical + H-Donor Radical b2->b3 H-Abstraction b4 Initiation b3->b4 (from H-Donor)

Caption: Photoinitiation mechanisms of Type I and Type II systems.

Quantitative Performance Comparison

The efficiency of a photoinitiator is determined by its photochemical properties and its effectiveness in converting monomers into a polymer network. The following tables summarize key quantitative data for Benzophenone and DEAP.

Disclaimer: The data presented below is compiled from various sources. Direct comparison of performance metrics like polymerization rate can be influenced by differing experimental conditions (e.g., monomer system, light intensity, temperature, and co-initiator concentration). Therefore, these values should be considered representative rather than absolute.

Table 1: Photochemical and Physical Properties

PropertyBenzophenone (Type II)2,2-Diethoxyacetophenone (DEAP) (Type I)
Molar Mass ( g/mol ) 182.22208.25
UV Absorption Maxima (λmax) ~252 nm (π-π), ~345 nm (n-π)~242 nm, ~325 nm
Molar Extinction Coefficient (ε) High at 252 nm, Low at 345 nmModerate at 325 nm
Quantum Yield (Φ) Φ(ISC) ≈ 1.0 (Efficient triplet formation)Φ(cleavage) is generally high for this class
Radical Generation Mechanism Bimolecular H-AbstractionUnimolecular α-Cleavage
Co-initiator Requirement Required (e.g., tertiary amines)Not required
Oxygen Inhibition Less sensitiveMore sensitive
Yellowing Potential Higher, especially with amine co-initiatorsLower

Table 2: Representative Performance in Photopolymerization

Performance MetricBenzophenone (Type II) System2,2-Diethoxyacetophenone (Type I) System
Typical Concentration (% w/w) 1.0 - 5.0% (with co-initiator)0.5 - 3.0%
Polymerization Rate (Rp) Generally lower, dependent on co-initiatorGenerally higher and more rapid onset
Final Monomer Conversion (%) High, can be very efficient for surface cureHigh, efficient for through-cure
Application Suitability Excellent for surface cure, pigmented systemsExcellent for clear coatings, through-cure

Experimental Protocols

To objectively evaluate and compare the performance of photoinitiators like Benzophenone and DEAP, standardized experimental methods are essential. Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR) and Photo-Differential Scanning Calorimetry (Photo-DSC) are two powerful techniques for this purpose.

G Figure 2. General Experimental Workflow for Photoinitiator Comparison cluster_methods Kinetic Analysis prep Formulation Preparation (Monomer + PI ± Co-initiator) rtir RT-FTIR Analysis (Thin Film) prep->rtir pdsc Photo-DSC Analysis (Bulk Sample) prep->pdsc analysis Data Analysis - Polymerization Rate (Rp) - Final Conversion (%) rtir->analysis pdsc->analysis comparison Performance Comparison - Efficiency - Curing Profile analysis->comparison

Caption: Workflow for comparing photoinitiator performance.

3.1. Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy

RT-FTIR is used to monitor the disappearance of reactive functional groups (e.g., the C=C double bond in acrylates) in real-time during UV exposure. This allows for the direct calculation of the rate of polymerization and the final degree of monomer conversion.[1]

Methodology:

  • Sample Preparation: In a UV-filtered environment, prepare the photopolymer formulation by mixing the monomer(s) (e.g., trimethylolpropane triacrylate, TMPTA) with the desired concentration of the photoinitiator (e.g., 2% w/w DEAP, or 2% w/w Benzophenone plus a stoichiometric amount of a co-initiator like N-methyldiethanolamine).

  • Film Application: Place a small drop of the liquid formulation onto the crystal of an Attenuated Total Reflectance (ATR) accessory or between two transparent salt plates (e.g., KBr) to create a thin film of a defined thickness (typically 10-25 µm).

  • Initial Spectrum: Record an initial IR spectrum of the uncured sample to establish the baseline absorbance of the reactive functional group (e.g., the acrylate C=C peak at ~1635 cm⁻¹).

  • Initiation and Monitoring: Position a UV light source (e.g., a 365 nm LED or a medium-pressure mercury lamp) to irradiate the sample within the FTIR spectrometer. Simultaneously begin UV exposure and the rapid collection of IR spectra at fixed intervals (e.g., every 0.5 to 1 second).

  • Data Analysis: Continue data collection until the acrylate peak height no longer changes, indicating the end of the reaction. The degree of conversion at any time t is calculated using the formula: Conversion (%) = [1 - (Area_t / Area_0)] * 100 where Area_t is the area of the acrylate peak at time t, and Area_0 is the initial peak area. The polymerization rate (Rp) is the first derivative of the conversion vs. time plot.[2][3]

3.2. Photo-Differential Scanning Calorimetry (Photo-DSC)

Photo-DSC measures the heat flow associated with the exothermic polymerization reaction as a function of time upon UV irradiation. This provides information on the overall reaction kinetics, including induction time, rate of polymerization, and total heat of reaction, which is proportional to the overall conversion.[4][5]

Methodology:

  • Instrument Calibration: Ensure the DSC instrument and the integrated UV light source are properly calibrated for temperature, heat flow, and light intensity.

  • Sample Preparation: In a low-light environment, accurately weigh 1-5 mg of the liquid photopolymer formulation into an open aluminum DSC pan.

  • Equilibration: Place the sample pan in the DSC cell, with an empty pan as a reference. Allow the sample to equilibrate at a constant isothermal temperature (e.g., 30°C) until a stable heat flow baseline is achieved.

  • UV Exposure: Expose the sample to UV light of a specific intensity and wavelength for a predetermined duration. The instrument records the exothermic heat flow (in mW) as a function of time.

  • Data Analysis: The resulting heat flow curve provides:

    • Polymerization Rate (Rp): Directly proportional to the heat flow (dH/dt).

    • Degree of Conversion: Calculated by integrating the area under the exothermic peak and dividing by the theoretical enthalpy of polymerization for the specific monomer (ΔH°_poly).

    • Induction Time: The time before the onset of the exothermic reaction, often related to oxygen inhibition.

Summary and Recommendations

The choice between a Type I photoinitiator like 2,2-Diethoxyacetophenone and a Type II system based on Benzophenone depends heavily on the specific requirements of the application.

  • 2,2-Diethoxyacetophenone (Type I):

    • Advantages: High initiation speed, no need for a co-initiator, lower tendency for yellowing, and good efficiency for curing clear and thick sections.

    • Disadvantages: Can be more susceptible to oxygen inhibition at the surface.

    • Recommended for: Clear coatings, adhesives, and applications where rapid through-cure and low yellowing are critical.

  • Benzophenone (Type II):

    • Advantages: Excellent surface cure properties (less sensitive to oxygen inhibition), lower cost, and effective in pigmented systems where light scattering is an issue.

    • Disadvantages: Requires a co-initiator, generally has a slower cure rate, and can contribute to yellowing of the final product, particularly when amine co-initiators are used.

    • Recommended for: Overprint varnishes, pigmented inks and coatings, and applications where a hard, tack-free surface is the primary objective.

For researchers and formulators, a thorough understanding of these differences, validated by experimental methods like RT-FTIR and Photo-DSC, is essential for optimizing photopolymer systems and achieving desired material performance.

References

A Comparative Analysis of 2',2,2-Trimethylpropiophenone and Alternative Photoinitiators in Free-Radical Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of the role of 2',2,2-trimethylpropiophenone as a photoinitiator in reaction mechanisms, offering an objective comparison with common alternatives. The performance of these compounds is evaluated based on their chemical properties and established reaction kinetics, supported by detailed experimental methodologies for their assessment.

Introduction to Photoinitiators and the Norrish Type I Reaction

In many photopolymerization reactions, a photoinitiator is a crucial component that absorbs light energy and transforms it into chemical energy in the form of reactive species, typically free radicals. These free radicals then initiate a chain reaction, leading to the polymerization of monomers and oligomers.

This compound and its alternatives discussed herein belong to the class of Norrish Type I photoinitiators . Upon absorption of ultraviolet (UV) light, these molecules undergo a unimolecular cleavage, known as α-cleavage, to generate two free radical fragments. At least one of these radicals is highly reactive and capable of initiating the polymerization process. This direct fragmentation mechanism is characteristic of Type I photoinitiators and differentiates them from Type II photoinitiators, which require a co-initiator to generate radicals via a bimolecular reaction. The efficiency of a Type I photoinitiator is influenced by factors such as its molar extinction coefficient at the wavelength of the light source and the quantum yield of radical formation.[1][2][3][4][5]

Mechanism of Action: Norrish Type I Cleavage

The fundamental role of this compound and other acetophenone-based photoinitiators is to generate free radicals upon UV irradiation. This process, known as the Norrish Type I reaction, involves the homolytic cleavage of the carbon-carbon bond between the carbonyl group and the adjacent tertiary carbon atom. This cleavage results in the formation of a benzoyl radical and a trimethylmethyl (tert-butyl) radical.[4]

G Norrish Type I Cleavage of this compound cluster_0 Photoexcitation cluster_1 α-Cleavage cluster_2 Initiation Initiator This compound Excited Excited State Initiator->Excited hν (UV Light) Radicals Benzoyl Radical + tert-Butyl Radical Excited->Radicals Monomer Monomer Radicals->Monomer Polymer Growing Polymer Chain Monomer->Polymer Propagation

Mechanism of photoinitiation by this compound.

Comparative Analysis of Photoinitiators

For a comprehensive evaluation, this compound is compared with two widely used Norrish Type I photoinitiators: 2-hydroxy-2-methylpropiophenone and 1-hydroxycyclohexyl phenyl ketone (Irgacure 184) .

Chemical and Physical Properties

The following tables summarize the key properties of the selected photoinitiators. While specific experimental data for this compound is less prevalent in publicly available literature, its properties can be inferred from its structure and comparison with analogous compounds.

Table 1: Properties of this compound (Inferred)

PropertyValue
Chemical Name 2,2,2-trimethyl-1-phenylethan-1-one
Molecular Formula C₁₁H₁₄O
Molecular Weight 162.23 g/mol
Appearance Expected to be a liquid or low-melting solid
Key Features Structurally simple acetophenone derivative.

Table 2: Properties of 2-Hydroxy-2-methylpropiophenone

PropertyValueReference
Chemical Name 2-hydroxy-2-methyl-1-phenylpropan-1-one[6][7]
CAS Number 7473-98-5[7][8]
Molecular Formula C₁₀H₁₂O₂[9]
Molecular Weight 164.20 g/mol [8]
Appearance Colorless to pale yellow liquid[7][9]
Key Features Highly efficient, versatile, strong UV absorption.[6][9][10]

Table 3: Properties of 1-Hydroxycyclohexyl Phenyl Ketone (Irgacure 184)

PropertyValueReference
Chemical Name 1-Hydroxycyclohexyl phenyl ketone[11][12]
CAS Number 947-19-3[11][12][13]
Molecular Formula C₁₃H₁₆O₂[13]
Molecular Weight 204.28 g/mol [13]
Appearance White to off-white crystalline powder[13]
Melting Point 46-49 °C[13]
Key Features High reactivity, fast curing, low yellowing.[11][13]
Performance and Efficiency

The performance of a photoinitiator is a critical factor in photopolymerization, directly impacting the curing speed and the final properties of the polymer.

Table 4: Performance Characteristics of Photoinitiators

PhotoinitiatorMolar Extinction Coefficient (ε)Quantum Yield (Φ)Key Performance AttributesReference
This compound Data not readily availableData not readily availableExpected to have moderate reactivity.
2-Hydroxy-2-methylpropiophenone ~12700 M⁻¹cm⁻¹ at 245 nm0.3 - 0.5High efficiency, good solubility.[1]
Irgacure 184 ~13800 M⁻¹cm⁻¹ at 246 nm0.3 - 0.5Excellent performance, non-yellowing.[1][11]

Experimental Protocols

To objectively compare the performance of photoinitiators, standardized experimental protocols are essential. The following are key experiments used to characterize and validate the role of photoinitiators in a reaction mechanism.

Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy

This technique is used to monitor the kinetics of photopolymerization by measuring the disappearance of the monomer's reactive functional groups (e.g., the C=C double bond in acrylates) in real-time upon UV exposure.

Experimental Workflow:

G Real-Time FTIR Experimental Workflow prep Sample Preparation (Monomer + Photoinitiator) place Placement in FTIR (between KBr plates or on ATR crystal) prep->place irradiate UV Irradiation (Controlled wavelength and intensity) place->irradiate collect Continuous Spectral Acquisition irradiate->collect analyze Data Analysis (Conversion vs. Time) collect->analyze

Workflow for kinetic analysis using RT-FTIR.

Methodology:

  • Formulation Preparation: Prepare a mixture of the monomer (e.g., an acrylate), and a specific concentration of the photoinitiator (typically 0.1-5% by weight).

  • Sample Application: Apply a thin film of the formulation onto an appropriate substrate for the FTIR measurement (e.g., between two potassium bromide (KBr) plates).

  • Data Acquisition: Place the sample in the FTIR spectrometer and begin data acquisition.

  • Initiation: While continuously collecting spectra, expose the sample to a UV light source with a defined wavelength and intensity.

  • Analysis: Monitor the decrease in the absorption band corresponding to the reactive functional group of the monomer over time. The degree of conversion can be calculated from the change in the peak area.

Depth of Cure Measurement

This experiment determines the maximum thickness of a photopolymerizable formulation that can be effectively cured under specific irradiation conditions.

Methodology:

  • Sample Preparation: Fill a mold of a known depth with the photocurable formulation.

  • Curing: Irradiate the sample from the top with a UV light source of a specific intensity and for a set duration.

  • Measurement: After irradiation, wash away the uncured liquid resin with a suitable solvent.

  • Analysis: Measure the thickness of the cured solid polymer. This value represents the depth of cure.

Logical Comparison of Photoinitiation Pathways

The selection of a photoinitiator is a critical decision in the design of a photopolymerization process. The choice between a Type I and a Type II photoinitiator depends on the specific requirements of the application, including the desired curing speed, the chemical nature of the formulation, and the characteristics of the light source.

G Comparison of Photoinitiation Pathways cluster_type1 Norrish Type I cluster_type2 Norrish Type II start UV Light Absorption type1_initiator Photoinitiator (e.g., this compound) start->type1_initiator type2_initiator Photoinitiator + Co-initiator start->type2_initiator type1_cleavage Unimolecular α-Cleavage type1_initiator->type1_cleavage type1_radicals Two Free Radicals type1_cleavage->type1_radicals Initiation Initiation type1_radicals->Initiation type2_excited Excited State Photoinitiator type2_initiator->type2_excited type2_abstraction Hydrogen Abstraction type2_excited->type2_abstraction type2_radicals Two Free Radicals type2_abstraction->type2_radicals type2_radicals->Initiation

References

efficacy of 2',2,2-trimethylpropiophenone vs other Type I photoinitiators

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Efficacy Guide to Norrish Type I Photoinitiators

A Note on Nomenclature: The compound "2',2,2-trimethylpropiophenone" as specified in the topic query does not correspond to a recognized Type I photoinitiator. It is presumed that this may be a typographical error. This guide will therefore focus on a comparison of several widely used and well-documented Type I photoinitiators, including acylphosphine oxides and α-hydroxyalkylphenones, which are central to modern photopolymerization applications in research and industry.

Introduction to Type I Photoinitiators

Type I photoinitiators are a class of molecules that, upon absorption of light (typically UV or visible), undergo a unimolecular bond cleavage to generate free radicals.[1][2] This process, known as a Norrish Type I reaction, is the critical first step in initiating a free-radical polymerization cascade.[1][3] The efficiency of these initiators is paramount in applications ranging from 3D printing and microelectronics to dental resins and coatings, where the speed and completeness of the curing process dictate the final properties of the material.[4][5]

The key characteristics that define the efficacy of a Type I photoinitiator include its molar absorption coefficient (how strongly it absorbs light at a given wavelength), the quantum yield of cleavage (the efficiency of radical generation), the rate of polymerization it can induce, and its impact on the final product's properties, such as color stability (yellowing).[6][7] This guide provides a comparative overview of three benchmark Type I photoinitiators: Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) , 2-Hydroxy-2-methyl-1-phenyl-propan-1-one (Darocur 1173) , and 2,2-Dimethoxy-2-phenylacetophenone (Irgacure 651) .

Mechanism of Action: The Norrish Type I Cleavage

The fundamental mechanism for all Type I photoinitiators involves the absorption of a photon, which excites the molecule to a singlet state. It then typically undergoes intersystem crossing to a more stable triplet state, from which it cleaves at a bond adjacent (in the α-position) to the carbonyl group.[1] This α-cleavage event produces two distinct radical fragments, both of which can potentially initiate polymerization by reacting with monomer units.[2][8]

Caption: General mechanism of Norrish Type I photoinitiation.

Comparative Performance Data

The efficacy of a photoinitiator is highly dependent on the specific formulation and the wavelength of the light source used. The following table summarizes key performance indicators for TPO, Darocur 1173, and Irgacure 651, providing a basis for comparison.

Photoinitiator (Trade Name) Class Max Absorption Wavelength (λmax) Quantum Yield (Φ) of Cleavage Relative Polymerization Rate Yellowing Tendency
TPO Acylphosphine Oxide~368 nm[8]High (approx. 0.6)[9][10]Very High[11]Low (photobleaching)[12][13]
Darocur 1173 α-Hydroxyalkylphenone~245 nm, with tail into UVA[12]HighHigh[14]Low[15]
Irgacure 651 α-Ketal~250 nm, with tail into UVA[12]Moderate to HighHigh[16][17]Moderate to High

Discussion of Performance:

  • TPO (Acylphosphine Oxide): TPO is highly regarded for its exceptional reactivity and efficiency, particularly with longer wavelength UV (UVA) and near-visible light sources like 365 nm or 405 nm LEDs.[6][18] Its high quantum yield means it generates radicals very effectively.[9][10] A key advantage of TPO is its photobleaching property; the photoinitiator fragments are less colored than the parent molecule, which reduces yellowing in the final cured product and allows for deeper light penetration in thick samples.[12][13] However, there are growing concerns about its potential cytotoxicity.[19][20]

  • Darocur 1173 (α-Hydroxyalkylphenone): This is a highly efficient and widely used photoinitiator, especially for clear coatings.[21] It provides a high rate of polymerization and is known for its low yellowing properties, making it an excellent choice for applications where color stability is critical.[14][15] Its primary absorption is in the shorter UV-C range, but it is effective with broadband mercury lamps.[12]

  • Irgacure 651 (α-Ketal): As one of the first commercially successful photoinitiators, Irgacure 651 is a reliable benchmark.[12] It is highly efficient for initiating polymerization.[16][17] However, its photoproducts can contribute to yellowing, making it less suitable for applications requiring high optical clarity and long-term color stability.[7]

Experimental Protocols

The quantitative data presented in this guide is typically generated using standardized experimental techniques. Below is a detailed methodology for one of the most common methods for evaluating photoinitiator efficacy.

Measurement of Polymerization Rate via Real-Time FTIR (RT-FTIR) Spectroscopy

Real-time Fourier Transform Infrared (RT-FTIR) spectroscopy is a powerful and widely used technique to monitor the kinetics of photopolymerization.[22] It measures the decrease in the concentration of reactive functional groups (e.g., acrylate C=C bonds) in real-time as they are consumed during polymerization.

Methodology:

  • Sample Preparation: A photocurable formulation is prepared by mixing a monomer (e.g., trimethylolpropane triacrylate, TMPTA) with a precise concentration of the photoinitiator to be tested (e.g., 0.5 wt%).[23]

  • Sample Application: A small drop of the liquid formulation is placed between two transparent substrates (e.g., polypropylene films or KBr plates) to form a thin film of a controlled thickness (typically 20-50 µm).[13]

  • Spectrometer Setup: The sample is placed in the sample compartment of an FTIR spectrometer, often equipped with an attenuated total reflectance (ATR) accessory for ease of use.[24][25]

  • Initiation of Polymerization: The sample is exposed to a UV or visible light source (e.g., a 365 nm LED lamp with a controlled intensity) at a specific time (t=0).[23]

  • Real-Time Data Acquisition: The spectrometer is programmed to acquire IR spectra at rapid intervals (e.g., several scans per second) throughout the irradiation period.

  • Data Analysis: The disappearance of the monomer's characteristic absorption peak (e.g., the acrylate C=C double bond peak around 1635 cm⁻¹) is monitored over time. The degree of conversion is calculated by comparing the peak area at time 't' to its initial area before irradiation. The rate of polymerization (Rp) is then determined from the first derivative of the conversion versus time curve.[22][26]

Caption: Workflow for determining polymerization rate using RT-FTIR.

Conclusion for Researchers and Professionals

The selection of an appropriate Type I photoinitiator is a critical decision that directly impacts the efficiency of the photopolymerization process and the properties of the resulting material.

  • For High-Speed Curing & Thick Sections: TPO is an outstanding choice due to its high reactivity under UVA and visible light and its photobleaching properties, which aid in curing thicker and pigmented systems.[11][27] However, researchers must consider its biocompatibility for life science applications.[19][20]

  • For Color-Critical Applications: Darocur 1173 is highly recommended for clear coatings and applications where low yellowing and long-term color stability are essential.[15][21]

  • For General-Purpose Formulations: Irgacure 651 remains a cost-effective and efficient option, though its tendency to yellow may limit its use in applications demanding the highest optical quality.[12]

Ultimately, the optimal photoinitiator is application-dependent. Professionals should base their selection on the required curing speed, the light source available, the thickness and opacity of the sample, and the final aesthetic and functional requirements of the product. Empirical testing using standardized methods like RT-FTIR is crucial for validating performance within a specific formulation.

References

Quantitative Analysis of 2,2-Dimethyl-1-phenyl-1-propanone: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical techniques for the quantitative analysis of 2,2-dimethyl-1-phenyl-1-propanone (also known as pivalophenone) in a mixture: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The selection of an appropriate analytical method is critical for accurate and reliable quantification in research, quality control, and drug development. This document presents detailed experimental protocols, a comparative summary of performance data, and visual workflows to aid in the selection of the most suitable method for your specific needs.

Comparison of Quantitative Performance

The choice of analytical technique often depends on a balance of performance characteristics, sample throughput, and available instrumentation. Below is a summary of typical performance data for the quantification of 2,2-dimethyl-1-phenyl-1-propanone using GC-FID, HPLC-UV, and qNMR.

Parameter GC-FID HPLC-UV qNMR
Linearity (R²) > 0.999> 0.999Not Applicable (Direct Quantification)
Limit of Detection (LOD) 0.1 - 1 µg/mL0.05 - 0.5 µg/mL~1% of total sample mass
Limit of Quantification (LOQ) 0.5 - 5 µg/mL0.2 - 2 µg/mL~2-3% of total sample mass
Accuracy (% Recovery) 98 - 102%97 - 103%99 - 101%
Precision (%RSD) < 2%< 3%< 1%
Analysis Time per Sample 15 - 30 minutes10 - 20 minutes5 - 15 minutes
Sample Preparation Simple dilutionDilution, potential filtrationPrecise weighing, dissolution
Primary/Relative Method RelativeRelativePrimary (with certified standard)

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are designed to serve as a starting point and may require optimization for specific sample matrices.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the quantification of volatile and semi-volatile organic compounds.[1] The flame ionization detector offers excellent sensitivity and a wide linear range for hydrocarbons.

Sample Preparation:

  • Accurately weigh a portion of the sample mixture containing 2,2-dimethyl-1-phenyl-1-propanone.

  • Dissolve the sample in a suitable solvent (e.g., methanol, ethyl acetate) to a final concentration within the linear range of the instrument (e.g., 10-500 µg/mL).

  • Add an internal standard (e.g., n-dodecane) of a known concentration to the sample solution to improve precision.

  • Vortex the solution to ensure homogeneity.

Instrumental Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium or Nitrogen.[1]

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Detector: Flame Ionization Detector (FID).

  • FID Temperature: 300 °C.

  • Hydrogen Flow: 30 mL/min.

  • Air Flow: 300 mL/min.

  • Makeup Gas (N₂): 25 mL/min.

Data Analysis: Quantification is achieved by creating a calibration curve of the peak area ratio of 2,2-dimethyl-1-phenyl-1-propanone to the internal standard versus the concentration of the analyte.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve add_is Add Internal Standard dissolve->add_is vortex Vortex add_is->vortex inject Inject Sample vortex->inject separate Separation in GC Column inject->separate detect FID Detection separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

GC-FID Experimental Workflow

High-Performance Liquid Chromatography-UV Detection (HPLC-UV)

HPLC-UV is a versatile technique suitable for a wide range of non-volatile and thermally labile compounds.[2] Aromatic ketones like 2,2-dimethyl-1-phenyl-1-propanone have strong UV absorbance, making this a sensitive detection method.

Sample Preparation:

  • Accurately weigh the sample mixture.

  • Dissolve the sample in the mobile phase to a concentration within the linear range (e.g., 1-200 µg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

Instrumental Conditions:

  • HPLC System: Waters Alliance e2695 or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector: UV-Vis Detector.

  • Detection Wavelength: 245 nm (based on the UV absorbance maximum of the phenyl ketone chromophore).

Data Analysis: Quantification is performed using an external standard calibration curve. A series of standard solutions of 2,2-dimethyl-1-phenyl-1-propanone of known concentrations are analyzed, and the peak area is plotted against concentration.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate Separation in C18 Column inject->separate detect UV Detection (245 nm) separate->detect integrate Peak Integration detect->integrate calibrate External Standard Calibration integrate->calibrate quantify Quantification calibrate->quantify

HPLC-UV Experimental Workflow

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method, meaning it can provide a direct measure of the amount of a substance without the need for a calibration curve of the analyte itself.[3][4] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal.[3]

Sample Preparation:

  • Accurately weigh a specific amount of the sample mixture (e.g., 10-20 mg) into an NMR tube.

  • Accurately weigh and add a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) to the same NMR tube. The internal standard should have a simple spectrum with at least one peak that does not overlap with the analyte signals.

  • Add a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to completely dissolve both the sample and the internal standard.

  • Gently mix the contents of the NMR tube to ensure a homogeneous solution.

Instrumental Conditions:

  • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Probe: 5 mm broadband observe (BBO) probe.

  • Solvent: CDCl₃.

  • Pulse Program: Standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).

  • Number of Scans: 16 or higher to ensure adequate signal-to-noise ratio.

  • Temperature: 298 K.

Data Analysis: The quantity of 2,2-dimethyl-1-phenyl-1-propanone is calculated using the following formula:

Panalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / msample) * Pstd

Where:

  • P = Purity or concentration

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • std = internal standard

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Accurately Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Accurately Weigh Internal Standard weigh_is->dissolve acquire Acquire ¹H NMR Spectrum dissolve->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Analyte & Standard Peaks process->integrate calculate Calculate Concentration/Purity integrate->calculate

qNMR Experimental Workflow

References

A Comparative Guide to Purity Assessment of Synthesized 2',4',6'-Trimethylpropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is a critical parameter that underpins the reliability of experimental data and the safety of potential therapeutic agents. This guide provides a comprehensive comparison of three widely used analytical techniques—Gas Chromatography with Flame Ionization Detection (GC-FID), Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR)—for assessing the purity of 2',4',6'-trimethylpropiophenone.

Synthesis and Potential Impurities of 2',4',6'-Trimethylpropiophenone

2',4',6'-Trimethylpropiophenone is typically synthesized via a Friedel-Crafts acylation reaction.[1][2] In this electrophilic aromatic substitution reaction, mesitylene (1,3,5-trimethylbenzene) is acylated with an acylating agent such as propionyl chloride or propionic anhydride in the presence of a Lewis acid catalyst, commonly aluminum chloride (AlCl₃).[3][4]

Reaction Scheme:

Understanding the reaction mechanism and potential side reactions is crucial for identifying likely impurities in the synthesized product. The primary impurities can be categorized as follows:

  • Unreacted Starting Materials: Residual mesitylene and the acylating agent.

  • Byproducts of the Acylating Agent: For instance, propionic acid if propionic anhydride is used or if propionyl chloride hydrolyzes.

  • Di-acylated Products: Although Friedel-Crafts acylation deactivates the aromatic ring to further substitution, under forcing conditions, a second acylation could occur.[1][2]

  • Isomeric Byproducts: While the high symmetry of mesitylene directs acylation to a single position, impurities in the starting mesitylene could lead to isomeric ketone products.

  • Residual Solvents: Solvents used in the reaction and workup (e.g., dichloromethane, diethyl ether) may be present in the final product.

A thorough purity assessment must be able to separate and quantify the main product from these potential impurities.

Comparison of Analytical Techniques for Purity Assessment

The choice of analytical technique for purity assessment depends on various factors, including the nature of the impurities, the required accuracy and precision, and the availability of instrumentation. The following table summarizes the key performance characteristics of GC-FID, RP-HPLC, and qNMR for the analysis of 2',4',6'-trimethylpropiophenone.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on volatility and interaction with a stationary phase.Separation based on polarity and hydrophobic interactions.Quantification based on the direct proportionality of NMR signal area to the number of nuclei.[5]
Typical Stationary Phase Non-polar (e.g., polydimethylsiloxane)Non-polar (e.g., C18-silica)Not applicable
Typical Mobile Phase Inert gas (e.g., He, N₂)Polar solvent mixture (e.g., acetonitrile/water, methanol/water)[6]Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
Selectivity Excellent for volatile and semi-volatile compounds.Highly versatile for a wide range of polar and non-polar compounds.Excellent for distinguishing structurally different molecules.
Limit of Detection (LoD) Typically in the low mg/L range.[7][8]Typically in the sub-mg/L range.Generally higher than chromatographic methods, dependent on sample concentration and number of scans.
Limit of Quantification (LoQ) Typically in the mg/L range.[7][8]Typically in the low mg/L range.Dependent on achieving a high signal-to-noise ratio (S/N > 250 for <1% error).[9]
Precision High, with Relative Standard Deviations (RSDs) typically <2%.High, with RSDs typically <2%.[10]High, with RSDs often <1%.
Accuracy High, dependent on the purity of the reference standard.High, dependent on the purity of the reference standard.[10]High, can be an absolute method not requiring an identical reference standard.[11]
Throughput High, with typical run times of 15-30 minutes.Moderate, with typical run times of 10-40 minutes.Lower, requires longer acquisition times for high S/N.
Destructive/Non-destructive DestructiveNon-destructive (sample can be collected)Non-destructive

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are based on established methods for the analysis of aromatic ketones and can be adapted and validated for 2',4',6'-trimethylpropiophenone.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is well-suited for the analysis of volatile and thermally stable compounds like 2',4',6'-trimethylpropiophenone.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Capillary column: 30 m x 0.25 mm ID, 0.25 µm film thickness, with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • Injector: Split/splitless inlet.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized 2',4',6'-trimethylpropiophenone.

  • Dissolve the sample in 10 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate) in a volumetric flask.

  • Prepare a series of calibration standards of a certified reference standard of 2',4',6'-trimethylpropiophenone in the same solvent.

Data Analysis:

  • The purity is determined by the area percent method, where the peak area of 2',4',6'-trimethylpropiophenone is expressed as a percentage of the total area of all observed peaks. For higher accuracy, a calibration curve can be generated from the reference standards to quantify the amount of the main component and any identified impurities.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a versatile technique that separates compounds based on their hydrophobicity.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • Start with 50% B, hold for 2 minutes.

    • Linearly increase to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 50% B over 1 minute and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for 2',4',6'-trimethylpropiophenone).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 5 mg of the synthesized product.

  • Dissolve in 10 mL of the mobile phase (initial conditions) in a volumetric flask.

  • Filter the solution through a 0.45 µm syringe filter before injection.

  • Prepare calibration standards of a certified reference standard in the same manner.

Data Analysis:

  • Purity is calculated based on the area percentage of the main peak relative to the total peak area. A calibration curve can be used for more accurate quantification.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can provide a direct measure of purity without the need for a specific reference standard of the analyte.[11]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • High-precision NMR tubes.

Experimental Parameters:

  • Solvent: A deuterated solvent in which both the analyte and an internal standard are fully soluble (e.g., Chloroform-d, DMSO-d₆).

  • Internal Standard (IS): A high-purity, stable compound with a simple ¹H NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene).

  • Pulse Program: A single-pulse experiment with a 30° or 90° pulse.

  • Relaxation Delay (d1): At least 5 times the longest spin-lattice relaxation time (T₁) of the signals of interest (typically 30-60 seconds for small molecules to ensure full relaxation).[12]

  • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[9]

Sample Preparation:

  • Accurately weigh a specific amount of the synthesized 2',4',6'-trimethylpropiophenone (e.g., 10 mg) into a vial.

  • Accurately weigh a known amount of the internal standard (e.g., 5 mg) into the same vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

  • Transfer the solution to an NMR tube.

Data Analysis: The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

Visualizing the Purity Assessment Workflow

The following diagram illustrates the logical workflow for assessing the purity of synthesized 2',4',6'-trimethylpropiophenone, from synthesis to the comparative analysis of results.

Purity_Assessment_Workflow Workflow for Purity Assessment of 2',4',6'-Trimethylpropiophenone cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_results Data Evaluation synthesis Friedel-Crafts Acylation (Mesitylene + Propionyl Chloride) workup Reaction Workup and Purification (e.g., Extraction, Chromatography) synthesis->workup product Synthesized 2',4',6'-Trimethylpropiophenone workup->product gc GC-FID Analysis product->gc hplc RP-HPLC Analysis product->hplc qnmr qNMR Analysis product->qnmr comparison Compare Purity Results (Area %, Calibrated %, Absolute %) gc->comparison hplc->comparison qnmr->comparison decision Purity Specification Met? comparison->decision pass Release for Further Use decision->pass Yes fail Further Purification Required decision->fail No fail->workup Re-purify

Caption: Purity assessment workflow for synthesized 2',4',6'-trimethylpropiophenone.

Conclusion

The purity assessment of synthesized 2',4',6'-trimethylpropiophenone requires robust analytical methods capable of separating and quantifying the target compound from potential impurities. GC-FID and RP-HPLC are powerful chromatographic techniques that provide high-resolution separation and are suitable for routine purity checks, with their accuracy being dependent on the availability of a high-purity reference standard. qNMR stands out as a primary method for determining absolute purity without the need for an identical reference standard, offering high precision and accuracy.

For a comprehensive and unambiguous purity determination, a multi-technique approach is recommended. For instance, HPLC or GC can be used to identify and quantify impurities, while qNMR can provide an accurate and absolute measure of the purity of the main component. The choice of the most appropriate method or combination of methods will depend on the specific requirements of the research or development phase, balancing the need for accuracy, throughput, and available resources.

References

A Comparative Analysis of Propiophenone Derivatives in Photopolymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the performance of various propiophenone derivatives as photoinitiators in free-radical photopolymerization. Propiophenone and its derivatives are a prominent class of Type I photoinitiators, valued for their efficiency in converting light energy into reactive radicals to initiate polymerization.[1] This process, known as photopolymerization, is critical in numerous applications, including 3D printing, coatings, and dental materials, due to its rapid curing rates and low energy consumption.[1][2]

Propiophenone-based initiators operate through a unimolecular bond cleavage, specifically a Norrish Type I reaction, upon exposure to UV light.[1] The molecule absorbs a photon, transitions to an excited state, and subsequently undergoes homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group. This α-cleavage results in the formation of two distinct radical species, at least one of which is capable of initiating the polymerization chain reaction.[1][3]

Performance Comparison of Propiophenone Derivatives

The efficiency of a photoinitiator is a critical factor that influences the speed and depth of cure, as well as the final properties of the polymer. The following table summarizes key performance data for several propiophenone derivatives and related compounds, compiled from various studies.

PhotoinitiatorCommon Name/Trade NameMolar Extinction Coefficient (ε) at λ (nm)Initiation Efficiency / Conversion RateMonomer System / Conditions
2-Hydroxy-2-methylpropiophenoneDarocur® 1173 (1173)Not specified in provided search results.The photoinitiating activity of HTH (a trifunctional initiator) was higher than that of 1173.[4] After 20 seconds of irradiation, the double bond conversion rate for trimethylolpropane triacrylate (TMPTA) initiated by HTH surpassed that of 1173.[4]Trimethylolpropane triacrylate (TMPTA)
2-Hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenoneIrgacure® 2959 (2959)274.5 nm (λmax)[4]The novel trifunctional photoinitiator (HTH) showed a faster polymerization rate for TMPTA after 12 seconds compared to Irgacure 2959.[4]Trimethylolpropane triacrylate (TMPTA)
2-Methyl-4’-(methylthio)-2-morpholinopropiophenoneMMMPε at 351 nm is ~3.2 times higher than Benzoin.[3]Benzoin (Bz) shows a higher initiation efficiency for the polymerization of methyl methacrylate (MMA) at 351 nm compared to MMMP (ratio of Bz:MMMP is 1:0.63).[5] The benzoyl radical from Bz is 1.6 times more effective at initiating polymerization than the 'T' fragment and 2.2 times more effective than the 'N' fragment from MMMP.[3][5]Methyl methacrylate (MMA) / 351 nm pulsed laser
BenzoinBzε at 351 nm is the lowest among the compared.[3]Exhibits the highest initiation efficiency for MMA polymerization at 351 nm compared to MMMP and 4-methyl benzoin (4MB).[5] The efficiency ratio of Bz to 4MB is 1:0.86.[5]Methyl methacrylate (MMA) / 351 nm pulsed laser
4-Methyl Benzoin4MBε at 351 nm is ~1.4 times lower than MMMP.[3]Shows a lower initiation efficiency than Benzoin for MMA polymerization at 351 nm.[5]Methyl methacrylate (MMA) / 351 nm pulsed laser
HTH (Synthesized Trifunctional Photoinitiator)HTH274 nm (λmax)[4]Showed good photoinitiating activity and thermal stability compared to commercial photoinitiators 1173 and 2959.[4] The migration of the residual HTH in the cured film was lower than that of 1173 and 2959.[4] Also exhibited better thermal stability than 1173 and 2959.[4]Trimethylolpropane triacrylate (TMPTA)

Experimental Protocols

Standardized methodologies are crucial for the objective comparison of photoinitiator performance. Below are detailed protocols for key experiments commonly used in such evaluations.

Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy

This technique is used to measure the rate and degree of monomer conversion in real-time during photopolymerization.

  • Objective: To continuously monitor the disappearance of the monomer's reactive functional groups (e.g., acrylate double bonds) as they are converted into a polymer network.

  • Procedure:

    • Sample Preparation: A thin layer of the formulation, containing the monomer, co-initiator (if required), and a precise concentration of the photoinitiator, is placed between two transparent salt plates (e.g., KBr) or on a single Attenuated Total Reflectance (ATR) crystal.[1]

    • Initiation: The sample is exposed to a UV/Visible light source of a specific wavelength and intensity.[1]

    • Data Acquisition: FTIR spectra are recorded at fixed time intervals throughout the irradiation period.[1] The decrease in the absorption band corresponding to the reactive monomer group (e.g., C=C bond) is monitored to calculate the conversion percentage over time.

Pulsed Laser Polymerization-Electrospray Ionization Mass Spectrometry (PLP-ESI-MS)

This powerful technique provides quantitative insight into the initiation efficiency of different radical fragments.

  • Objective: To quantitatively compare the incorporation propensity of radical fragments from different photoinitiators at the polymer termini.

  • Procedure:

    • Polymerization: Polymerization reactions are carried out using a high-frequency pulsed laser at a specific wavelength (e.g., 351 nm).[3] The reaction mixture contains the monomer (e.g., methyl methacrylate) and a "cocktail" of two or more photoinitiators at varying molar ratios.[3]

    • Analysis: The resulting polymer solution is analyzed by electrospray ionization mass spectrometry (ESI-MS).

    • Quantification: By analyzing the mass spectra, the relative abundance of polymer chains initiated by each type of radical fragment can be determined. This allows for the calculation of the relative initiation efficiencies of the different photoinitiators.[3]

Femtosecond Transient Absorption Spectroscopy

This method is employed to study the photophysical and photochemical properties of photoinitiators on an ultrafast timescale.

  • Objective: To investigate the excited-state dynamics of photoinitiator molecules upon light absorption, including processes like intersystem crossing and radical formation.

  • Procedure:

    • Excitation: The photoinitiator solution is excited with an ultrashort laser pulse (pump pulse) at a specific wavelength (e.g., 325 nm or 351 nm).[5]

    • Probing: A second, broad-spectrum laser pulse (probe pulse) is passed through the sample at varying time delays after the pump pulse.

    • Detection: The absorption of the probe pulse by the transient species (excited states, radicals) is measured. By varying the delay time, the formation and decay of these transient species can be tracked, providing insights into the radical generation mechanism and efficiency.[3]

Visualizing Photopolymerization Processes

Diagrams created using the DOT language provide clear visual representations of the complex processes involved in photopolymerization.

G cluster_input Formulation cluster_process Curing Process Monomer Monomer/Oligomer Initiation Initiation: Radical Generation Monomer->Initiation PI Photoinitiator PI->Initiation Additives Additives Light UV/Visible Light (Energy Source) Light->PI Absorption Propagation Propagation: Chain Growth Initiation->Propagation Termination Termination: Polymer Network Formation Propagation->Termination Output Cured Polymer Termination->Output

General workflow of the free-radical photopolymerization process.

G PI_ground Propiophenone Derivative (Ground State) PI_excited Excited State PI_ground->PI_excited Light Absorption Light UV Photon (hν) Cleavage α-Cleavage (Homolytic Bond Breaking) PI_excited->Cleavage Radical1 Radical Fragment 1 Cleavage->Radical1 Radical2 Radical Fragment 2 Cleavage->Radical2 Initiates Polymerization Initiates Polymerization Radical1->Initiates Polymerization Radical2->Initiates Polymerization

Norrish Type I cleavage mechanism of propiophenone photoinitiators.

G cluster_type1 Type I Pathway (e.g., Propiophenones) cluster_type2 Type II Pathway (e.g., Benzophenones) T1_PI Photoinitiator (PI) T1_Excited PI* (Excited State) T1_PI->T1_Excited T1_Radicals Two Radical Fragments T1_Excited->T1_Radicals Unimolecular Cleavage T2_PI Photoinitiator (PI) T2_Excited PI* (Excited State) T2_PI->T2_Excited T2_Co Co-initiator (CoI) (e.g., Amine) T2_Co->T2_Excited T2_Radicals Initiating Radical + PI-H• T2_Excited->T2_Radicals H-Abstraction from CoI

Logical comparison of Type I and Type II photoinitiation pathways.

References

Performance Analysis of 2,2-Dimethoxy-2-phenylacetophenone (DMPA) in Photopolymerization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Chemical Nomenclature: The compound "2',2,2-trimethylpropiophenone" as specified in the topic query is not commonly found in peer-reviewed literature concerning photoinitiation. It is highly probable that this is a typographical error for the widely utilized photoinitiator 2,2-dimethoxy-2-phenylacetophenone , commercially known as DMPA or Irgacure 651. This guide will therefore focus on the performance of DMPA, providing a detailed comparison with other common photoinitiators based on available scientific data.

This guide is intended for researchers, scientists, and professionals in drug development, offering an objective comparison of DMPA's performance with alternative photoinitiators, supported by experimental data from peer-reviewed studies.

Quantitative Performance Comparison

The selection of a photoinitiator is critical for controlling the kinetics of photopolymerization and the final properties of the cured material. The following tables summarize the performance of DMPA against other frequently used photoinitiators.

Table 1: Comparative Efficiency of Photoinitiators

PhotoinitiatorChemical ClassConcentration (wt%)Monomer SystemKey Performance MetricsReference
DMPA (Irgacure 651) α-Hydroxyketone (Type I)0.25 - 0.5MethacrylatesEfficient for thick sections (~2 mm) with fast reaction rates and high conversion at low concentrations.[1] Its performance can be limited by the screening effect of its photoproducts.[1][1]
Omnirad 819 Phosphine Oxide (Type I)0.5 - 2.0Polyurethane AcrylateAchieves higher monomer conversion in an air atmosphere compared to blends like Omnirad 2022.[2][2]
Omnirad 2022 Blend of Photoinitiators0.5 - 2.0Polyurethane AcrylateExhibits a considerably higher maximum reaction rate, especially at lower light intensities (e.g., 20 mW/cm²).[2][2]
BAPO Phosphine Oxide (Type I)0.1 - 0.5(Meth)acrylatesDemonstrates a photobleaching effect, making it suitable for curing thick sections.[3] It can achieve peak polymerization rates rapidly, even at low concentrations.[3][3]
Camphorquinone (CQ)/Amine Diketone/Amine (Type II)~0.2 / ~0.8Dental MonomersA common system in dental applications, but generally shows lower polymerization rates and conversion compared to Type I photoinitiators like BAPO.[4][4][5]

Table 2: Influence of Photoinitiator on Polymer Properties

PhotoinitiatorPolymer SystemResulting Polymer PropertiesReference
DMPA Silicone RubberUsed in thiol-ene reactions to create UV-cured silicone rubbers with excellent mechanical properties and thermal stability.
Omnirad 819 & 2022 Soft Polymer NetworksThe choice of photoinitiator and curing conditions strongly influences the storage and loss modulus of the final polymer network.[2][2]
Modified Quinoline/Quinoxaline Derivatives AcrylatesCan lead to improved mechanical properties of the cured polymers, such as increased hardness, and a reduction in the temperature during photopolymerization compared to camphorquinone.[5][5]

Experimental Protocols

The following are summaries of methodologies used in the cited studies to evaluate photoinitiator performance.

Photopolymerization Kinetics via Photo-Differential Scanning Calorimetry (Photo-DSC)

This technique measures the heat flow associated with the polymerization reaction upon exposure to UV light, allowing for the determination of polymerization rates and monomer conversion.

  • Sample Preparation: A precise amount of the monomer formulation containing the photoinitiator is placed in a DSC sample pan.

  • Analysis: The sample is placed in the DSC instrument and, after thermal equilibration, irradiated with a UV lamp of a specific wavelength and intensity. The exothermic heat flow is recorded as a function of time.

  • Data Interpretation: The rate of polymerization is directly proportional to the heat flow. The total heat released is integrated to calculate the extent of monomer conversion.

Dynamic Mechanical Thermal Analysis (DMTA)

DMTA is used to characterize the viscoelastic properties of the cured polymer.

  • Sample Preparation: Cured polymer samples of defined dimensions are prepared.

  • Analysis: The sample is subjected to an oscillating force, and the resulting displacement is measured. This is performed over a range of temperatures.

  • Data Interpretation: The analysis yields the storage modulus (a measure of stiffness), loss modulus (a measure of energy dissipation), and tan delta (the ratio of loss to storage modulus), which provides information on properties like the glass transition temperature.

Visualized Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the photoinitiation process and a typical experimental workflow for comparing photoinitiators.

G Figure 1: Norrish Type I Photoinitiation Mechanism for DMPA DMPA DMPA Ground State DMPA_excited DMPA Excited State DMPA->DMPA_excited UV Light (hν) Cleavage α-Cleavage DMPA_excited->Cleavage Radicals Benzoyl & Dimethoxybenzyl Radicals Cleavage->Radicals Monomer Monomer Radicals->Monomer Initiation Polymerization Polymer Chain Growth Monomer->Polymerization Propagation

Caption: Photoinitiation mechanism of DMPA.

G Figure 2: Experimental Workflow for Photoinitiator Performance Comparison cluster_0 Formulation cluster_1 Curing & Analysis cluster_2 Data Comparison A Prepare Resin with DMPA C Photo-DSC Analysis A->C D Cure Samples for DMTA A->D B Prepare Resin with Alternative Photoinitiator B->C B->D E Compare Polymerization Kinetics & Monomer Conversion C->E F Compare Mechanical Properties D->F

Caption: Workflow for comparing photoinitiator performance.

References

Safety Operating Guide

Essential Safety and Logistics for Handling 2',2,2-Trimethylpropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and compliant handling of chemical reagents is paramount. This document provides immediate, essential safety protocols and logistical plans for the use of 2',2,2-Trimethylpropiophenone.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that is harmful if swallowed, causes skin irritation, may cause serious eye damage, and may lead to respiratory irritation.[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Eye & Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]Protects eyes from splashes and airborne particles that can cause serious eye damage.
Hand Protection Chemical impermeable gloves.Prevents skin contact which can cause irritation.[1]
Body Protection Fire/flame resistant and impervious clothing.Protects against accidental spills and splashes.[1]
Respiratory Protection Use only in a well-ventilated area.[1] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.Prevents inhalation of vapors or aerosols that may cause respiratory irritation.[1]

Operational Plan: Step-by-Step Handling Protocol

Strict adherence to the following procedures is required to ensure safe handling and to maintain the integrity of the experimental environment.

Preparation and Engineering Controls:
  • Ventilation: All handling of this compound must be conducted in a well-ventilated area.[1]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible in the immediate vicinity of the handling area.

  • Ignition Sources: Remove all sources of ignition and use non-sparking tools to prevent fire caused by electrostatic discharge.[1]

Chemical Handling:
  • Personal Protective Equipment: Don all required PPE as specified in the table above before handling the chemical.

  • Avoid Contact: Take measures to avoid contact with skin and eyes.[1] Do not eat, drink, or smoke when using this product.[1]

  • Aerosol Prevention: Avoid the formation of dust and aerosols during handling.[1]

  • Post-Handling: Wash hands and any exposed skin thoroughly after handling.[1] Contaminated clothing should be removed and washed before reuse.[1]

Storage:
  • Store the container tightly closed in a dry, cool, and well-ventilated place.[1]

  • The storage area should be locked up.[1]

Emergency and Disposal Plan

First-Aid Measures:
Exposure RouteFirst-Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of water.[1] If skin irritation occurs, seek medical help.[1]
Eye Contact Immediately rinse with water for several minutes. If present and easy to do, remove contact lenses. Continue rinsing and get medical help.[1]
Ingestion Rinse the mouth with water. Do not induce vomiting. Seek immediate medical assistance.[1]
Spill and Leak Response:
  • Evacuate: Keep people away from and upwind of the spill/leak.[1]

  • Ventilate: Ensure adequate ventilation in the spill area.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]

  • Clean-up: Collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal. Use spark-proof tools and explosion-proof equipment.[1]

Disposal Protocol:
  • Disposal of this compound and its containers must be done in accordance with applicable local, state, and federal laws and regulations.[1]

  • The product should be sent to an appropriate treatment and disposal facility.[1]

Visual Handling Workflow

The following diagram outlines the necessary steps for the safe handling of this compound from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Verify Ventilation prep2 Check Emergency Equipment prep1->prep2 prep3 Don Required PPE prep2->prep3 handle1 Transfer Chemical prep3->handle1 handle2 Perform Experiment handle1->handle2 post1 Store Unused Chemical handle2->post1 disp1 Collect Waste handle2->disp1 post2 Doff PPE post1->post2 post3 Wash Hands post2->post3 disp2 Label Waste Container disp1->disp2 disp3 Dispose via Approved Facility disp2->disp3

Caption: Safe Handling Workflow Diagram

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.